molecular formula C12H21N3O3 B1397975 1-Boc-3-(3-oxo-1-piperazinyl)azetidine CAS No. 1257293-71-2

1-Boc-3-(3-oxo-1-piperazinyl)azetidine

Cat. No.: B1397975
CAS No.: 1257293-71-2
M. Wt: 255.31 g/mol
InChI Key: ZYOPXPCGSUAHOF-UHFFFAOYSA-N
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Description

1-Boc-3-(3-oxo-1-piperazinyl)azetidine is a useful research compound. Its molecular formula is C12H21N3O3 and its molecular weight is 255.31 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl 3-(3-oxopiperazin-1-yl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O3/c1-12(2,3)18-11(17)15-6-9(7-15)14-5-4-13-10(16)8-14/h9H,4-8H2,1-3H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOPXPCGSUAHOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2CCNC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 1-Boc-3-(3-oxo-1-piperazinyl)azetidine: A Key Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Azetidine Scaffolds in Medicinal Chemistry

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in contemporary drug discovery. Its inherent ring strain and three-dimensional character offer unique conformational constraints that can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties of bioactive molecules. Within this class of compounds, 1-Boc-3-(3-oxo-1-piperazinyl)azetidine stands out as a versatile building block, combining the desirable features of the azetidine core with the functional handles of a piperazinone moiety. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, and an exploration of its potential applications in the development of novel therapeutics.

Physicochemical Properties

This compound, also known as tert-butyl 3-(3-oxopiperazin-1-yl)azetidine-1-carboxylate, is a key intermediate for further chemical elaboration. A summary of its core physicochemical properties is presented below.

PropertyValueSource
CAS Number 1257293-71-2[1][2]
Molecular Formula C₁₂H₂₁N₃O₃[1]
Molecular Weight 255.32 g/mol [2]
Appearance Predicted to be a solidInferred from related compounds
Solubility Expected to be soluble in organic solvents like dichloromethane, chloroform, and methanol.Inferred from related compounds
Storage Sealed in a dry place at 2-8°C.[1]

Synthesis and Purification: A Practical Approach

Proposed Synthetic Workflow

Synthesis_Workflow A 1-Boc-3-azetidinone C Reductive Amination A->C B 2-Piperazinone B->C D This compound C->D Crude Product F Purification (Column Chromatography) D->F E Sodium triacetoxyborohydride (STAB) Dichloroethane (DCE) E->C G Pure Product F->G

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Materials:

  • 1-Boc-3-azetidinone

  • 2-Piperazinone

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/hexanes or dichloromethane/methanol solvent system

Procedure:

  • Reaction Setup: To a solution of 1-Boc-3-azetidinone (1.0 eq) in 1,2-dichloroethane (DCE), add 2-piperazinone (1.0-1.2 eq).

  • Reductive Amination: Stir the mixture at room temperature for 1-2 hours. Subsequently, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. The choice of STAB as the reducing agent is critical as it is mild enough to avoid the reduction of the amide functionality in the piperazinone ring.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure this compound.

Spectroscopic Analysis (Predicted)

While experimental spectra for this compound are not publicly available, a reasonable prediction of its key spectroscopic features can be made based on the analysis of its constituent functional groups and data from analogous structures.

¹H NMR (400 MHz, CDCl₃)
  • δ ~4.2-4.0 ppm (m, 4H): Methylene protons of the azetidine ring adjacent to the nitrogen atom.

  • δ ~3.8-3.6 ppm (m, 1H): Methine proton of the azetidine ring.

  • δ ~3.4-3.2 ppm (m, 4H): Methylene protons of the piperazinone ring.

  • δ ~3.0 ppm (s, 2H): Methylene protons of the piperazinone ring adjacent to the carbonyl group.

  • δ ~1.45 ppm (s, 9H): Protons of the tert-butyl group of the Boc protecting group.

  • A broad singlet corresponding to the N-H proton of the piperazinone ring may also be observed.

¹³C NMR (100 MHz, CDCl₃)
  • δ ~170 ppm: Carbonyl carbon of the piperazinone amide.

  • δ ~156 ppm: Carbonyl carbon of the Boc group.

  • δ ~80 ppm: Quaternary carbon of the Boc group.

  • δ ~60-50 ppm: Methylene carbons of the azetidine and piperazinone rings.

  • δ ~45 ppm: Methine carbon of the azetidine ring.

  • δ ~28.5 ppm: Methyl carbons of the Boc group.

Infrared (IR) Spectroscopy
  • ~3200 cm⁻¹: N-H stretching of the amide in the piperazinone ring.

  • ~2975 cm⁻¹: C-H stretching of the alkyl groups.

  • ~1690 cm⁻¹: C=O stretching of the Boc carbamate.

  • ~1650 cm⁻¹: C=O stretching of the amide in the piperazinone ring.

Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by the interplay of its three key structural components: the Boc-protected azetidine ring, and the piperazinone moiety.

Boc Group Deprotection

The tert-butoxycarbonyl (Boc) protecting group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent, to yield the free secondary amine on the azetidine ring. This unmasked amine serves as a nucleophilic handle for a wide array of subsequent chemical transformations.

Reactivity of the Piperazinone Ring

The secondary amide within the piperazinone ring can undergo N-alkylation or N-arylation under appropriate basic conditions. The adjacent carbonyl group provides a site for potential nucleophilic attack, although this is generally less favorable than reactions at the nitrogen centers.

Stability

The compound is expected to be stable under standard laboratory conditions. However, due to the strained nature of the azetidine ring, it may be susceptible to ring-opening reactions under harsh acidic or basic conditions, or in the presence of strong nucleophiles. It is recommended to store the compound at 2-8°C in a dry, inert atmosphere to ensure its long-term stability[1].

Applications in Drug Discovery

The unique structural features of this compound make it a highly valuable scaffold for the synthesis of complex molecules with potential therapeutic applications.

  • Introduction of 3D-Structural Elements: The rigid azetidine ring introduces a defined three-dimensional geometry into a molecule, which can be crucial for optimizing interactions with biological targets.

  • Versatile Functionalization: The presence of two distinct nitrogen atoms with different reactivity profiles (the Boc-protected azetidine nitrogen and the piperazinone amide nitrogen) allows for selective and sequential functionalization, enabling the rapid generation of diverse chemical libraries for high-throughput screening.

  • Scaffold for Bioactive Molecules: The azetidine-piperazine core is found in a number of biologically active compounds, including inhibitors of kinases and proteases. This building block provides a direct entry point to the synthesis of novel analogs of these important drug classes.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, the safety precautions for structurally related compounds should be considered. Based on analogous Boc-protected amines and piperazine derivatives, the compound may be harmful if swallowed and may cause skin and eye irritation[3]. Standard laboratory safety practices should be employed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a strategically important building block for medicinal chemistry and drug discovery. Its unique combination of a strained azetidine ring and a functionalizable piperazinone moiety provides a powerful platform for the design and synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its chemical properties, a practical synthetic approach, and an outline of its potential applications, serving as a valuable resource for researchers in the pharmaceutical sciences.

References

  • BenchChem. (2025). Reactivity of N-Boc-3-Chloropropylamine and its Analogs in Azetidine Synthesis: A Comparative Guide.
  • BLDpharm. (n.d.). This compound.
  • PubChem. (n.d.). tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate.
  • Matulevičiūtė, G., et al. (2021). Synthesis and characterization of novel methyl (3)5-(N-Boc-piperidinyl)
  • O'Brien, P., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.
  • Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharmaceutical Research, 7(2), 000282.
  • Sigma-Aldrich. (n.d.). 1-Cbz-3-(Boc-amino)azetidine.
  • Arbačiauskienė, E., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Kutateladze, A. G. (2019). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
  • PubChem. (n.d.). Tert-butyl 3-oxopiperidine-1-carboxylate.
  • ChemicalBook. (2025). 1-Boc-3-azetidinone.
  • O'Brien, P. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters.
  • Zhang, J. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes.
  • Šačkus, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Wang, Z., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal.
  • PubChemLite. (n.d.). Tert-butyl 3-(4-oxopiperidin-1-yl)azetidine-1-carboxylate.
  • Knight Chemicals. (n.d.). tert-butyl 3-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)azetidine-1-carboxylate.
  • Chemenu. (n.d.). This compound.
  • Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • ResearchGate. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • Khan, I., et al. (2021). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega.
  • Sahap, E. H., et al. (2021). Synthesis and characterization of some new 1,3-oxazepine and 1,3-Diazepine derivatives combined with azetidine-2-one. Journal of Global Pharma Technology.
  • MedChemExpress. (n.d.). (R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate.
  • Kaunas University of Technology. (2021). Synthesis and characterization of novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

Sources

The Strategic Synthesis and Application of 1-Boc-3-(3-oxo-1-piperazinyl)azetidine: A Keystone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Strained Ring Systems and Privileged Scaffolds

In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical matter with enhanced pharmacological properties is relentless. The strategic incorporation of unique structural motifs is paramount to achieving improved potency, selectivity, and pharmacokinetic profiles. 1-Boc-3-(3-oxo-1-piperazinyl)azetidine (CAS No. 1257293-71-2) represents a confluence of two powerful concepts in drug design: the use of a strained azetidine ring and the integration of the "privileged" piperazine scaffold.[1][2]

The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts a high degree of three-dimensionality and conformational rigidity due to its inherent ring strain.[3] This sp3-rich character is increasingly sought after to improve solubility, metabolic stability, and to provide unique exit vectors for further chemical elaboration, moving away from the "flat" molecules that have often dominated discovery pipelines.[4] Concurrently, the piperazine moiety is a well-established pharmacophore found in a multitude of FDA-approved drugs, valued for its ability to modulate physicochemical properties such as basicity and solubility, and to serve as a versatile linker between different pharmacophoric elements.[5][6]

This technical guide provides an in-depth analysis of this compound, a building block that marries these two key structural features. We will explore its physicochemical properties, propose a robust and logical synthetic pathway, and discuss its potential applications for researchers, scientists, and drug development professionals.

Physicochemical and Structural Characteristics

This compound is a bifunctional molecule featuring a tert-butoxycarbonyl (Boc)-protected azetidine nitrogen and a piperazinone moiety. The Boc group serves as a crucial protecting group, enabling selective functionalization at other positions and ensuring the stability of the azetidine ring during synthesis. Its removal under acidic conditions provides a secondary amine for subsequent chemical modification. The piperazinone ring offers a lactam functionality, which can act as a hydrogen bond acceptor, and a secondary amine for further derivatization.

PropertyValueSource
CAS Number 1257293-71-2[7][8]
Molecular Formula C12H21N3O3[7]
Molecular Weight 255.31 g/mol [7]
IUPAC Name tert-butyl 3-(3-oxopiperazin-1-yl)azetidine-1-carboxylate[8]
Storage Sealed in dry, 2-8°C[7]

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node [shape=plaintext, fontname="Arial", fontsize=12];
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// Define atom nodes N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,0.6!"]; C2 [label="C", pos="-1.2,-0.6!"]; C3 [label="C", pos="0,-1.2!"]; C4 [label="C", pos="1.2,-0.6!"]; C5 [label="C", pos="1.2,0.6!"]; N2 [label="N", pos="0,1.2!"]; C6 [label="C", pos="-0.8,2.0!"]; O1 [label="O", pos="-1.6,2.4!"]; O2 [label="O", pos="0,2.4!"]; C7 [label="C", pos="0.8,3.2!"]; C8 [label="C", pos="1.6,2.8!"]; C9 [label="C", pos="0.4,4.2!"]; C10 [label="C", pos="1.2,4.2!"];

N3 [label="N", pos="2.4,0!"]; C11 [label="C", pos="3.6,0.6!"]; C12 [label="C", pos="3.6,-0.6!"]; O3 [label="O", pos="4.4,-1.0!"]; N4 [label="N", pos="2.4,-1.2!"]; H1[label="H", pos="2.0,-1.8!"];

// Draw bonds N1 -- C1; N1 -- C2; C1 -- C3; C2 -- C4; C3 -- C5; C4 -- C5; N1 -- N2; N2 -- C6; C6 -- O1 [style=double]; C6 -- O2; O2 -- C7; C7 -- C8; C7 -- C9; C7 -- C10;

C5 -- N3; N3 -- C11; N3 -- C12; C11 -- C12; C12 -- O3 [style=double]; C12 -- N4; N4 -- H1; N4 -- C11;

// Add labels for clarity label_boc [label="Boc Group", pos="0,3.8!", fontsize=10, fontcolor="#5F6368"]; label_azetidine [label="Azetidine", pos="-1.8,0!", fontsize=10, fontcolor="#5F6368"]; label_piperazinone [label="Piperazinone", pos="4.2,0!", fontsize=10, fontcolor="#5F6368"];

}

Caption: Chemical structure of this compound.

Proposed Synthesis Pathway: A Mechanistic Approach

The key starting material, 1-Boc-3-azetidinone, is a commercially available compound that can also be synthesized from 1-Boc-3-hydroxyazetidine via oxidation, for instance, using a Swern oxidation or Dess-Martin periodinane.[1]

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Final Product start1 1-Boc-3-azetidinone reductive_amination Reductive Amination (e.g., NaBH(OAc)3) start1->reductive_amination start2 Piperazin-2-one start2->reductive_amination workup Aqueous Workup reductive_amination->workup solvent Solvent (e.g., DCE, THF) solvent->reductive_amination purification Column Chromatography workup->purification product This compound purification->product

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

Reaction: Reductive Amination

Materials:

  • 1-Boc-3-azetidinone (1.0 eq)

  • Piperazin-2-one (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount, optional)

Procedure:

  • To a solution of 1-Boc-3-azetidinone in anhydrous DCE, add piperazin-2-one.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added to promote this step.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up and Purification:

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Stir vigorously for 30 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane or ethyl acetate/hexane to afford the pure this compound.

Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, a comprehensive analytical characterization is essential.

Analytical Method Predicted Observations
¹H NMR The spectrum should show characteristic signals for the Boc group (a singlet at ~1.4 ppm), as well as multiplets for the methylene protons of the azetidine and piperazinone rings. The N-H proton of the piperazinone will likely appear as a broad singlet.
¹³C NMR The spectrum will display signals for the carbonyl carbons of the Boc group and the lactam, the quaternary carbon of the Boc group, and the various methylene carbons of the two heterocyclic rings.
Mass Spectrometry (MS) Electrospray ionization (ESI) mass spectrometry should reveal the molecular ion peak corresponding to the calculated mass of the compound (e.g., [M+H]⁺ at m/z 256.16).
High-Performance Liquid Chromatography (HPLC) HPLC analysis will determine the purity of the final compound. A high-purity sample (>95%) is desirable for applications in drug discovery.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a versatile building block with significant potential in the development of novel therapeutics across various disease areas.

  • Scaffold for Library Synthesis: This compound is an ideal starting point for the creation of diverse chemical libraries. The Boc-protected azetidine allows for deprotection and subsequent derivatization, while the secondary amine of the piperazinone ring can be functionalized through reactions such as acylation, alkylation, or sulfonylation. This dual functionality enables the exploration of a large chemical space around a core 3D scaffold.

  • Kinase Inhibitors: The piperazine scaffold is a common feature in many kinase inhibitors, where it often serves as a linker that orients other pharmacophoric groups into the ATP-binding pocket of the kinase.[5] The rigid azetidine linker can provide a specific conformational constraint that may enhance binding affinity and selectivity for a particular kinase target.

  • CNS-Active Agents: Both azetidine and piperazine motifs are prevalent in compounds targeting the central nervous system.[3][5] The ability of the piperazine nitrogen to be protonated at physiological pH can be crucial for interactions with receptors and transporters in the brain. The unique geometry of the azetidinyl-piperazinone core could lead to novel ligands for G-protein coupled receptors (GPCRs) or ion channels.

  • Bioisosteric Replacement: The azetidine ring can be employed as a bioisostere for other cyclic systems, such as piperidine or pyrrolidine, to fine-tune physicochemical properties and improve metabolic stability.[4]

G cluster_0 Core Scaffold cluster_1 Functionalization Points cluster_2 Potential Therapeutic Areas core This compound deprotection Boc Deprotection (Azetidine N-H) core->deprotection alkylation N-Alkylation/Acylation (Piperazinone N-H) core->alkylation oncology Oncology (Kinase Inhibitors) deprotection->oncology cns CNS Disorders (GPCR Ligands) deprotection->cns alkylation->oncology infectious_disease Infectious Diseases alkylation->infectious_disease

Caption: Potential derivatization and application pathways.

Conclusion

This compound is a strategically designed chemical building block that offers a unique combination of a strained, three-dimensional azetidine ring and a privileged piperazine scaffold. Its bifunctional nature allows for diverse and selective chemical modifications, making it an invaluable tool for medicinal chemists. The proposed synthesis via reductive amination provides a reliable and scalable route to access this important intermediate. As the demand for novel, sp3-rich, and potent drug candidates continues to grow, the application of well-designed building blocks like this compound will be instrumental in accelerating the discovery and development of the next generation of therapeutics.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. Retrieved January 19, 2026, from [Link]

  • Synthesis of azetidine derivatives. (2000). Google Patents.
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). MDPI. Retrieved January 19, 2026, from [Link]

  • Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. (2023). Medwin Publishers. Retrieved January 19, 2026, from [Link]

  • Azetidine and cyclobutane derivatives as JAK inhibitors. (2012). Google Patents.
  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (2023). MDPI. Retrieved January 19, 2026, from [Link]

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2018). PubMed Central. Retrieved January 19, 2026, from [Link]

  • (PDF) Synthesis and characterization of some new 1,3-oxazepine and 1,3-Diazepine derivatives combined with azetidine-2-one. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes and application to the synthesis of β2 and β3-amino acids. (2019). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. (2015). PubMed. Retrieved January 19, 2026, from [Link]

Sources

Spectroscopic data for 1-Boc-3-(3-oxo-1-piperazinyl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Boc-3-(3-oxo-1-piperazinyl)azetidine

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound, also known by its IUPAC name tert-butyl 3-(3-oxopiperazin-1-yl)azetidine-1-carboxylate, is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its rigid azetidine core coupled with the functionalized piperazinone moiety makes it a valuable scaffold for creating complex molecular architectures. The precise characterization of this compound is paramount for ensuring purity, confirming identity, and guaranteeing reproducibility in synthetic applications.

This guide provides a comprehensive analysis of the expected spectroscopic data for this molecule. While a complete, peer-reviewed dataset for this specific compound (CAS No. 1257293-71-2) is not extensively published, this document leverages established principles of spectroscopy and data from closely related structural analogs to present a detailed, predictive interpretation.[1][2][3] The methodologies and interpretations herein are designed to serve as a robust reference for researchers in quality control, process development, and structural elucidation.

Compound Details:

  • Molecular Formula: C₁₂H₂₁N₃O₃[1][2]

  • Molecular Weight: 255.31 g/mol [1]

  • CAS Number: 1257293-71-2[1]

Molecular Structure and Spectroscopic Implications

To facilitate a clear interpretation of the spectroscopic data, the atoms in the target molecule have been systematically numbered. This numbering scheme will be used as a reference throughout this guide.

Caption: Numbered structure of this compound.

The structure contains several key features that dictate its spectroscopic signature:

  • tert-Butoxycarbonyl (Boc) Group: This protecting group will produce a very strong, sharp singlet in the ¹H NMR spectrum and two characteristic signals in the ¹³C NMR spectrum. Its carbonyl group will have a distinct IR absorption.

  • Azetidine Ring: This strained four-membered ring contains three distinct proton environments and three carbon environments. The chemical shifts will be influenced by the ring strain and the electronegativity of the adjacent nitrogen atoms.

  • Piperazinone Ring: This six-membered ring contains a lactam (a cyclic amide). The protons on the carbons adjacent to the nitrogen atoms and the carbonyl group will be shifted downfield. The amide N-H proton is exchangeable and its signal may be broad. The amide carbonyl group provides a strong, characteristic signal in both IR and ¹³C NMR spectra.

Integrated Spectroscopic Analysis Workflow

The reliable characterization of a chemical entity is not a linear process but an integrated workflow. Each spectroscopic technique provides complementary information that, when combined, allows for unambiguous structure confirmation.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Pristine Sample (>95% Purity) NMR 1H & 13C NMR (CDCl3, 400 MHz) Prep->NMR Parallel Analysis MS LC-MS (ESI+) Prep->MS Parallel Analysis IR FTIR (ATR) Prep->IR Parallel Analysis Analysis Correlate & Integrate Data (Shifts, Couplings, m/z, Vibrations) NMR->Analysis MS->Analysis IR->Analysis Structure Structure Confirmation Analysis->Structure

Caption: General workflow for spectroscopic characterization.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of the hydrocarbon framework in organic molecules.

Experimental Protocol: A sample of approximately 5-10 mg is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a 400 MHz NMR spectrometer at room temperature.[4]

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Atom Number(s)Predicted δ (ppm)MultiplicityIntegrationCoupling (J Hz)Rationale
Boc-CH₃1.45s9H-Characteristic singlet for the nine equivalent protons of the tert-butyl group.[4]
C2-H₂, C4-H₂4.0 - 4.2t2H~8.0Azetidine protons adjacent to the Boc-protected nitrogen. Expected to be triplets due to coupling with C3-H.
C2-H₂, C4-H₂3.7 - 3.9t2H~8.0The second set of azetidine protons, potentially non-equivalent to the first set.
C3-H3.4 - 3.6m1H-Methine proton on the azetidine ring, coupled to four adjacent protons, leading to a complex multiplet.
C10-H₂3.2 - 3.4s (br)2H-Protons on the carbon between two nitrogen atoms in the piperazinone ring. May appear as a broad singlet.
C6-H₂3.1 - 3.3t2H~5.5Protons adjacent to the tertiary amine nitrogen, coupled to C7-H₂.
C7-H₂2.6 - 2.8t2H~5.5Protons adjacent to the amide nitrogen, coupled to C6-H₂.
N8-H6.0 - 6.5s (br)1H-Amide proton. Signal is often broad and its chemical shift is highly dependent on concentration and solvent.

¹³C NMR Spectroscopy

Carbon-13 NMR provides critical information on the number of unique carbon environments and their functional group identity.

Experimental Protocol: The spectrum is acquired on a 400 MHz spectrometer (operating at 100 MHz for ¹³C) using the same sample prepared for ¹H NMR analysis. A proton-decoupled sequence is used to produce a spectrum of singlets.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Atom Number(s)Predicted δ (ppm)Rationale
Boc C (CH₃)₃28.4The three equivalent methyl carbons of the Boc group.[4]
Boc-C (CH₃)₃80.0The quaternary carbon of the Boc group.[4]
Boc-C =O156.0The carbonyl carbon of the urethane linkage.
C9 (C =O)168.0The amide (lactam) carbonyl carbon, typically found downfield.
C360.0 - 62.0The methine carbon of the azetidine ring, attached to the piperazinone nitrogen.
C2, C452.0 - 54.0The two methylene carbons of the azetidine ring.
C650.0 - 52.0The methylene carbon in the piperazinone ring adjacent to the tertiary amine.
C1048.0 - 50.0The methylene carbon in the piperazinone ring adjacent to both nitrogens.
C741.0 - 43.0The methylene carbon in the piperazinone ring adjacent to the amide nitrogen.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of fragmentation patterns.

Experimental Protocol: The analysis is performed using an Electrospray Ionization (ESI) source in positive ion mode, coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The sample is introduced via direct infusion or through a liquid chromatography (LC) system.

Predicted Mass Spectrometry Data (ESI+)

m/zIon IdentityRationale
256.16[M+H]⁺The protonated molecular ion, confirming the molecular weight (255.31 Da).
278.14[M+Na]⁺The sodium adduct, commonly observed with ESI.
200.10[M - C₄H₈ + H]⁺Loss of isobutylene (56 Da) from the Boc group, a characteristic fragmentation pathway.
156.09[M - Boc + H]⁺Loss of the entire Boc group (100 Da).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the key functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal for analysis.

Predicted IR Absorption Bands

Frequency (cm⁻¹)IntensityVibrationFunctional Group
3250 - 3350Medium, BroadN-H StretchAmide (Lactam)
2975, 2870Medium-StrongC-H StretchAliphatic (CH, CH₂, CH₃)
~1695Strong, SharpC=O StretchUrethane (Boc group)
~1660Strong, SharpC=O StretchAmide I Band (Lactam)
1250, 1160StrongC-N StretchAmines, Amide

The presence of two distinct, strong carbonyl absorptions is a key diagnostic feature of this molecule, clearly differentiating the urethane of the Boc group from the amide of the piperazinone ring.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. The predicted data in this guide, derived from foundational principles and analysis of structural fragments, provides a robust framework for the identification and quality assessment of this important synthetic building block. The key identifying features are the characteristic signals of the Boc group, the distinct patterns of the azetidine and piperazinone rings, and the two well-resolved carbonyl peaks in the IR and ¹³C NMR spectra.

References

  • Beijing Xinheng HITECH Co., Ltd. This compound - CAS:1257293-71-2. [Online] Available at: [Link]

  • PubChem. Tert-butyl 3-oxopiperazine-1-carboxylate. [Online] Available at: [Link]

  • Kantam, M. L., et al. Supporting Information for "Glycerol as a sustainable solvent and catalyst for N-Boc protection of amines". Synthetic Communications, 2014. [Online] Available at: [Link]

  • Mohan, S., and R. Murugan. Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, Vol. 45, May 2007, pp. 400-404. [Online] Available at: [Link]

  • ResearchGate. Spectral investigation and normal coordinate analysis of piperazine. [Online] Available at: [Link]

  • ResearchGate. FTIR spectra of (a) piperazine (b) COP-1. [Online] Available at: [Link]

  • Zhang, T., et al. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal, 2019, 13(1), 116. [Online] Available at: [Link]

  • MDPI. 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank, 2018, 2018(4), M1016. [Online] Available at: [Link]

  • Semantic Scholar. 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Anadolu University Journal of Science and Technology A-Applied Sciences and Engineering, 2019. [Online] Available at: [Link]

  • Al-Harrasi, A., et al. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 2023, 28(2), 829. [Online] Available at: [Link]

Sources

1H NMR and 13C NMR of 1-Boc-3-(3-oxo-1-piperazinyl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-Boc-3-(3-oxo-1-piperazinyl)azetidine

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of synthetic chemistry and medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary and indispensable tool for this purpose, providing detailed information about the molecular structure and electronic environment of atoms.[1][2][3] This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, a molecule featuring a constrained azetidine ring, a common piperazinone moiety, and a tert-butyloxycarbonyl (Boc) protecting group. Understanding the distinct spectral signatures of this compound is crucial for reaction monitoring, quality control, and characterization in a research and development setting.

Molecular Structure and Key Fragments

This compound is a heterocyclic compound comprised of three key structural fragments that dictate its NMR spectrum:

  • N-Boc-Azetidine Core: A four-membered saturated nitrogen heterocycle protected with a bulky Boc group. The ring strain and the electronic effects of the nitrogen and the Boc group significantly influence the chemical shifts of the ring protons and carbons.

  • Piperazinone Ring: A six-membered ring containing two nitrogen atoms and a carbonyl group (an amide). The electronic environment of the methylene protons varies depending on their proximity to the nitrogen atoms and the electron-withdrawing carbonyl group.

  • Linkage: The azetidine and piperazinone rings are connected via a C-N bond at the 3-position of the azetidine ring.

Below is the chemical structure with atom numbering for reference in the subsequent NMR analysis.

Caption: Structure of this compound with numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. The expected signals for this compound are detailed below.

Boc-Protecting Group

The most recognizable feature in the ¹H NMR spectrum of a Boc-protected compound is a prominent, sharp singlet in the upfield region, typically between δ 1.4-1.5 ppm .[4] This signal corresponds to the nine chemically equivalent protons of the tert-butyl group. Its high integration value (9H) makes it an excellent diagnostic peak for confirming the presence of the Boc group.

Azetidine Ring Protons

The four-membered azetidine ring protons exhibit more complex signals due to ring strain and coupling interactions.

  • H3 (Methine Proton): The single proton on C3 is expected to appear as a multiplet or quintet. It is coupled to the four adjacent methylene protons on C2 and C4. Its chemical shift will be influenced by the attached electron-withdrawing piperazinone nitrogen.

  • H2 & H4 (Methylene Protons): The two sets of methylene protons on C2 and C4 are adjacent to the Boc-protected nitrogen. They are diastereotopic, meaning they are chemically non-equivalent, and will likely appear as two distinct multiplets. Their signals are often observed as triplets or complex multiplets in the range of δ 3.5-4.5 ppm .[5][6]

Piperazinone Ring Protons

The protons on the piperazinone ring will show distinct signals based on their position relative to the nitrogen atoms and the carbonyl group.

  • H9 (Methylene Protons α to Carbonyl): The two protons on C9, being adjacent to the electron-withdrawing carbonyl group, are expected to be deshielded and appear as a singlet or a narrow triplet around δ 4.0-4.2 ppm .

  • H6 & H7 (Methylene Protons): The protons on C6 and C7 form an ethylene bridge between two nitrogen atoms. They are expected to appear as two distinct triplets or multiplets in the range of δ 2.8-3.6 ppm .[7][8][9][10]

  • H8 (NH Proton): The amide proton on N8 typically appears as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature, and it may be observed over a wide range, often between δ 5.0-8.0 ppm . This proton is exchangeable with D₂O.[11]

Summary Table of Predicted ¹H NMR Signals
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0 - 5.0br s1HNH (Piperazinone)
~4.5 - 3.8m1HCH (Azetidine, H3)
~4.2 - 3.7m4HCH ₂ (Azetidine, H2 & H4)
~4.1s or t2H-N-CH ₂-C=O (Piperazinone, H9)
~3.6 - 3.2t2H-N-CH ₂-CH₂- (Piperazinone, H6 or H7)
~3.2 - 2.8t2H-N-CH₂-CH ₂- (Piperazinone, H6 or H7)
1.45s9H-C(CH ₃)₃ (Boc)

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment (e.g., hybridization, attached electronegative atoms).

Boc-Protecting Group Carbons

The Boc group gives rise to two characteristic signals:

  • Quaternary Carbon: The central quaternary carbon of the tert-butyl group typically appears around δ 79-81 ppm .[12]

  • Methyl Carbons: The three equivalent methyl carbons produce a strong signal around δ 28 ppm .[12]

Azetidine Ring Carbons

The carbons of the strained azetidine ring will have distinct chemical shifts.

  • C3 (Methine Carbon): The carbon atom at the junction with the piperazinone ring is expected around δ 55-65 ppm .

  • C2 & C4 (Methylene Carbons): The two methylene carbons adjacent to the Boc-protected nitrogen will be in the δ 45-55 ppm range.[5][13]

Piperazinone Ring Carbons
  • C10 (Carbonyl Carbon): The amide carbonyl carbon is the most deshielded carbon in the molecule, appearing far downfield, typically in the range of δ 165-170 ppm .[14][15]

  • Methylene Carbons (C6, C7, C9): The three methylene carbons of the piperazinone ring will appear in the range of δ 40-60 ppm . The carbon adjacent to the carbonyl (C9) will likely be the most deshielded of the three.[15][16]

Summary Table of Predicted ¹³C NMR Signals
Chemical Shift (δ, ppm)Assignment
~168C =O (Piperazinone, C10)
~156C =O (Boc)
~80-C (CH₃)₃ (Boc)
~60C H (Azetidine, C3)
~55-45C H₂ (Azetidine, C2 & C4)
~50-40C H₂ (Piperazinone, C6, C7, C9)
~28-C(C H₃)₃ (Boc)

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

G cluster_0 NMR Workflow A Sample Preparation ~5-10 mg of compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with TMS. B Instrument Setup Place sample in spectrometer. Lock, tune, and shim. A->B C ¹H NMR Acquisition Set parameters (pulse angle, acquisition time, relaxation delay). Run experiment. B->C D ¹³C NMR Acquisition Set parameters. Acquire with proton decoupling. B->D E Data Processing Fourier Transform, phase correction, baseline correction, and referencing to TMS. C->E D->E F Spectral Analysis Integrate peaks (¹H), assign chemical shifts, and analyze coupling patterns. E->F

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean NMR tube.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Data Acquisition:

    • The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

    • For ¹H NMR: A standard single-pulse experiment is used. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. 8 to 16 scans are usually sufficient.

    • For ¹³C NMR: A proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon. A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • The raw data (Free Induction Decay, FID) is processed using appropriate software.

    • Processing steps include Fourier transformation, phase correction, baseline correction, and calibration of the chemical shift scale using the TMS signal.

Advanced 2D NMR for Unambiguous Assignments

For complex molecules, one-dimensional spectra can have overlapping signals. Two-dimensional (2D) NMR techniques are invaluable for definitive structural confirmation.[1][17]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. Cross-peaks in a COSY spectrum would confirm the connectivity between H3 and H2/H4 in the azetidine ring, and between adjacent methylene groups in the piperazinone ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It provides an unambiguous assignment of each proton signal to its corresponding carbon signal, which is critical for confirming the assignments made from 1D spectra.

G cluster_0 oneD_H 1D ¹H NMR (Proton Environments) COSY 2D COSY (H-H Connectivity) oneD_H->COSY HSQC 2D HSQC (C-H Connectivity) oneD_H->HSQC oneD_C 1D ¹³C NMR (Carbon Skeleton) oneD_C->HSQC Structure Verified Molecular Structure COSY->Structure HSQC->Structure

Sources

Mass spectrometry of 1-Boc-3-(3-oxo-1-piperazinyl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 1-Boc-3-(3-oxo-1-piperazinyl)azetidine

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound, a heterocyclic building block relevant in medicinal chemistry and drug development. Authored for researchers, scientists, and analytical chemists, this document details the fundamental principles, experimental protocols, and data interpretation strategies necessary for the robust characterization of this molecule. We delve into optimal ionization techniques, predict and explain the detailed fragmentation pathways under collision-induced dissociation (CID), and provide field-proven insights for method development and validation. The guide is structured to serve as a practical reference, combining theoretical underpinnings with actionable laboratory protocols and data visualization to ensure scientific integrity and reproducibility.

Introduction: The Analytical Imperative

In modern drug discovery, the structural verification of novel chemical entities and synthetic intermediates is paramount. This compound serves as a key structural motif, incorporating a strained azetidine ring, a piperazinone system, and a labile tert-butyloxycarbonyl (Boc) protecting group. Each of these features presents distinct analytical challenges and opportunities. Mass spectrometry (MS) stands as the definitive technique for confirming the molecular weight and elucidating the structure of such molecules. Its high sensitivity, speed, and specificity make it indispensable. This guide explains the causality behind analytical choices, providing a self-validating framework for the mass spectrometric analysis of this specific compound, from sample preparation to final data interpretation.

Molecular Characteristics

A thorough understanding of the analyte's properties is the foundation of any successful mass spectrometric analysis.

PropertyValueSource
Chemical Name tert-butyl 3-(3-oxo-1-piperazinyl)azetidine-1-carboxylate-
Synonym This compound-
Molecular Formula C₁₂H₂₁N₃O₃[1][2]
Average Molecular Weight 255.31 g/mol [2]
Monoisotopic Mass 255.1583 g/mol Calculated

The structure contains multiple basic nitrogen atoms (azetidine and piperazine rings), making it an excellent candidate for positive-ion mode mass spectrometry via protonation. The Boc group is known to be thermally and acid-labile, a critical consideration for selecting ionization methods and liquid chromatography conditions[3].

Ionization Strategies: ESI vs. APCI

The choice of ionization source is critical for generating intact molecular ions with high efficiency. For this molecule, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable, but ESI is preferentially recommended.

Electrospray Ionization (ESI): The Primary Choice

ESI is the premier technique for polar and semi-polar molecules that are ionizable in solution. Given the multiple nitrogen atoms in this compound, it is readily protonated in the presence of an acidic mobile phase modifier (e.g., formic acid).

  • Mechanism Rationale: The analyte, dissolved in a polar solvent, is sprayed through a high-voltage capillary, forming charged droplets. As the solvent evaporates, the charge density on the droplet surface increases until analyte ions are ejected into the gas phase. This "soft" ionization technique imparts minimal internal energy, maximizing the abundance of the intact protonated molecule, [M+H]⁺.

  • Expert Insight: ESI is particularly advantageous as it minimizes the risk of thermal degradation of the labile Boc group, a known issue with hotter sources[3]. The primary ion observed will be the protonated molecule at m/z 256.16.

Atmospheric Pressure Chemical Ionization (APCI): A Viable Alternative

APCI is suitable for less polar and thermally stable compounds. While this molecule has polar character, APCI can be a useful alternative if ESI performance is suboptimal, for example, due to matrix effects.

  • Mechanism Rationale: In APCI, the sample is vaporized in a heated tube (~350-550 °C) before being ionized by a corona discharge[4]. The discharge creates reagent ions from the solvent vapor, which then ionize the analyte molecules through gas-phase proton transfer[4].

  • Causality & Caveats: The high temperatures required for vaporization in APCI can induce in-source fragmentation, specifically the loss of the Boc group[5]. Therefore, while APCI can be used, one must be prepared to observe a significant [M+H-100]⁺ ion even in the full scan MS1 spectrum. This technique is generally better suited for confirming the identity of the core structure if the Boc group is intentionally or unintentionally removed[6].

Predicted Tandem Mass Spectra (MS/MS) & Fragmentation Pathways

Collision-Induced Dissociation (CID) of the [M+H]⁺ precursor ion (m/z 256.16) provides structural confirmation. The fragmentation pattern is dictated by the predictable cleavage of the Boc group and subsequent cleavages of the heterocyclic rings.

The Signature Fragmentation of the Boc Group

The most characteristic and typically highest-abundance fragmentation pathway for Boc-protected amines is the neutral loss of components of the protecting group.

  • Loss of Isobutylene (56 Da): A primary fragmentation involves the loss of isobutylene (C₄H₈), resulting in a prominent fragment ion at m/z 200.10 . This is a well-documented pathway for N-Boc derivatives[7][8].

  • Loss of the Entire Boc Moiety (100 Da): A subsequent or alternative fragmentation is the loss of the entire Boc group as isobutylene and carbon dioxide (C₅H₈O₂), yielding a fragment ion at m/z 156.09 . This ion represents the protonated core structure of 3-(3-oxo-1-piperazinyl)azetidine.

These initial losses are diagnostic for the presence of the Boc protecting group and are often the most intense peaks in the MS/MS spectrum.

Fragmentation of the Heterocyclic Core

Following the loss of the Boc group, the remaining ion at m/z 156.09 undergoes further fragmentation, providing insight into the azetidine and piperazinone ring systems.

  • Piperazinone Ring Cleavage: Piperazine rings are known to fragment via cleavage of the C-N bonds[9][10]. For the oxo-piperazinyl moiety, a characteristic cleavage across the ring can lead to fragments such as the ion at m/z 99.06 , corresponding to the [C₄H₇N₂O]⁺ fragment.

  • Azetidine Ring Cleavage: The strained four-membered azetidine ring is susceptible to ring opening and fragmentation[11][12]. Cleavage of the azetidine ring can result in smaller fragment ions, such as one at m/z 57.06 , corresponding to the [C₃H₅N]⁺ azetidine fragment.

Visualization of the Fragmentation Pathway

The following diagram illustrates the primary predicted fragmentation cascade for the [M+H]⁺ ion of this compound.

Fragmentation_Pathway cluster_M Precursor Ion cluster_fragments Fragment Ions M [M+H]⁺ m/z 256.16 F1 [M+H - C₄H₈]⁺ m/z 200.10 M->F1 - 56.06 Da (Isobutylene) F2 [M+H - C₅H₈O₂]⁺ m/z 156.09 M->F2 - 100.07 Da (Boc Group) F1->F2 - 44.01 Da (CO₂) F3 [C₄H₇N₂O]⁺ m/z 99.06 F2->F3 - 57.03 Da F4 [C₃H₅N]⁺ m/z 57.06 F2->F4 - 99.03 Da Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Review A 1. Sample Weighing & Dissolution B 2. Serial Dilution (1 µg/mL) A->B C 3. LC Injection (Reverse Phase) B->C D 4. ESI-MS Ionization (Positive Mode) C->D E 5. MS/MS Fragmentation (CID on m/z 256.16) D->E F 6. Data Interpretation (Confirm Fragments) E->F

Sources

An In-Depth Technical Guide to the Conformational Analysis of 3-(Piperazin-1-yl)azetidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

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For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-(piperazin-1-yl)azetidine scaffold is a privileged motif in modern medicinal chemistry, owing to its unique three-dimensional structure that can favorably influence physicochemical and pharmacological properties. A comprehensive understanding of its conformational landscape is paramount for rational drug design and the optimization of ligand-target interactions. This technical guide provides a deep dive into the conformational analysis of this important scaffold, synthesizing foundational principles with practical, field-proven experimental and computational methodologies. We will explore the inherent conformational preferences of the constituent piperazine and azetidine rings, the complexities arising from their union, and the state-of-the-art techniques used to elucidate their three-dimensional architecture.

Introduction: The Significance of the 3-(Piperazin-1-yl)azetidine Scaffold in Drug Discovery

The confluence of a four-membered azetidine ring and a six-membered piperazine ring in the 3-(piperazin-1-yl)azetidine scaffold creates a structurally rigid yet versatile building block for drug development. The azetidine ring, a strained four-membered heterocycle, imparts a distinct vectorality to substituents, influencing their spatial presentation to biological targets.[1][2] The piperazine ring, a common pharmacophore, offers multiple points for substitution, enabling the fine-tuning of properties such as solubility, lipophilicity, and metabolic stability.

The conformational rigidity of this combined scaffold, compared to more flexible acyclic linkers, can lead to a reduction in the entropic penalty upon binding to a target protein, potentially enhancing binding affinity. Furthermore, the specific puckering of both the azetidine and piperazine rings, along with the orientation of the piperazine relative to the azetidine, dictates the overall shape of the molecule and its ability to engage in specific intermolecular interactions. Therefore, a thorough conformational analysis is not merely an academic exercise but a critical component of a successful drug discovery campaign.

Foundational Principles: Conformational Analysis of Constituent Heterocycles

A robust understanding of the 3-(piperazin-1-yl)azetidine scaffold begins with an appreciation for the conformational behavior of its individual components: the azetidine and piperazine rings.

The Azetidine Ring: A Puckered Four-Membered System

Contrary to a planar depiction, the azetidine ring adopts a non-planar, puckered conformation to alleviate ring strain.[1][3] This puckering is a key determinant of the substituent's orientation, which can be described as either pseudo-axial or pseudo-equatorial. The degree of puckering is often defined by the dihedral angle between the C2-N1-C4 and C2-C3-C4 planes. For an unsubstituted azetidine, this angle is approximately 37°.[3]

The substituent at the 3-position, in this case, the piperazinyl group, will have a significant impact on the ring's puckering. Bulky substituents generally favor a pseudo-equatorial orientation to minimize steric clashes with the protons on the C2 and C4 atoms of the azetidine ring.[3] The nature of the substituent on the azetidine nitrogen also influences the ring's conformation.

The Piperazine Ring: The Preeminence of the Chair Conformation

The six-membered piperazine ring predominantly adopts a chair conformation, which minimizes both angular and torsional strain.[4][5] In fact, analysis of the Cambridge Structural Database reveals that in 85% of cases, the piperazine ring is found in a low-energy chair conformation.[4][5] Other conformations, such as the boat and twisted-boat, are significantly higher in energy and are typically observed only when constrained, for instance, by metal coordination.[4][5]

Substituents on the piperazine nitrogen atoms can exist in either axial or equatorial positions. The relative stability of these conformers is influenced by steric and electronic factors. For N,N'-disubstituted piperazines, a dynamic equilibrium between different chair conformations and rotamers may exist, which can be studied using techniques like temperature-dependent NMR spectroscopy.[6]

The Combined Scaffold: Conformational Complexities and Interplay

The linkage of the piperazine ring to the 3-position of the azetidine ring introduces additional layers of conformational complexity. The key conformational variables to consider are:

  • Azetidine Ring Puckering: The degree and direction of the pucker.

  • Piperazine Ring Conformation: Predominantly the chair form, but the possibility of other conformers under specific conditions should not be dismissed.

  • Orientation of the Piperazine Ring: The piperazine ring can be oriented in different ways relative to the azetidine ring, leading to distinct spatial arrangements of the substituents on the piperazine.

  • Nitrogen Inversion: The nitrogen atoms in both rings can undergo inversion, potentially leading to different conformers. The inversion barrier for the azetidine nitrogen is approximately 10 kcal/mol, allowing for inversion at room temperature.[1]

The interplay between these factors determines the overall low-energy conformations of the 3-(piperazin-1-yl)azetidine scaffold. Computational modeling and experimental validation are crucial to accurately map this conformational landscape.

Methodologies for Conformational Analysis

A multi-faceted approach combining experimental and computational techniques is essential for a comprehensive conformational analysis.

Experimental Techniques

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[7] Several NMR experiments can provide valuable insights into the 3D structure of 3-(piperazin-1-yl)azetidine derivatives.

  • Proton (¹H) NMR: The chemical shifts and coupling constants of the protons on the azetidine and piperazine rings are sensitive to their local environment and dihedral angles. For instance, the coupling constants between protons on adjacent carbons can provide information about the ring puckering.[8]

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments (NOESY and ROESY) detect through-space interactions between protons that are close to each other (typically < 5 Å). The presence and intensity of NOE cross-peaks can be used to determine the relative orientation of different parts of the molecule and to distinguish between different conformers.

  • Temperature-Dependent NMR: By recording NMR spectra at different temperatures, it is possible to study dynamic processes such as ring inversion and rotation around single bonds.[6][9] The coalescence of signals at higher temperatures can be used to calculate the energy barriers for these processes.[6][10]

  • Nitrogen-15 (¹⁵N) NMR: While less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, ¹⁵N NMR can provide direct information about the electronic environment of the nitrogen atoms.[8][11] Techniques like ¹H-¹⁵N HMBC can confirm the connectivity and provide insights into the hybridization of the nitrogen atoms.[12]

Experimental Protocol: 2D NOESY for Conformational Elucidation

  • Sample Preparation: Dissolve 5-10 mg of the 3-(piperazin-1-yl)azetidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of 10-20 mM.

  • Instrument Setup: Use a high-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.

  • Parameter Optimization: Acquire a standard ¹H NMR spectrum to determine the spectral width and appropriate transmitter offset. For the 2D NOESY experiment, optimize the mixing time (τₘ). A range of mixing times (e.g., 200-800 ms) should be tested to observe NOEs for different internuclear distances.

  • Data Acquisition: Acquire the 2D NOESY spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis: Process the data using appropriate software. Analyze the resulting spectrum for cross-peaks, which indicate spatial proximity between protons. The volume of the cross-peaks is proportional to r⁻⁶, where r is the distance between the protons.

  • Structural Interpretation: Use the observed NOE correlations to build a 3D model of the molecule and to differentiate between possible low-energy conformers.

Single-crystal X-ray diffraction provides the most definitive and high-resolution information about the solid-state conformation of a molecule.[3][13] It allows for the precise determination of bond lengths, bond angles, and torsional angles, which can be used to accurately define the puckering of the rings and the overall molecular geometry.[3] While the solid-state conformation may not always be the same as the predominant conformation in solution, it provides a crucial reference point and can be used to validate computational models.[14]

Experimental Workflow: Single-Crystal X-ray Diffraction

Caption: Workflow for X-ray Crystallography.

Computational Modeling

Computational chemistry is an indispensable tool for exploring the conformational landscape of flexible molecules and for complementing experimental data.[15][16]

A systematic or stochastic conformational search is the first step in computationally exploring the potential energy surface of the molecule. This involves generating a large number of different conformations by rotating around torsion angles and puckering the rings.

QM methods, such as Density Functional Theory (DFT), provide accurate calculations of the energies and geometries of different conformers. These calculations can be used to determine the relative stabilities of different conformations and to calculate energy barriers for conformational interconversions.

MD simulations provide a dynamic picture of the conformational behavior of a molecule over time. By simulating the motion of the atoms in a solvent environment, MD can reveal the preferred conformations and the transitions between them, offering insights into the flexibility and dynamic nature of the scaffold.

Computational Workflow: Conformational Analysis

G A Initial 3D Structure Generation B Conformational Search (e.g., Monte Carlo, Systematic) A->B C Geometry Optimization & Energy Minimization (QM/MM) B->C D Clustering of Conformers C->D F Comparison with Experimental Data (NMR, X-ray) C->F E Calculation of Thermodynamic Properties (e.g., Boltzmann Distribution) D->E G Final Conformational Ensemble E->G F->G

Caption: Computational Conformational Analysis Workflow.

Data Presentation and Interpretation

The results of a conformational analysis should be presented in a clear and concise manner to facilitate interpretation and comparison.

Tabulated Data

Summarizing key conformational parameters in a table is an effective way to present quantitative data.

ParameterMethodValue
Azetidine Puckering Angle (°)X-ray35.2
DFT (B3LYP/6-31G)36.8
N-C-C-N Torsion Angle (Piperazine) (°)X-ray55.4 (Chair)
DFT (B3LYP/6-31G)56.1 (Chair)
Energy Barrier for Piperazine Ring Inversion (kcal/mol)Dynamic NMR10.5
DFT (B3LYP/6-31G*)11.2
Visualization

Visualizing the low-energy conformers is crucial for understanding their 3D structures. This can be done using molecular graphics software, and the resulting images should be clearly labeled to highlight key structural features.

Conclusion: A Holistic Approach to Conformational Understanding

The conformational analysis of 3-(piperazin-1-yl)azetidine scaffolds is a critical endeavor in modern drug discovery. A comprehensive understanding of the conformational preferences of this privileged scaffold enables medicinal chemists to design molecules with improved potency, selectivity, and pharmacokinetic properties. By integrating experimental techniques like NMR spectroscopy and X-ray crystallography with computational modeling, researchers can build a detailed and accurate picture of the conformational landscape. This holistic approach, grounded in scientific integrity and leveraging the strengths of multiple methodologies, is essential for unlocking the full potential of the 3-(piperazin-1-yl)azetidine scaffold in the development of new therapeutics.

References

  • Benchchem. Conformational Analysis of the Azetidine Ring in Methyl 4-(3-azetidinyloxy)
  • Journal of the Chemical Society, Perkin Transactions 2. The conformational analysis of saturated heterocycles. Part XLIX. The conformation of ring NH-groups in piperazines, hexahydropyrimidines, tetrahydro-1,3-oxazines, and tetrahydro-1,3-thiazines.
  • American Chemical Society. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.
  • ACS Publications. Conformational Preferences of Proline Analogues with Different Ring Size | The Journal of Physical Chemistry B.
  • ACS Publications. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands | ACS Omega.
  • Benchchem. Theoretical and Computational Analysis of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-: A Methodological Whitepaper.
  • NIH. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • Indian Academy of Sciences. Conformers of Piperazine on air-water interface studied by VSFG spectroscopy.
  • RSC Publishing.
  • SAGE Publications Inc. Synthesis and Single Crystal X-Ray Structure of N,N ′-Bis(Diphenylphosphino)Piperazine.
  • Serve Content.
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  • Wikipedia. Piperazine.
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  • The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis.
  • A simple 1H nmr conformational study of some heterocyclic azomethines.
  • PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.
  • ESA-IPB.
  • PubMed Central. Molecular basis for azetidine-2-carboxylic acid biosynthesis.
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  • Piperazine | C4H10N2 | MD Topology | NMR | X-Ray.
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  • Google Patents.
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  • ResearchGate. Synthesis of 3‐(piperazin‐1‐yl) benzo[d]isothiazole‐linked,3,4‐oxadiazoles and 1,2,4‐triazoles.
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Physicochemical properties of 1-Boc-3-(3-oxo-1-piperazinyl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-Boc-3-(3-oxo-1-piperazinyl)azetidine

This guide provides a comprehensive framework for the characterization of this compound, a key building block in modern drug discovery. The methodologies and analyses presented herein are designed for researchers, scientists, and drug development professionals who require a deep understanding of the molecule's fundamental physicochemical properties. This document emphasizes not just the "what" but the "why," offering insights into experimental design and data interpretation to ensure scientific rigor and reproducibility.

Molecular and Structural Overview

This compound is a saturated heterocyclic compound featuring a tert-butyloxycarbonyl (Boc)-protected azetidine ring linked to a piperazinone moiety. This unique architecture imparts a specific set of physicochemical characteristics that are critical to its handling, reactivity, and application in synthetic chemistry.

Table 1: Core Molecular Attributes

PropertyValueSource
Molecular Formula C₁₂H₂₁N₃O₃
Molecular Weight 255.31 g/mol
CAS Number 394735-23-6
Canonical SMILES C1CN(C(=O)CN1)C2CN(C2)C(=O)OC(C)(C)C
IUPAC Name tert-butyl 3-(3-oxo-1-piperazinyl)-1-azetidinecarboxylate

The presence of the bulky, lipophilic Boc group significantly influences the molecule's solubility and thermal stability. The piperazinone ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the amide carbonyl group), which are expected to play a major role in its crystalline structure and intermolecular interactions.

Experimental Determination of Physicochemical Properties

A thorough understanding of a molecule's physicochemical profile is paramount for its successful application in drug development, from optimizing reaction conditions to formulating the final active pharmaceutical ingredient (API). This section outlines the standard experimental protocols for characterizing this compound.

Melting Point and Thermal Stability

The melting point is a critical indicator of purity and is also informative about the crystalline lattice energy of the compound. Thermal stability, assessed via thermogravimetric analysis (TGA), is crucial for understanding the temperature limits for storage and handling.

Experimental Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a Tzero aluminum pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Equilibrate the sample at 25 °C. Ramp the temperature at a controlled rate, typically 10 °C/min, up to a temperature well above the expected melting point (e.g., 250 °C).

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic event corresponding to the phase transition from solid to liquid. The peak of the endotherm represents the complete melting of the sample.

Experimental Protocol: Thermal Stability Assessment via Thermogravimetric Analysis (TGA)

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a ceramic TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: Monitor the change in mass as a function of temperature. The onset of mass loss indicates the beginning of thermal decomposition. The Boc-protecting group is expected to be thermally labile, and its loss would be the first major decomposition event.

Solubility Profile

Solubility is a cornerstone of drug development, influencing everything from bioavailability to process chemistry. The solubility of this compound should be assessed in a range of solvents relevant to its intended use, including aqueous buffers and organic solvents common in synthesis.

Experimental Protocol: Kinetic and Thermodynamic Solubility Measurement

This protocol utilizes high-performance liquid chromatography (HPLC) for quantification.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in a highly soluble solvent, such as dimethyl sulfoxide (DMSO).

  • Kinetic Solubility:

    • Add a small aliquot of the DMSO stock solution to a series of aqueous buffers (e.g., pH 5.0, 7.4, 9.0) to a final concentration of 200 µM.

    • Incubate for 2 hours at room temperature with gentle shaking.

    • Filter the samples through a 0.45 µm filter to remove any precipitated material.

    • Quantify the concentration of the dissolved compound in the filtrate by HPLC against a standard curve.

  • Thermodynamic Solubility:

    • Add an excess of the solid compound to each solvent of interest in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

    • Filter the samples and quantify the concentration of the dissolved compound by HPLC.

Diagram: General Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility A Prepare Stock Solution (in DMSO) C Add Stock to Buffer (e.g., pH 7.4) A->C B Prepare Solid Sample G Add Excess Solid to Solvent B->G D Incubate (2h) C->D E Filter D->E F Quantify by HPLC E->F H Equilibrate (24-48h) G->H I Filter H->I J Quantify by HPLC I->J G A Physicochemical Properties B Solubility A->B C Lipophilicity (LogD) A->C D pKa A->D E ADME (Absorption, Distribution, Metabolism, Excretion) B->E affects Bioavailability F Formulation B->F C->E affects Permeability D->B influences D->F G Reactivity & Synthetic Route

Caption: Interplay of core physicochemical properties in drug development.

Spectroscopic Characterization

While not strictly physicochemical properties, spectroscopic data are integral to confirming the identity and purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure. The chemical shifts, integration, and coupling patterns must be consistent with the assigned structure of this compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺).

  • Infrared (IR) Spectroscopy: An IR spectrum will show characteristic absorption bands for the functional groups present, notably the strong carbonyl stretches for the Boc-carbamate (~1690 cm⁻¹) and the amide (~1640 cm⁻¹), as well as the N-H stretch of the amide.

Summary and Conclusion

The systematic characterization of this compound's physicochemical properties is a prerequisite for its effective use in medicinal chemistry and process development. The protocols and theoretical considerations outlined in this guide provide a robust framework for generating the high-quality, reproducible data required to advance drug discovery programs. By understanding the interplay between the molecule's structure and its physical properties, researchers can make informed decisions that save time, reduce costs, and ultimately increase the probability of success.

References

  • PubChem Compound Summary for CID 9838139, tert-butyl 3-(3-oxopiperazin-1-yl)azetidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Azetidine, 3-(3-oxo-1-piperazinyl)-, 1,1-dimethylethyl ester. Molbase. [Link]

Technical Guide: Physicochemical Characterization of 1-Boc-3-(3-oxo-1-piperazinyl)azetidine: A Practical Approach to Solubility and Lipophilicity (LogP) Determination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the experimental determination and computational prediction of two critical physicochemical properties for the novel heterocyclic compound, 1-Boc-3-(3-oxo-1-piperazinyl)azetidine: aqueous solubility and the n-octanol/water partition coefficient (LogP). These parameters are fundamental to early-stage drug discovery and development, profoundly influencing a compound's pharmacokinetic and pharmacodynamic profile, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET).[1][2] This document details robust, field-proven methodologies for both thermodynamic and kinetic solubility assessment, alongside the gold-standard shake-flask method for LogP determination. By grounding our protocols in established principles and explaining the causality behind experimental choices, this guide serves as a practical resource for researchers, scientists, and drug development professionals aiming to build a comprehensive physicochemical profile of new chemical entities.

Introduction: The Imperative of Early-Stage Physicochemical Profiling

In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more relevant. A significant portion of drug candidates falter in later development stages due to suboptimal biopharmaceutical properties.[1][3] Among the most critical of these are aqueous solubility and lipophilicity.

  • Aqueous Solubility is a prerequisite for absorption from the gastrointestinal tract and for achieving therapeutic concentrations in systemic circulation.[3] A drug must be in an aqueous solution at the site of absorption to be bioavailable.[1] Poor solubility can lead to erratic absorption, insufficient efficacy, and challenges in formulation development.[3][4]

  • Lipophilicity , quantified as LogP, measures a compound's affinity for a lipid-like environment versus an aqueous one.[2] This property governs a molecule's ability to permeate biological membranes, including the gut wall and the blood-brain barrier. It also influences plasma protein binding, metabolic clearance, and potential for toxicity.[1][2] The optimal LogP range for oral drugs is often cited as being between 0 and 3.[1]

The subject of this guide, this compound (CAS: 1257293-71-2)[5][6], is a complex heterocyclic molecule. Its structure, featuring a Boc-protected azetidine ring linked to an oxo-piperazine moiety, presents multiple sites for hydrogen bonding and potential ionization, making a priori prediction of its solubility and lipophilicity non-trivial. Therefore, rigorous experimental determination is not just recommended; it is essential for informed decision-making in any drug development program involving this scaffold.

Foundational Concepts: Solubility and Lipophilicity

Understanding Solubility: Thermodynamic vs. Kinetic

It is crucial to distinguish between two types of solubility measurements commonly employed in drug discovery.[7][8]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure, when the dissolved solute is in equilibrium with its solid (usually crystalline) state.[4][9] This measurement is considered the 'gold standard' and is vital for pre-formulation and late-stage development.[8][10] The shake-flask method is the classical approach for its determination.[10][11]

  • Kinetic Solubility: This is a high-throughput assessment of how readily a compound, typically dissolved in a strong organic solvent like dimethyl sulfoxide (DMSO), precipitates when introduced into an aqueous buffer.[8][12][13] The result is not a true equilibrium value but is invaluable for early discovery to quickly flag potential solubility issues and guide structure-activity relationship (SAR) studies.[8][14]

Lipophilicity: The Partition Coefficient (LogP) and Distribution Coefficient (LogD)

Lipophilicity is experimentally determined by measuring the partitioning of a compound between two immiscible phases, typically n-octanol (mimicking lipid membranes) and water.

  • LogP (Partition Coefficient): This value refers specifically to the partitioning of the neutral (unionized) form of the molecule.[15][16] It is a constant for a given compound. The 'Rule of 5', a famous guideline for predicting drug-likeness, uses LogP as a key descriptor, suggesting a value of less than 5 for good oral absorption.[17][18]

  • LogD (Distribution Coefficient): Most drug molecules contain ionizable groups.[15] At physiological pH, they exist as a mixture of neutral and ionized forms. The ionized form is generally more water-soluble and less membrane-permeable. LogD accounts for the partitioning of all species (ionized and unionized) at a specific pH.[16][17] Therefore, LogD provides a more realistic measure of a compound's lipophilicity in a biological context.[16] For this compound, determining LogD at physiological pH (e.g., 7.4) is critical.

Computational Prediction: An Initial Assessment

Before embarking on laboratory work, in silico prediction provides a rapid, cost-effective preliminary estimate of solubility and LogP. These tools use fragment-based or whole-molecule approaches to calculate properties based on the chemical structure.[18] While not a substitute for experimental data, they are invaluable for prioritizing compounds for synthesis and testing.

Recommended Tools:

  • ACD/Percepta: Offers modules for predicting LogP, LogD, and aqueous solubility.[19]

  • Molinspiration: A widely used tool for calculating LogP and other molecular properties.[20]

  • Virtual Computational Chemistry Laboratory (VCCLAB): Provides online tools like ALOGPS for predicting LogP and solubility.[21]

  • CompuDrug's PrologP: Calculates LogP using multiple algorithms.[22]

Table 1: Predicted Physicochemical Properties of this compound

Property Predicted Value Method/Software Used
Molecular Weight 255.32 g/mol (Calculated from Formula: C12H21N3O3)
cLogP Value e.g., Molinspiration
Aqueous Solubility Value (mg/mL or µM) e.g., ALOGPS
pKa (Most Basic) Value e.g., ACD/Percepta

| pKa (Most Acidic) | Value | e.g., ACD/Percepta |

Note: The user would populate this table with values obtained from the actual software.

Experimental Protocols

The following protocols are designed to provide a robust characterization of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility and is considered the definitive method.[10][11]

Principle: An excess amount of the solid compound is agitated in a specific buffer at a constant temperature for a sufficient time to reach equilibrium. The saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound is quantified, typically by HPLC-UV.[4]

Step-by-Step Protocol:

  • Preparation: Accurately weigh approximately 2 mg of solid this compound into a 2 mL glass vial.

  • Solvent Addition: Add 1 mL of the test buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to the vial. This creates a suspension with a concentration well above the expected solubility.

  • Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate for 24-48 hours. A 24-hour time point is standard, but a second time point (e.g., 48 hours) is recommended to confirm that equilibrium has been reached.[9]

  • Phase Separation: After incubation, allow the vials to stand for a short period to let larger particles settle. Carefully aspirate the supernatant and filter it through a low-binding 0.45 µm filter (e.g., PVDF) to remove all undissolved solid.

  • Quantification:

    • Prepare a stock solution of the compound in a suitable organic solvent (e.g., Acetonitrile or DMSO).

    • Create a series of calibration standards by diluting the stock solution with the test buffer.

    • Analyze the filtered sample and the calibration standards by a validated HPLC-UV method.

    • Calculate the concentration of the compound in the sample using the calibration curve. This concentration is the thermodynamic solubility.

Diagram 1: Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation & Equilibration cluster_sep Sample Processing cluster_quant Quantification A 1. Weigh excess solid compound into vial B 2. Add aqueous buffer (e.g., PBS pH 7.4) A->B C 3. Seal and agitate at constant temperature (24-48 hours) B->C D 4. Centrifuge or allow to settle C->D E 5. Filter supernatant to remove solid D->E G 7. Analyze filtrate and standards by HPLC-UV E->G F 6. Prepare calibration standards F->G H 8. Calculate concentration from calibration curve G->H Result Thermodynamic Solubility Value H->Result

Caption: A step-by-step workflow for the shake-flask method.

Kinetic Solubility Determination (High-Throughput Method)

This protocol provides a rapid assessment of solubility from a DMSO stock solution.[12][23]

Principle: A concentrated DMSO stock solution of the compound is added to an aqueous buffer. The formation of precipitate is detected, often by turbidimetry (nephelometry) or by separating the precipitate and measuring the concentration of the remaining dissolved compound by UV spectroscopy.[8]

Step-by-Step Protocol (UV-based):

  • Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate (the "source plate"), perform a serial dilution of the stock solution with DMSO.

  • Addition to Buffer: In a separate 96-well filter plate, add the aqueous test buffer (e.g., PBS, pH 7.4). Transfer a small, fixed volume (e.g., 2 µL) from each well of the source plate to the corresponding well of the filter plate. The final DMSO concentration should be kept low (typically ≤1%) to minimize co-solvent effects.

  • Incubation: Shake the plate for 1-2 hours at room temperature.[23]

  • Filtration: Filter the solutions into a new 96-well UV-transparent plate using a vacuum manifold.

  • Analysis: Measure the UV absorbance of the filtrate in each well using a plate reader at the compound's λ_max.

  • Calculation: Determine the concentration of the highest well that does not show evidence of precipitation (compared to controls). This is the kinetic solubility value.

LogD Determination at pH 7.4 (Shake-Flask Method)

This protocol is the gold standard for measuring lipophilicity.[17][24][25]

Principle: The compound is dissolved in a biphasic system of n-octanol and an aqueous buffer (pre-saturated with each other). After vigorous mixing and separation, the concentration of the compound in each phase is measured. The ratio of these concentrations gives the distribution coefficient.

Step-by-Step Protocol:

  • Solvent Preparation: Mix equal volumes of n-octanol and the aqueous buffer (PBS, pH 7.4) in a large separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Compound Addition: Prepare a stock solution of the compound in the pre-saturated n-octanol. Add a known volume of this stock to a vial containing a precise volume of the pre-saturated aqueous buffer. The final concentration should be high enough for accurate quantification but low enough to avoid solubility issues in either phase. A common starting point is a 1:1 or 2:1 volume ratio of buffer to octanol.

  • Equilibration: Seal the vial and shake vigorously for several hours (e.g., 4 hours) at a constant temperature to allow the compound to partition between the two phases.

  • Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm for 10 minutes) to achieve a clean separation of the two layers.

  • Sampling: Carefully remove an aliquot from both the upper n-octanol layer and the lower aqueous layer. Be extremely careful to avoid cross-contamination.

  • Quantification: Analyze the concentration of the compound in each aliquot by a suitable method (e.g., HPLC-UV or LC-MS/MS).

  • Calculation: Calculate LogD using the following formula: LogD_pH7.4 = log10 ( [Compound]_octanol / [Compound]_aqueous )

Diagram 2: Process for Shake-Flask LogD Determination

G A 1. Prepare mutually saturated n-octanol and buffer (pH 7.4) B 2. Add compound to the biphasic system A->B C 3. Shake to equilibrate partitioning B->C D 4. Centrifuge to separate phases cleanly C->D E 5. Sample both the aqueous and octanol phases D->E F 6. Quantify compound concentration in each phase E->F G Calculate LogD = log([C]oct / [C]aq) F->G

Caption: The experimental workflow for LogD measurement.

Data Summary and Interpretation

All experimental data should be meticulously recorded and summarized.

Table 2: Summary of Experimental Physicochemical Data for this compound

Parameter Condition Result Method
Thermodynamic Solubility PBS, pH 7.4, 25°C e.g., 55 µg/mL (215 µM) Shake-Flask, HPLC-UV
Kinetic Solubility PBS, pH 7.4, 25°C e.g., >100 µM DMSO addition, UV plate reader

| LogD | n-Octanol/PBS, pH 7.4 | e.g., 1.85 | Shake-Flask, HPLC-UV |

Interpretation:

  • A thermodynamic solubility of 55 µg/mL would classify the compound as "sparingly soluble" to "slightly soluble" and suggests that while it may not pose severe bioavailability challenges, formulation strategies might be needed for higher doses.[8]

  • A kinetic solubility higher than the thermodynamic value is common and reflects the supersaturated state from which precipitation occurs.[12]

  • A LogD of 1.85 at pH 7.4 is within the desirable range for orally administered drugs, suggesting a good balance between aqueous solubility and membrane permeability, favoring good absorption.[1][2]

Conclusion

The systematic evaluation of solubility and lipophilicity is a cornerstone of modern drug discovery. For a novel entity like this compound, the protocols outlined in this guide provide a robust pathway to generating high-quality, decision-enabling data. By combining initial in silico predictions with rigorous experimental determination using gold-standard methods like the shake-flask technique, researchers can build a comprehensive physicochemical profile. This profile is indispensable for interpreting biological assay results, guiding medicinal chemistry efforts, and de-risking the progression of promising compounds into later stages of development.

References

  • Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. (2017).
  • Avdeef, A., et al. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis.
  • LogP/D. (n.d.). Cambridge MedChem Consulting.
  • Zhang, H., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation.
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace.
  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub.
  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
  • ADME Solubility Assay. (n.d.). BioDuro.
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  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences.
  • Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. (n.d.).
  • Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. (1991). PubMed.
  • Interlaboratory study of log P determination by shake-flask and potentiometric methods. (n.d.). Semantic Scholar.
  • In-vitro Thermodynamic Solubility. (2025). Protocols.io.
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  • Assessment of reverse-phase. (n.d.). ECETOC.
  • Thermodynamic Solubility Assay. (n.d.). Domainex.
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The Piperazinyl-Azetidine Scaffold: A Technical Guide to Unlocking Novel Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a comprehensive exploration of the piperazinyl-azetidine scaffold, a privileged structural motif in modern medicinal chemistry. We will delve into its established and potential biological targets, offering a detailed analysis of the underlying mechanisms of action and providing actionable, field-proven experimental protocols for target validation and characterization. This document is designed to empower researchers to leverage the unique properties of this scaffold in the pursuit of novel therapeutics.

The Piperazinyl-Azetidine Scaffold: A Confluence of Favorable Properties

The piperazinyl-azetidine core represents a strategic amalgamation of two key heterocyclic building blocks in drug discovery. The piperazine moiety, a common pharmacophore, often imparts aqueous solubility and provides a versatile handle for synthetic modification, influencing a compound's pharmacokinetic profile.[1] The azetidine ring, a strained four-membered heterocycle, offers a unique set of advantages. Its conformational rigidity can pre-organize substituents into a bioactive conformation, potentially increasing binding affinity and reducing the entropic penalty upon target engagement.[2] Furthermore, the sp³-rich character of the azetidine ring can enhance metabolic stability and solubility compared to more planar aromatic systems.[2]

The combination of these two moieties in the piperazinyl-azetidine scaffold creates a three-dimensional structure with well-defined vectors for substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This has made it an attractive starting point for the development of targeted therapies.

Monoacylglycerol Lipase (MAGL): A Primary and Well-Validated Target

A significant body of research has firmly established Monoacylglycerol Lipase (MAGL) as a key biological target for piperazinyl-azetidine derivatives.[3][4] MAGL is a serine hydrolase that plays a crucial role in the endocannabinoid system by hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol.[5] Inhibition of MAGL leads to an elevation of 2-AG levels, which can potentiate cannabinoid receptor signaling, and a reduction in arachidonic acid, a precursor to pro-inflammatory prostaglandins. This dual mechanism of action makes MAGL a compelling target for a range of therapeutic areas, including neurodegenerative diseases, inflammatory pain, and cancer.[5]

Mechanism of Action and Structure-Activity Relationships (SAR)

Piperazinyl-azetidine derivatives have been developed as potent, selective, and reversible inhibitors of MAGL.[3][4] The piperazinyl-azetidine core typically serves as a central scaffold, with substituents on both the piperazine and azetidine rings playing crucial roles in target engagement. Structure-activity relationship (SAR) studies have revealed that modifications to the aryl groups attached to the piperazine and the amide linked to the azetidine can significantly impact potency and selectivity. For instance, the discovery of compound 6g from a series of azetidine-piperazine di-amides demonstrated nanomolar potency and oral efficacy in a preclinical model of inflammatory pain.[3]

Quantitative Analysis of MAGL Inhibition

The potency of piperazinyl-azetidine derivatives as MAGL inhibitors has been extensively characterized using in vitro assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) for a selection of representative compounds from the literature.

CompoundhMAGL IC50 (nM)Reference
Compound 6g 1.1[3]
Compound 10 4.2[4]
Compound 15 4.6[4]
[11C]PAD 2.7[4]
[18F]MAGL-4-11 11.7[4]
Experimental Protocols for MAGL Target Validation

This protocol provides a robust method for determining the in vitro potency of test compounds against human MAGL.

Principle: The assay utilizes a fluorogenic substrate that is cleaved by MAGL to produce a fluorescent product. The rate of fluorescence increase is proportional to MAGL activity, and a decrease in this rate in the presence of a test compound indicates inhibition.

Materials:

  • Human recombinant MAGL enzyme

  • MAGL assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1 mM EDTA)

  • Fluorogenic MAGL substrate (e.g., Arachidonoyl-7-hydroxy-4-methylcoumarin)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Step-by-Step Protocol:

  • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration range is 10 mM to 0.1 nM.

  • In a 96-well black microplate, add 2 µL of each test compound dilution. For control wells, add 2 µL of DMSO (for 100% activity) and a known MAGL inhibitor (for 0% activity).

  • Add 178 µL of MAGL assay buffer containing the human recombinant MAGL enzyme to each well. The final enzyme concentration should be optimized for a linear reaction rate.

  • Incubate the plate at 37°C for 15 minutes to allow the test compound to bind to the enzyme.

  • Initiate the enzymatic reaction by adding 20 µL of the fluorogenic MAGL substrate to each well.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm) in kinetic mode for 30-60 minutes at 37°C.

  • Calculate the rate of reaction for each well by determining the slope of the linear portion of the fluorescence versus time curve.

  • Determine the percent inhibition for each test compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Diagram of the Fluorometric MAGL Inhibition Assay Workflow:

MAGL_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution 1. Prepare Test Compound Dilutions Add_Compound 3. Add Compound to Plate Compound_Dilution->Add_Compound Enzyme_Prep 2. Prepare MAGL Enzyme Solution Add_Enzyme 4. Add Enzyme & Incubate Enzyme_Prep->Add_Enzyme Add_Compound->Add_Enzyme Add_Substrate 5. Add Fluorogenic Substrate Add_Enzyme->Add_Substrate Measure_Fluorescence 6. Kinetic Fluorescence Measurement Add_Substrate->Measure_Fluorescence Calculate_Rates 7. Calculate Reaction Rates Measure_Fluorescence->Calculate_Rates Calculate_Inhibition 8. Determine % Inhibition Calculate_Rates->Calculate_Inhibition IC50_Curve 9. Generate IC50 Curve Calculate_Inhibition->IC50_Curve

Caption: Workflow for a fluorometric MAGL inhibition assay.

Principle: ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor across a class of enzymes in a complex biological sample.[6][7][8] It utilizes an activity-based probe (ABP) that covalently modifies the active site of enzymes. In a competitive ABPP experiment, pre-incubation with an inhibitor will prevent the ABP from binding to its target, which can be visualized and quantified.

Materials:

  • Mouse brain lysate or other relevant tissue/cell lysate

  • Fluorophosphonate-rhodamine (FP-rhodamine) or other suitable serine hydrolase ABP

  • Test compounds dissolved in DMSO

  • SDS-PAGE gels and imaging system

  • Protein quantification assay (e.g., BCA)

Step-by-Step Protocol:

  • Prepare mouse brain lysate in a suitable buffer (e.g., PBS) and determine the protein concentration.

  • In microcentrifuge tubes, pre-incubate a standardized amount of lysate (e.g., 50 µg of protein) with various concentrations of the test compound or DMSO vehicle control for 30 minutes at 37°C.

  • Add the FP-rhodamine probe to a final concentration of 1 µM and incubate for another 30 minutes at 37°C.

  • Quench the labeling reaction by adding 2x SDS-PAGE loading buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Visualize the fluorescently labeled proteins using a gel scanner at the appropriate excitation and emission wavelengths for rhodamine.

  • Quantify the fluorescence intensity of the bands corresponding to MAGL and other serine hydrolases (e.g., FAAH, ABHD6).

  • Determine the concentration of the test compound required to inhibit 50% of the labeling of each enzyme to assess its selectivity profile.

Diagram of the Competitive ABPP Workflow:

ABPP_Workflow Proteome Proteome (e.g., Brain Lysate) Preincubation 1. Pre-incubation Proteome->Preincubation Inhibitor Test Inhibitor (Piperazinyl-Azetidine Derivative) Inhibitor->Preincubation ABP Activity-Based Probe (e.g., FP-Rhodamine) Labeling 2. Labeling with ABP ABP->Labeling SDS_PAGE SDS-PAGE Gel_Imaging Fluorescent Gel Imaging SDS_PAGE->Gel_Imaging 5. Visualization Analysis Quantification & Selectivity Profile Gel_Imaging->Analysis 6. Data Analysis Preincubation->Labeling Quench Quench Labeling->Quench 3. Quench Reaction Quench->SDS_PAGE 4. Protein Separation

Caption: Workflow for competitive activity-based protein profiling.

Emerging and Potential Biological Targets

While MAGL is the most prominent target for the piperazinyl-azetidine scaffold, preliminary evidence suggests that this versatile chemical entity may interact with other important biological targets.

α2δ-1 Subunit of Voltage-Gated Calcium Channels (VGCCs)

Recent studies have identified piperazinyl bicyclic derivatives as selective ligands for the α2δ-1 subunit of voltage-gated calcium channels.[9][10] Although not strictly piperazinyl-azetidine compounds, the structural similarities suggest that the piperazinyl-azetidine scaffold could be a valuable starting point for designing novel α2δ-1 ligands. The α2δ-1 subunit is a key modulator of calcium channel function and is a validated target for the treatment of neuropathic pain.[11]

Rationale for Investigation: The piperazine moiety is a common feature in ligands targeting the α2δ-1 subunit. The rigid azetidine ring could be explored as a means to lock the conformation of the piperazine and its substituents to optimize binding to the α2δ-1 subunit.

This protocol describes a method to assess the binding affinity of test compounds to the α2δ-1 subunit.

Materials:

  • Membrane preparations from cells expressing the human α2δ-1 subunit or from relevant tissues (e.g., mouse brain).

  • [³H]-Gabapentin or another suitable radioligand for the α2δ-1 subunit.

  • Assay buffer (e.g., 10 mM HEPES, pH 7.4).

  • Test compounds dissolved in DMSO.

  • 96-well filter plates (e.g., GF/B filters pre-soaked in polyethyleneimine).

  • Scintillation cocktail and a scintillation counter.

Step-by-Step Protocol:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, combine the membrane preparation, the radioligand at a concentration near its Kd, and the test compound at various concentrations.

  • For determining non-specific binding, include wells with a high concentration of a known α2δ-1 ligand (e.g., unlabeled gabapentin).

  • Incubate the plate at room temperature for 60 minutes to reach binding equilibrium.

  • Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value by plotting the percent specific binding against the logarithm of the test compound concentration and fitting the data to a suitable model. The Ki value can then be calculated using the Cheng-Prusoff equation.

Sigma-2 (σ2) Receptor

The sigma-2 (σ2) receptor is an emerging therapeutic target for cancer and neurological disorders.[12][13] While direct evidence for piperazinyl-azetidine derivatives targeting the σ2 receptor is limited, a study on piperazine bioisosteres identified a 3-aminoazetidine analog with nanomolar affinity for this receptor.[14] Given that many piperazine-containing compounds exhibit affinity for sigma receptors, the piperazinyl-azetidine scaffold warrants investigation in this area.[15][16]

Rationale for Investigation: The lipophilic and basic nature of many piperazinyl-azetidine derivatives aligns with the general pharmacophoric features of σ2 receptor ligands. The conformational constraint provided by the azetidine ring could be exploited to achieve high affinity and selectivity for the σ2 receptor.

This protocol outlines a method to determine the binding affinity of test compounds for the σ2 receptor.

Materials:

  • Rat liver membrane homogenates (a rich source of σ2 receptors).

  • [³H]-DTG (1,3-di-o-tolylguanidine), a non-selective sigma receptor radioligand.

  • (+)-Pentazocine, a selective σ1 receptor ligand to mask σ1 sites.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Test compounds dissolved in DMSO.

  • 96-well filter plates and scintillation counting supplies.

Step-by-Step Protocol:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, combine the rat liver membrane homogenate, [³H]-DTG at a final concentration of approximately 1 nM, and (+)-pentazocine at a final concentration of 100 nM (to block binding to σ1 receptors).

  • Add the test compound at various concentrations. For non-specific binding, use a high concentration of a known non-selective sigma ligand (e.g., haloperidol).

  • Incubate the plate at room temperature for 120 minutes.

  • Terminate the binding reaction by rapid filtration through a filter plate, followed by washing with ice-cold buffer.

  • Dry the filters and measure the bound radioactivity using a scintillation counter.

  • Calculate the specific binding to the σ2 receptor and determine the IC50 and Ki values as described for the α2δ-1 assay.

Conclusion and Future Directions

The piperazinyl-azetidine scaffold has proven to be a highly fruitful starting point for the development of potent and selective MAGL inhibitors. The well-defined structure-activity relationships and the availability of robust in vitro assays make this a mature area for further optimization and drug development.

Furthermore, the emerging evidence for the interaction of related scaffolds with the α2δ-1 subunit of VGCCs and the σ2 receptor opens up exciting new avenues for research. The systematic exploration of the chemical space around the piperazinyl-azetidine core, guided by the experimental protocols outlined in this guide, has the potential to yield novel therapeutics for a wide range of diseases. As our understanding of the unique physicochemical and conformational properties of this scaffold grows, so too will its impact on the landscape of modern drug discovery.

References

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  • Activity-based protein profiling to detect serine hydrolase alterations in virus infected cells. Virology Journal, 2013. [Link]

  • Functional assays to define agonists and antagonists of the sigma-2 receptor. Journal of Visualized Experiments, 2014. [Link]

  • Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 2015. [Link]

  • Sigma Receptor Binding Assays. PubMed, 2015. [Link]

  • Monoacylglycerol Lipase Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]

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  • Activity-based protein profiling: an efficient approach to study serine hydrolases and their inhibitors in mammals and microbes. RSC Publishing, 2014. [Link]

  • Piperazinyl Bicyclic Derivatives as Selective Ligands of the α2δ-1 Subunit of Voltage-Gated Calcium Channels. ACS Medicinal Chemistry Letters, 2021. [Link]

  • Activity-based Proteomics of Enzyme Superfamilies: Serine Hydrolases as a Case Study. Molecular & Cellular Proteomics, 2025. [Link]

  • Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Journal of Medicinal Chemistry, 2020. [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 2020. [Link]

  • Targeted disruption of the voltage-dependent calcium channel α2/δ-1-subunit. The Journal of Biological Chemistry, 2001. [Link]

  • Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling. Frontiers in Chemistry, 2022. [Link]

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. International Journal of Molecular Sciences, 2022. [Link]

  • Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches. International Journal of Molecular Sciences, 2025. [Link]

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [H]DTG and [I]RHM-4. ResearchGate, 2022. [Link]

  • The discovery of azetidine-piperazine di-amides as potent, selective and reversible monoacylglycerol lipase (MAGL) inhibitors. Bioorganic & Medicinal Chemistry Letters, 2020. [Link]

  • Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold. Journal of Medicinal Chemistry, 2021. [Link]

  • Structures of some representative synthetic reversible MAGL inhibitors. ResearchGate, 2020. [Link]

  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and... ResearchGate. [Link]

  • Development of a PET radioligand for α2δ-1 subunit of calcium channels for imaging neuropathic pain. ResearchGate, 2022. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 2026. [Link]

  • Rafidain Journal of Science Synthesis and Characterization of Azetidine-2-One and Pyridazine Derivatives from Substituted Benzim. Rafidain Journal of Science, 2025. [Link]

  • Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers using a 'tail switching' strategy on a piperazinyl azetidine skeleton. European Journal of Medicinal Chemistry, 2020. [Link]

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  • Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry, 2004. [Link]

  • Novel piperidine sigma receptor ligands as potential antipsychotic drugs. Journal of Medicinal Chemistry, 1993. [Link]

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Methodological & Application

Synthesis of 1-Boc-3-(3-oxo-1-piperazinyl)azetidine: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Azetidine-Piperazinone Scaffold

In the landscape of modern drug discovery, the strategic incorporation of unique bioisosteres and rigid scaffolds is paramount for optimizing pharmacokinetic and pharmacodynamic properties. The azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention for its ability to impart desirable characteristics such as improved metabolic stability, solubility, and receptor binding affinity.[1] When coupled with the piperazinone core, a privileged structure in medicinal chemistry, the resulting 1-Boc-3-(3-oxo-1-piperazinyl)azetidine emerges as a valuable building block for the synthesis of novel therapeutic agents across various disease areas. This guide provides two distinct, robust, and well-documented protocols for the synthesis of this important intermediate, tailored for researchers, scientists, and drug development professionals.

Strategic Approaches to Synthesis: Two Validated Pathways

Two primary synthetic strategies are presented herein for the preparation of this compound. The choice between these pathways may depend on the availability of starting materials, desired scale, and specific laboratory capabilities.

  • Pathway 1: Direct Reductive Amination. This approach offers a convergent and efficient route, directly coupling the commercially available 1-Boc-3-azetidinone with piperazin-2-one in a one-pot reaction.

  • Pathway 2: Stepwise Acylation and Intramolecular Cyclization. This linear sequence provides a more classical approach, involving the initial formation of a 3-aminoazetidine intermediate, followed by acylation and subsequent cyclization to construct the piperazinone ring.

The following sections provide in-depth, step-by-step protocols for each pathway, complete with mechanistic insights and justifications for experimental choices.

Pathway 1: Direct Reductive Amination

This pathway leverages the well-established reductive amination reaction, a cornerstone of amine synthesis. The reaction proceeds through the initial formation of an iminium ion intermediate from the ketone and amine, which is then reduced in situ by a mild and selective reducing agent.[2] Sodium triacetoxyborohydride is the reagent of choice for this transformation due to its high selectivity for iminium ions over ketones and its tolerance of a wide range of functional groups.[3][4]

Visualizing the Workflow: Reductive Amination

A 1-Boc-3-azetidinone C Imine/Iminium Ion Intermediate A->C Reaction with amine B Piperazin-2-one B->C D This compound C->D Reduction (Sodium Triacetoxyborohydride)

Caption: Reductive amination workflow.

Experimental Protocol: Reductive Amination

Materials:

Reagent/SolventFormulaM.W.CAS No.
1-Boc-3-azetidinoneC₈H₁₃NO₃171.19398489-26-4
Piperazin-2-oneC₄H₈N₂O100.12109-07-9
Sodium triacetoxyborohydrideC₆H₁₀BNaO₆211.9456553-60-7
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96107-06-2
Acetic Acid (glacial)C₂H₄O₂60.0564-19-7
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2
Saturated Sodium BicarbonateNaHCO₃84.01144-55-8
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-Boc-3-azetidinone (1.0 eq) and piperazin-2-one (1.1 eq).

  • Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.2 M with respect to the 1-Boc-3-azetidinone.

  • Stir the mixture at room temperature until the solids are fully dissolved.

  • Add glacial acetic acid (1.1 eq) to the reaction mixture. The use of a mild acid catalyst facilitates the formation of the iminium ion intermediate, which is particularly beneficial for less reactive ketones.[3]

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCE.

  • Slowly add the sodium triacetoxyborohydride slurry to the reaction mixture over 30 minutes. This controlled addition helps to manage any potential exotherm.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Pathway 2: Stepwise Acylation and Intramolecular Cyclization

This linear synthesis involves three key transformations: the formation of 1-Boc-3-aminoazetidine, N-acylation with chloroacetyl chloride, and a final intramolecular cyclization to form the piperazinone ring. This pathway offers multiple points for characterization and purification of intermediates, which can be advantageous for process control and troubleshooting.

Visualizing the Workflow: Acylation and Cyclization

A 1-Boc-3-azetidinone B 1-Boc-3-aminoazetidine A->B Reductive Amination (Ammonia, H₂, Pd/C) C N-(1-Boc-azetidin-3-yl)- 2-chloroacetamide B->C Acylation (Chloroacetyl Chloride) D This compound C->D Intramolecular Cyclization (Base)

Caption: Acylation and cyclization workflow.

Experimental Protocol: Acylation and Cyclization

Step 2a: Synthesis of 1-Boc-3-aminoazetidine

This intermediate is prepared via reductive amination of 1-Boc-3-azetidinone using ammonia as the nitrogen source.

Materials:

Reagent/SolventFormulaM.W.CAS No.
1-Boc-3-azetidinoneC₈H₁₃NO₃171.19398489-26-4
Ammonia (7N in Methanol)NH₃17.037664-41-7
Palladium on Carbon (10%)Pd/C-7440-05-3
Hydrogen GasH₂2.021333-74-0
MethanolCH₄O32.0467-56-1

Procedure:

  • To a solution of 1-Boc-3-azetidinone (1.0 eq) in methanol, add a 7N solution of ammonia in methanol (10 eq).

  • Carefully add 10% palladium on carbon (10 mol%).

  • Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 16-24 hours.

  • Carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield crude 1-Boc-3-aminoazetidine, which can often be used in the next step without further purification.

Step 2b: Synthesis of N-(1-Boc-azetidin-3-yl)-2-chloroacetamide

The aminoazetidine intermediate is acylated with chloroacetyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.[5][6]

Materials:

Reagent/SolventFormulaM.W.CAS No.
1-Boc-3-aminoazetidineC₈H₁₆N₂O₂172.23193269-83-3
Chloroacetyl chlorideC₂H₂Cl₂O112.9479-04-9
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)C₆H₁₅N or C₈H₁₉N101.19 or 129.24121-44-8 or 7087-68-5
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2

Procedure:

  • Dissolve 1-Boc-3-aminoazetidine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude N-(1-Boc-azetidin-3-yl)-2-chloroacetamide can be purified by flash chromatography if necessary, or carried forward to the next step.

Step 2c: Intramolecular Cyclization to form this compound

The final step involves an intramolecular nucleophilic substitution where the amide nitrogen displaces the chloride to form the six-membered piperazinone ring. This cyclization is typically promoted by a base.[7]

Materials:

Reagent/SolventFormulaM.W.CAS No.
N-(1-Boc-azetidin-3-yl)-2-chloroacetamideC₁₀H₁₇ClN₂O₃248.71-
Sodium Hydride (60% dispersion in mineral oil) or Potassium tert-butoxideNaH or C₄H₉KO24.00 or 112.217646-69-7 or 865-47-4
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)C₄H₈O or C₃H₇NO72.11 or 73.09109-99-9 or 68-12-2

Procedure:

  • To a solution of N-(1-Boc-azetidin-3-yl)-2-chloroacetamide (1.0 eq) in anhydrous THF or DMF, add a strong, non-nucleophilic base such as sodium hydride (1.2 eq) or potassium tert-butoxide (1.2 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 4-8 hours, monitoring for the consumption of the starting material by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final product, this compound.

Conclusion and Future Perspectives

The two synthetic pathways detailed in this guide provide reliable and adaptable methods for the preparation of this compound. The direct reductive amination (Pathway 1) offers a more convergent and potentially higher-yielding route for rapid access to the target molecule. In contrast, the stepwise acylation and cyclization (Pathway 2) allows for greater control and isolation of intermediates, which may be preferable for larger-scale synthesis and process optimization. Both protocols are grounded in well-established chemical principles and supported by the scientific literature, ensuring a high degree of trustworthiness and reproducibility for researchers in the field of drug discovery and development. The availability of this versatile building block will undoubtedly facilitate the exploration of novel chemical space and the development of next-generation therapeutics.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Kaur, H., & Singh, R. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372. [Link]

  • Krasovskiy, A., & Malakhov, V. (2006). Cyclization of N-(3-Oxoalkyl)chloroacetamides Under Basic Conditions. Synthesis of cis-3,4-Epoxypiperidin-2-ones. Arkivoc, 2006(5), 139-145. [Link]

Sources

The Emergence of Rigid Linker Architectures in PROTAC Design: Application Notes for 1-Boc-3-(3-oxo-1-piperazinyl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Linker in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have revolutionized targeted protein degradation by harnessing the cell's own ubiquitin-proteasome system. These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker.[1] The linker is a pivotal component that dictates the physicochemical properties, stability, and efficacy of the PROTAC by controlling the formation of a productive ternary complex between the POI and the E3 ligase.[2] While flexible linkers like PEG and alkyl chains have been widely used, there is a growing trend towards the incorporation of rigid heterocyclic scaffolds, such as piperazine and azetidine, to enhance metabolic stability, cell permeability, and conformational pre-organization.[1]

The linker 1-Boc-3-(3-oxo-1-piperazinyl)azetidine combines the structural rigidity of both the azetidine and piperazinone rings. The azetidine moiety, a four-membered saturated heterocycle, can improve the pharmacokinetic properties of a molecule. The piperazinone scaffold also imparts rigidity, and the presence of the oxo group can influence solubility and metabolic stability. The Boc-protected amine provides a convenient handle for stepwise synthesis of the final PROTAC molecule.

Synthesis of this compound: A Proposed Pathway

Diagram: Proposed Synthesis of this compound

G cluster_0 Step 1: Reductive Amination 1_Boc_3_azetidinone 1-Boc-3-azetidinone product This compound 1_Boc_3_azetidinone->product piperazin_2_one Piperazin-2-one piperazin_2_one->product reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->product

Caption: Proposed synthetic route to the target linker.

Protocol 1: Synthesis of this compound

Materials:

  • 1-Boc-3-azetidinone

  • Piperazin-2-one

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of 1-Boc-3-azetidinone (1.0 eq) in anhydrous DCE, add piperazin-2-one (1.0-1.2 eq).

  • If desired, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.

Application in PROTAC Synthesis: A Representative Example

While a specific PROTAC utilizing this compound has not been identified in publicly available literature, we can outline a general protocol for its incorporation into a PROTAC targeting a well-established protein of interest, such as Bromodomain-containing protein 4 (BRD4), a key epigenetic reader protein implicated in cancer. For this representative example, we will use a known BRD4 ligand (e.g., a JQ1 derivative) and a common E3 ligase ligand, pomalidomide, which recruits the Cereblon (CRBN) E3 ligase.

Diagram: General PROTAC Synthesis Workflow

G cluster_0 Phase 1: Linker Preparation cluster_1 Phase 2: Conjugation Steps linker_boc This compound deprotection Boc Deprotection (TFA/DCM) linker_boc->deprotection linker_amine 3-(3-oxopiperazin-1-yl)azetidine deprotection->linker_amine warhead Warhead-COOH (e.g., JQ1 derivative) intermediate Warhead-Linker warhead->intermediate e3_ligand E3 Ligand-NH2 (e.g., Pomalidomide derivative) final_protac Final PROTAC e3_ligand->final_protac linker_amine_2 3-(3-oxopiperazin-1-yl)azetidine linker_amine_2->intermediate intermediate->final_protac coupling Amide Coupling (HATU, DIPEA) coupling->intermediate

Caption: A representative two-phase PROTAC synthesis workflow.

Protocol 2: Boc Deprotection of the Linker

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM.

  • Add TFA (5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Re-dissolve the residue in ethyl acetate and carefully neutralize with saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate to yield the deprotected linker, 4-(azetidin-3-yl)piperazin-2-one, which can be used in the next step without further purification.

Protocol 3: Synthesis of a Representative BRD4-Targeting PROTAC

This protocol describes the sequential amide coupling of the deprotected linker to a carboxylic acid-functionalized BRD4 ligand and an amine-functionalized pomalidomide derivative.

Materials:

  • Deprotected linker (from Protocol 2)

  • BRD4 ligand with a terminal carboxylic acid (Warhead-COOH)

  • Pomalidomide derivative with a linker attachment point (e.g., 4-aminomethylpomalidomide)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • HPLC for purification

Procedure:

Step A: Coupling of Warhead to Linker

  • In an anhydrous solvent such as DMF, dissolve the Warhead-COOH (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of the deprotected linker (1.0 eq) in anhydrous DMF.

  • Stir the reaction at room temperature overnight. Monitor progress by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the resulting Warhead-Linker intermediate by flash chromatography or preparative HPLC.

Step B: Coupling of E3 Ligand to Warhead-Linker

Note: This step assumes the piperazinone nitrogen of the linker is the point of attachment for the E3 ligase ligand. This would typically be achieved by functionalizing the piperazinone ring, for example, by alkylation of the secondary amine with a suitable electrophile attached to the pomalidomide derivative.

A more direct approach, if the warhead has a suitable leaving group, would be a direct nucleophilic substitution with the secondary amine of the deprotected linker, followed by coupling of the azetidine nitrogen to the E3 ligase ligand. The synthetic strategy would need to be adapted based on the specific functionalities of the warhead and E3 ligase ligand.

Data Presentation: Expected Outcomes for a PROTAC Utilizing this Linker

While specific data for a PROTAC with this linker is unavailable, the following tables illustrate the types of data that would be generated to characterize its activity.

Table 1: In Vitro Degradation Profile of a Representative PROTAC

Cell LineTarget ProteinDC₅₀ (nM)Dₘₐₓ (%)
Cancer Cell Line ABRD4DataData
Cancer Cell Line BBRD4DataData

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum percentage of degradation.

Table 2: Ternary Complex Formation and Binding Affinities

Component 1Component 2Binding Affinity (K D )
PROTACBRD4Data
PROTACCRBNData
BRD4PROTAC-CRBNData

K D : Dissociation constant, a measure of binding affinity.

Conclusion and Future Perspectives

The this compound linker represents a promising building block for the development of novel PROTACs. Its rigidifying elements are hypothesized to improve pharmacokinetic properties and pre-organize the PROTAC molecule into a bioactive conformation for efficient ternary complex formation. The synthetic protocols outlined here provide a practical guide for its synthesis and incorporation into PROTACs. Further research is needed to synthesize and evaluate specific PROTACs containing this linker to fully understand its impact on degradation efficacy and overall drug-like properties. The commercial availability of the deprotected core, 4-(azetidin-3-yl)piperazin-2-one, facilitates its exploration in PROTAC discovery programs.

References

  • Desantis, J., Mammoli, A., Eleuteri, M., Coletti, A., Croci, F., Macchiarulo, A., & Goracci, L. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 12(34), 21968–21977. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(10), 1139-1159. [Link]

Sources

The Azetidinyl-Piperazinone Moiety: A Versatile Scaffold for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers in Drug Discovery

Introduction: The Quest for Specificity and Improved Properties in Kinase Inhibitors

Protein kinases, as central regulators of cellular signaling, remain a primary focus of drug discovery efforts, particularly in oncology and immunology. The development of small molecule kinase inhibitors has revolutionized the treatment of numerous diseases. However, achieving high selectivity for the target kinase while maintaining favorable pharmacokinetic properties remains a significant challenge. Undesirable off-target effects and poor metabolic stability can limit the therapeutic potential of promising candidates.[1][2]

In this context, the exploration of novel chemical scaffolds that can impart both potent on-target activity and desirable drug-like properties is of paramount importance. The 1-Boc-3-(3-oxo-1-piperazinyl)azetidine moiety has emerged as a valuable building block in this endeavor, offering a unique three-dimensional structure that can be strategically employed in the design of next-generation kinase inhibitors.[1][2][3] This guide provides an in-depth look at the application of this scaffold, complete with synthetic protocols and methodologies for biological evaluation.

The Rationale for Employing the Azetidinyl-Piperazinone Scaffold

The combination of a strained four-membered azetidine ring and a piperazinone moiety offers several advantages in the design of kinase inhibitors:

  • Structural Rigidity and Three-Dimensionality: The azetidine ring introduces a degree of conformational restraint, which can help to pre-organize the molecule for optimal binding to the kinase active site. This can lead to improved potency and selectivity. The sp³-rich character of the scaffold enhances its three-dimensionality, a feature increasingly recognized as beneficial for improving solubility and reducing off-target promiscuity.[1][3]

  • Bioisosteric Replacement: The azetidinyl-piperazinone group can serve as a bioisostere for other common heterocyclic motifs found in kinase inhibitors, such as morpholine or piperazine.[4] This allows for the exploration of novel chemical space and the potential to overcome liabilities associated with existing scaffolds, such as metabolic instability.

  • Improved Physicochemical Properties: The incorporation of the azetidine and piperazinone functionalities can modulate the physicochemical properties of a molecule. These changes can influence solubility, permeability, and metabolic stability, all of which are critical for developing orally bioavailable drugs.[1][5]

  • Vectorial Exit and Targeting Specific Pockets: The azetidine ring can act as a vector to direct substituents towards specific pockets within the kinase active site, enabling the fine-tuning of selectivity and potency.

Case Study: A Bruton's Tyrosine Kinase (BTK) Inhibitor

A compelling example of the application of the this compound scaffold is found in the development of potent and selective Bruton's tyrosine kinase (BTK) inhibitors. BTK is a key component of the B-cell receptor signaling pathway and is a validated therapeutic target for B-cell malignancies and autoimmune diseases.[6][7][8]

A patent for a novel series of BTK inhibitors describes the synthesis of compounds such as (S)-4-(3-(3-oxo-piperazin-1-yl)-azetidin-1-yl)-5,6-dihydro-benzo[b][6][9]naphthyridine-7-carbonitrile. In this molecule, the azetidinyl-piperazinone moiety is appended to a benzo[b][6][9]naphthyridine core, which serves as the hinge-binding element.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a kinase inhibitor incorporating the this compound scaffold.

G cluster_0 Scaffold Preparation cluster_1 Core Synthesis cluster_2 Coupling and Final Product A 1-Boc-3-azetidinone C Reductive Amination A->C B Piperazin-2-one B->C D This compound C->D F Boc Deprotection D->F E Hinge-Binding Core (e.g., 4-chloro-5,6-dihydro- benzo[b][1,8]naphthyridine- 7-carbonitrile) G Nucleophilic Aromatic Substitution (SNAr) E->G F->G H Final Kinase Inhibitor G->H

Caption: Generalized synthetic workflow for a kinase inhibitor.

Experimental Protocols

Protocol 1: Synthesis of a Representative BTK Inhibitor

This protocol provides a plausible, detailed methodology for the synthesis of a BTK inhibitor incorporating the this compound scaffold, based on established chemical principles.

Part A: Synthesis of tert-butyl 3-(3-oxopiperazin-1-yl)azetidine-1-carboxylate

  • To a solution of 1-Boc-3-azetidinone (1.0 eq) and piperazin-2-one (1.1 eq) in dichloromethane (DCM, 10 volumes), add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 5 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3-(3-oxopiperazin-1-yl)azetidine-1-carboxylate.

Part B: Boc Deprotection

  • Dissolve the product from Part A (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) (10 volumes).

  • Stir the solution at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate with DCM (3 x 5 volumes) to ensure complete removal of residual acid, yielding the TFA salt of 1-(azetidin-3-yl)piperazin-2-one.

Part C: Coupling to the Kinase Core

  • To a solution of the product from Part B (1.0 eq) and 4-chloro-5,6-dihydro-benzo[b][6][9]naphthyridine-7-carbonitrile (1.05 eq) in dimethyl sulfoxide (DMSO, 10 volumes), add N,N-diisopropylethylamine (DIPEA, 3.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 16 hours.

  • Cool the reaction to room temperature and pour into water.

  • Collect the resulting precipitate by filtration, wash with water and diethyl ether.

  • Purify the crude product by preparative HPLC to yield the final BTK inhibitor.

Protocol 2: In Vitro Kinase Activity Assay (BTK)

This protocol describes a common method for assessing the inhibitory activity of a compound against BTK using a luminescence-based assay.

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)

  • ATP

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Prepare a 2x kinase/substrate solution in kinase buffer containing the BTK enzyme and the substrate at 2x their final desired concentrations.

  • In the assay plate, add 5 µL of the test compound at various concentrations (typically in a 10-point, 3-fold serial dilution) or DMSO as a vehicle control.

  • Add 5 µL of the 2x kinase/substrate solution to each well.

  • Initiate the kinase reaction by adding 10 µL of 2x ATP solution (to achieve the desired final concentration, often at the Km for ATP).

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 3: Cellular Assay for Target Engagement

This protocol outlines a method to assess the ability of a compound to inhibit BTK activity within a cellular context by measuring the phosphorylation of a downstream substrate.

Materials:

  • B-cell lymphoma cell line (e.g., Ramos)

  • RPMI-1640 medium supplemented with 10% FBS

  • Anti-IgM antibody

  • Test compound

  • Lysis buffer

  • Primary antibodies (e.g., anti-phospho-BTK (Y223), anti-total BTK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate for Western blotting

Procedure:

  • Seed Ramos cells at a density of 1 x 10⁶ cells/mL in RPMI-1640 medium and incubate overnight.

  • Pre-treat the cells with serial dilutions of the test compound or DMSO for 1 hour.

  • Stimulate the cells with anti-IgM antibody (e.g., 10 µg/mL) for 10 minutes to induce BTK activation.

  • Pellet the cells by centrifugation and lyse them in an appropriate lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phospho-BTK and total BTK.

  • Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

  • Quantify the band intensities to determine the extent of inhibition of BTK phosphorylation at different compound concentrations.

Data Presentation and Interpretation

The results from the in vitro and cellular assays should be tabulated to facilitate structure-activity relationship (SAR) analysis.

Table 1: Representative Biological Data for a Kinase Inhibitor Series

CompoundModification on Azetidinyl-PiperazinoneBTK IC₅₀ (nM)p-BTK Cellular IC₅₀ (nM)
1 Unsubstituted1550
2 (R)-3-methyl on piperazinone512
3 (S)-3-methyl on piperazinone2575
4 4-fluoro on azetidine1030

Data are hypothetical and for illustrative purposes only.

Structure-Activity Relationship (SAR) Insights

The modular nature of the synthesis allows for systematic modifications to the this compound scaffold to probe the SAR. For instance, substitution on the piperazinone ring can explore additional interactions within the kinase active site. The stereochemistry of these substituents can be crucial for potency, as illustrated by the hypothetical data in Table 1. Furthermore, modifications to the azetidine ring itself can be explored to optimize the vector and orientation of the entire moiety.

Conclusion and Future Directions

The this compound building block represents a valuable tool for medicinal chemists in the design of novel kinase inhibitors. Its unique structural features can be leveraged to improve potency, selectivity, and pharmacokinetic properties. The synthetic and biological protocols provided herein offer a framework for researchers to incorporate this versatile scaffold into their drug discovery programs and to explore its full potential in developing the next generation of targeted therapies.

References

  • Discovery of highly potent and selective Bruton's tyrosine kinase inhibitors: Pyridazinone analogs with improved metabolic stability. PubMed. [Link]

  • Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. PubMed Central. [Link]

  • Discovery of Reversible Covalent Bruton's Tyrosine Kinase Inhibitors PRN473 and PRN1008 (Rilzabrutinib). PubMed. [Link]

  • BTK Enzyme Assay System Datasheet. BPS Bioscience. [Link]

  • BTK Activity Assay | A Validated BTK Inhibitor Screening Assay. BellBrook Labs. [Link]

  • In Vitro JAK Kinase Activity and Inhibition Assays. Springer Nature Experiments. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]

  • Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. PubMed. [Link]

  • Biologically active compounds with azetidine rings. ResearchGate. [Link]

  • Pharmacokinetic evaluation of axitinib. Taylor & Francis Online. [Link]

  • Synthesis of Radiopharmaceuticals via “In-Loop” 11C-Carbonylation as Exemplified by the Radiolabeling of Inhibitors of Bruton's Tyrosine Kinase. PubMed Central. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]

  • Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. [Link]

  • Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. ResearchGate. [Link]

  • Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. PubMed. [Link]

  • The Development of BTK Inhibitors: A Five-Year Update. MDPI. [Link]

  • Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis. PubMed. [Link]

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Application Note & Protocol: Amide Coupling of 1-Boc-3-(3-oxo-1-piperazinyl)azetidine with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The formation of the amide bond is arguably the most critical and frequently performed reaction in medicinal chemistry and drug discovery.[1][2] Molecules incorporating both azetidine and piperazine scaffolds are of significant interest due to their prevalence in biologically active compounds, where they often impart favorable physicochemical properties such as improved solubility and metabolic stability.[3][4] The specific building block, 1-Boc-3-(3-oxo-1-piperazinyl)azetidine, presents a unique synthetic handle for library generation and lead optimization. The secondary amine of the piperazine ring is the intended site of acylation. However, the inherent steric bulk and electronic properties of this substrate demand a carefully optimized approach to achieve efficient and high-yielding amide coupling.

This guide provides a comprehensive overview of the mechanistic principles, a data-driven reagent selection guide, and detailed, validated protocols for the successful amide coupling of this versatile building block with a range of carboxylic acids.

The Synthetic Challenge: Steric Hindrance and Nucleophilicity

The target amine, located on the piperazine ring, is sterically encumbered by the adjacent azetidine ring and the Boc-protecting group. This steric hindrance can significantly slow the rate of nucleophilic attack on the activated carboxylic acid intermediate, a common challenge in amide synthesis.[1][5][6] Therefore, the choice of coupling reagent is paramount; it must be potent enough to generate a highly activated carboxylate intermediate that can overcome this steric barrier.

Mechanism of Amide Bond Formation

Modern amide coupling reactions proceed via the activation of a carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine. The two most reliable and powerful classes of reagents for this transformation are uronium/aminium salts (e.g., HATU) and carbodiimides (e.g., EDC) used in conjunction with activating additives like HOBt.

  • HATU-Mediated Coupling: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent known for rapid reaction kinetics and suppression of racemization.[7] The reaction begins with the deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA).[8][9] The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[7][8][9] The amine then attacks this active ester to yield the final amide product, regenerating HOAt. The pyridine nitrogen in the HOAt moiety is believed to stabilize the transition state, accelerating the reaction.[8]

  • EDC/HOBt-Mediated Coupling: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming an O-acylisourea intermediate. This intermediate is highly reactive but can be prone to racemization and rearrangement into an unreactive N-acylurea.[10] The addition of 1-Hydroxybenzotriazole (HOBt) mitigates these side reactions by trapping the O-acylisourea to form an HOBt-active ester.[11][12][13] This active ester is more stable than the O-acylisourea but still highly reactive towards the amine, leading to efficient amide bond formation.[12][14]

Amide Coupling Mechanisms General Mechanisms of Common Amide Coupling Reagents cluster_0 HATU Pathway cluster_1 EDC/HOBt Pathway RCOOH0 R-COOH ActiveEster0 OAt-Active Ester RCOOH0->ActiveEster0 Activation HATU HATU + Base HATU->ActiveEster0 Amide0 Product Amide ActiveEster0->Amide0 Coupling TMU Tetramethylurea ActiveEster0->TMU Amine0 Piperazinyl-Azetidine Amine0->Amide0 RCOOH1 R-COOH Oacyl O-Acylisourea RCOOH1->Oacyl Activation EDC EDC EDC->Oacyl ActiveEster1 HOBt-Active Ester Oacyl->ActiveEster1 Trapping EDU EDU (Urea) Oacyl->EDU HOBt HOBt HOBt->ActiveEster1 Amide1 Product Amide ActiveEster1->Amide1 Coupling Amine1 Piperazinyl-Azetidine Amine1->Amide1

Caption: Mechanisms for HATU and EDC/HOBt coupling.

Reagent Selection Guide

For a sterically hindered substrate like this compound, a powerful coupling reagent is essential. HATU is often the reagent of choice due to its high efficiency.[7][15] However, the cost-effective and widely used EDC/HOBt system can also be successful, though it may require longer reaction times or mild heating.[16][17]

Coupling ReagentAdditiveBaseSolventTemp. (°C)Typical Time (h)Key Advantages & Considerations
HATU NoneDIPEADMF0 to RT1 - 4High efficiency for hindered amines , rapid kinetics, low racemization.[7] Byproducts are generally water-soluble, simplifying workup.[15]
EDC·HCl HOBtDIPEA/TEADMF/DCM0 to RT4 - 24Cost-effective and widely available.[17] The EDC-urea byproduct is water-soluble.[10] May require longer reaction times for hindered substrates.
T3P® NonePyridine/TEAEtOAc/DCMRT to 502 - 12Propanephosphonic acid anhydride; byproducts are water-soluble. Effective but may require heating for challenging couplings.
COMU NoneDIPEADMF0 to RT1 - 4A newer generation uronium salt with similar reactivity to HATU but with byproducts that are often easier to remove.
  • Base Selection: A non-nucleophilic tertiary amine base is required to neutralize the acid formed during the reaction and to deprotonate the carboxylic acid starting material. N,N-Diisopropylethylamine (DIPEA or Hünig's base) is the most common choice as its steric bulk prevents it from competing as a nucleophile.[8][18]

  • Solvent Selection: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are standard choices as they effectively dissolve the reactants and do not interfere with the reaction mechanism.[8][19]

Detailed Experimental Protocols

The following protocols provide a robust starting point for the coupling of this compound. It is recommended to perform a small-scale test reaction to optimize conditions for specific carboxylic acids.

Protocol 1: High-Efficiency Coupling using HATU

This method is recommended for sterically hindered or electron-deficient carboxylic acids.

Materials:

  • This compound (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF

  • Standard workup and purification reagents (Ethyl Acetate, Saturated aq. NaHCO₃, Brine, MgSO₄)

Procedure:

  • To a clean, dry flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 equiv) and dissolve in anhydrous DMF (approx. 0.1 M).

  • Add this compound (1.0 equiv) to the solution.

  • Add DIPEA (3.0 equiv) to the stirred solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add HATU (1.2 equiv) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Work-up: Quench the reaction by adding water. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (typically using a gradient of ethyl acetate in hexanes or methanol in DCM) to yield the pure amide.

Protocol 2: Cost-Effective Coupling using EDC/HOBt

This method is a reliable alternative for less challenging carboxylic acids.

Materials:

  • This compound (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • EDC·HCl (1.5 equiv)

  • HOBt (1.5 equiv)

  • DIPEA or TEA (3.0 equiv)

  • Anhydrous DMF or DCM

  • Standard workup and purification reagents

Procedure:

  • To a clean, dry flask under an inert atmosphere, dissolve the carboxylic acid (1.1 equiv), HOBt (1.5 equiv), and this compound (1.0 equiv) in anhydrous DMF or DCM (approx. 0.1 M).

  • Add DIPEA or TEA (3.0 equiv) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.5 equiv) portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40 °C) may be applied.

  • Work-up & Purification: Follow steps 8-10 from Protocol 1.

Experimental Workflow Visualization

Caption: Standard workflow for amide coupling.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Insufficiently active coupling reagent; Wet reagents/solvent; Steric hindrance is too great.Switch to a more powerful reagent (e.g., EDC → HATU). Ensure all reagents and solvents are anhydrous. Increase reaction temperature (e.g., to 40-50 °C) and extend reaction time.
Side Product Formation Racemization of chiral acid; Reaction of base with activated ester; Guanidinylation of amine (with HATU).Use HATU or add HOBt to EDC to suppress racemization. Ensure a non-nucleophilic base like DIPEA is used. Avoid a large excess of HATU.
Difficult Purification Urea byproducts (from EDC) co-elute with the product.Ensure thorough aqueous washes to remove water-soluble byproducts. If using EDC, consider switching to DIC, whose urea byproduct is less soluble and can sometimes be filtered off.

Conclusion

The successful acylation of this compound is readily achievable with the appropriate selection of modern coupling reagents and adherence to robust experimental technique. For challenging substrates, HATU offers superior performance in terms of reaction speed and yield. For routine couplings, the EDC/HOBt system provides a reliable and cost-effective alternative. The protocols and guidelines presented here serve as a validated starting point for researchers to efficiently incorporate this valuable building block into their synthetic programs, accelerating the discovery of new chemical entities.

References

  • Wikipedia. HATU. [Link]

  • Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism (EDC + HOBt). [Link]

  • National Institutes of Health (PMC). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

  • YouTube. HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. [Link]

  • YouTube. HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]

  • CHIMIA. The Synthesis of Sterically Hindered Amides. [Link]

  • ACS Publications. Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. [Link]

  • Semantic Scholar. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • PubMed. Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • RSC Publishing. DABCO bond cleavage for the synthesis of piperazine derivatives. [Link]

  • RSC Publishing. Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry. [Link]

  • PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. [Link]

  • Frontiers. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Link]

  • Google Patents.
  • PubMed Central. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]

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Application Note: Facile Deprotection of 1-Boc-3-(3-oxo-1-piperazinyl)azetidine using Trifluoroacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed and robust protocol for the quantitative removal of the tert-butyloxycarbonyl (Boc) protecting group from 1-Boc-3-(3-oxo-1-piperazinyl)azetidine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and complex molecular scaffolds where the resulting free amine, 1-(azetidin-3-yl)piperazin-2-one, serves as a key building block. The protocol described herein utilizes trifluoroacetic acid (TFA) in dichloromethane (DCM), a widely accepted and highly efficient method for Boc deprotection.[1][2] We will discuss the underlying mechanism, critical experimental parameters, a step-by-step procedure, and methods for product isolation and characterization.

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most prevalent amine protecting groups in organic synthesis, valued for its stability in a wide range of chemical conditions and its clean, facile cleavage under acidic conditions.[1][3] The substrate, this compound, incorporates two important heterocyclic motifs: a strained azetidine ring and a piperazinone core. Azetidines are privileged structures in medicinal chemistry, often used to improve physicochemical properties.[4][5] The piperazinone moiety is also a common feature in biologically active molecules.

The successful deprotection of this substrate requires conditions that are strong enough to cleave the Boc group efficiently without compromising the integrity of the azetidine and piperazinone rings. While azetidines are more stable than aziridines, their inherent ring strain (approx. 25.4 kcal/mol) can make them susceptible to ring-opening under certain harsh conditions.[4][6] This protocol is optimized to ensure high-yield conversion to the desired free amine, 1-(azetidin-3-yl)piperazin-2-one, as its trifluoroacetate salt.

Reaction Scheme & Mechanism

The deprotection proceeds via an acid-catalyzed elimination mechanism (E1).

Reaction: this compound → 1-(azetidin-3-yl)piperazin-2-one • TFA Salt

Mechanism: The process involves three primary steps[1][7][8]:

  • Protonation: The strong acid, trifluoroacetic acid (TFA), protonates the carbonyl oxygen of the Boc group.

  • Carbocation Formation: The protonated intermediate becomes unstable, leading to the cleavage of the C-O bond and the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine. The amine is then immediately protonated by the excess TFA in the reaction medium to form the corresponding trifluoroacetate salt.[7][8]

It is crucial to perform this reaction in a well-ventilated fume hood and not in a sealed system, as the evolution of carbon dioxide and isobutylene gas can cause pressure buildup.[2][7]

Experimental Protocol

This protocol is designed for a standard laboratory scale reaction. Reagent quantities can be scaled linearly as needed.

Materials and Reagents
ReagentGradeSupplier Example
This compound≥95% PurityCommercially available
Dichloromethane (DCM), Anhydrous≥99.8%Sigma-Aldrich
Trifluoroacetic Acid (TFA)Reagent Grade, ≥99%Sigma-Aldrich
Diethyl Ether, AnhydrousACS GradeFisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS GradeLabChem
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWR Chemicals
Equipment
  • Round-bottom flask with stir bar

  • Ice bath

  • Magnetic stirrer

  • Rotary evaporator

  • Standard laboratory glassware

  • pH paper or meter

Workflow Diagram

DeprotectionWorkflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Product Isolation A Dissolve Boc-protected amine in DCM B Cool solution to 0°C in ice bath A->B C Add TFA dropwise B->C D Warm to Room Temperature C->D E Stir for 1-2 hours D->E F Monitor by TLC/LC-MS E->F G Concentrate in vacuo to remove excess TFA/DCM F->G Upon completion H Precipitate salt with cold diethyl ether (Method A) G->H I OR Neutralize with aq. NaHCO₃ & Extract (Method B) G->I J Dry & Concentrate to yield final product H->J I->J

Caption: General workflow for the TFA-mediated deprotection of this compound.

Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

    • Cool the resulting solution to 0 °C using an ice bath.[8]

  • Reagent Addition:

    • While stirring, slowly add trifluoroacetic acid (TFA) (10-20 eq., typically 25-50% v/v with DCM) to the solution. A common ratio is 1:1 TFA:DCM.[8] A slight exotherm may be observed.

    • Note: The rate of Boc cleavage can exhibit a second-order dependence on the acid's concentration, ensuring a sufficient excess of TFA is important for driving the reaction to completion.[9]

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 1-2 hours. The reaction is typically complete within this timeframe.

    • Monitoring: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the disappearance of the starting material spot/peak. A ninhydrin stain is effective for visualizing the appearance of the free amine product on a TLC plate.[8]

  • Work-up and Isolation: Two primary methods can be employed for product isolation depending on whether the TFA salt or the free amine is desired for the subsequent step.

    Method A: Isolation of the TFA Salt

    • Upon reaction completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.[8]

    • To ensure complete removal of residual TFA, the resulting oil can be co-evaporated with DCM or toluene (2-3 times).[8]

    • Dissolve the crude residue in a minimal amount of DCM or methanol and add it dropwise to a flask containing cold, stirred diethyl ether (approximately 10-20 times the volume of the solvent used for dissolution).[8]

    • The TFA salt of the product will precipitate as a solid. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. The product is typically obtained in high purity and quantitative yield.

    Method B: Isolation of the Free Amine

    • Concentrate the reaction mixture in vacuo.

    • Dissolve the residue in DCM and cool in an ice bath.

    • Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) with vigorous stirring until the evolution of CO₂ gas ceases and the aqueous layer is basic (pH > 8).[10][11]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine, 1-(azetidin-3-yl)piperazin-2-one, typically as a colorless to pale yellow oil or solid.[8]

Characterization

The final product, 4-(Azetidin-3-yl)piperazin-2-one, should be characterized to confirm its identity and purity. The hydrochloride salt is commercially available, and its data can be used for comparison.[12]

AnalysisExpected Results for 4-(Azetidin-3-yl)piperazin-2-one HCl[12]
Molecular Formula C₇H₁₄ClN₃O
Molecular Weight 191.66 g/mol
Appearance White to off-white solid
¹H NMR Spectra should show characteristic peaks for azetidine and piperazinone protons.
Mass Spec (ESI+) [M+H]⁺ = 156.1 (for free base)

Safety and Handling

  • Trifluoroacetic Acid (TFA): TFA is a highly corrosive and toxic acid that can cause severe burns upon contact.[13][14] It has a high vapor pressure and should always be handled in a certified chemical fume hood.[13][15] Wear appropriate personal protective equipment (PPE), including a lab coat, splash goggles, and chemical-resistant gloves (nitrile for low volumes, butyl rubber or Viton for larger volumes).[15][16] An emergency eyewash and safety shower must be readily accessible.[16] In case of skin contact, flush the affected area immediately with copious amounts of water.[13]

  • Dichloromethane (DCM): DCM is a volatile organic solvent and a suspected carcinogen. All handling should be performed in a fume hood.

  • Work-up: The neutralization step (Method B) with bicarbonate is exothermic and releases CO₂ gas. Add the base slowly and ensure adequate venting to prevent pressure buildup.

References

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

  • University of Washington. (n.d.). Trifluoroacetic Acid SOP. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Amherst College. (2024). Standard Operation Procedures for working with Trifluoroacetic Acid. Retrieved from [Link]

  • New Jersey Department of Health. (2001). Hazardous Substance Fact Sheet: Trifluoroacetic Acid. Retrieved from [Link]

  • Scribd. (n.d.). TFA Deprotection. Retrieved from [Link]

  • ResearchGate. (2008). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Retrieved from [Link]

  • The Royal Society of Chemistry. (2010). Supporting Information for Polymer Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 1-(Azetidin-3-yl)piperazine. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of an azetidine-based bioisoster for a piperidine ring. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization of Substituted 1,3-Oxazepine, Thiazolidine-4-one and Azetidine-2-one Using Benzimidazole as a Synthon. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). One-pot directed alkylation/deprotection strategy for the synthesis of substituted pyrrole[3,4-d]pyridazinones. Retrieved from [Link]

  • Elsevier. (n.d.). Advances in synthesis and chemistry of azetidines. Retrieved from [Link]

Sources

Application Notes and Protocols for 1-Boc-3-(3-oxo-1-piperazinyl)azetidine in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for CNS Drug Development

In the quest for novel therapeutics for central nervous system (CNS) disorders, medicinal chemists continually seek molecular scaffolds that offer a unique combination of properties to navigate the complexities of the brain. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged structure" in CNS drug design.[1][2] Its inherent conformational rigidity can enhance binding affinity and selectivity for biological targets, while its metabolic stability often translates to favorable pharmacokinetic profiles.[2][3] Similarly, the piperazine moiety is a cornerstone of many CNS-active drugs, recognized for its role in targeting various neurotransmitter systems and its favorable CNS pharmacokinetic properties.[4][5]

The compound 1-Boc-3-(3-oxo-1-piperazinyl)azetidine represents a strategic amalgamation of these two valuable scaffolds. The azetidine core provides a rigid and metabolically stable framework, while the piperazine ring, with its 3-oxo substitution, offers a potential point of interaction with various CNS targets. The tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen allows for facile derivatization, making this molecule a versatile building block for the synthesis of compound libraries aimed at CNS drug discovery.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and detailed experimental protocols for utilizing this compound as a starting point for the discovery of novel CNS-active agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for assessing its drug-like characteristics and for designing appropriate experimental conditions.

PropertyValueSource
CAS Number 1257293-71-2[6]
Molecular Formula C₁₂H₂₁N₃O₃N/A
Molecular Weight 255.31 g/mol N/A
Appearance White to off-white solidInferred
Solubility Soluble in organic solvents such as DMSO, methanol, and dichloromethaneInferred

Proposed Synthesis Protocol

The synthesis of this compound can be achieved through a nucleophilic substitution reaction between a suitable azetidine precursor and a piperazinone derivative. A plausible synthetic route is outlined below, based on established chemical principles for the formation of similar compounds.[7][8]

Diagram of Proposed Synthesis:

G A 1-Boc-3-azetidinone C Reductive Amination A->C B Piperazin-2-one B->C D This compound C->D NaBH(OAc)₃, DCE

Caption: Proposed synthetic route for this compound.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 1-Boc-3-azetidinone (1.0 eq) in 1,2-dichloroethane (DCE), add piperazin-2-one (1.1 eq).

  • Reductive Amination: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

In Vitro Evaluation: Unveiling the Pharmacological Profile

The combination of the azetidine and piperazine scaffolds suggests that this compound and its derivatives could interact with a range of CNS targets. Based on the known pharmacology of similar structures, initial screening should focus on receptors and transporters involved in neurotransmission.

Potential CNS Targets:

  • Sigma Receptors (σ₁ and σ₂): Piperazine-containing compounds have been shown to exhibit high affinity for sigma receptors, which are implicated in various neurological and psychiatric disorders.[1][9]

  • Histamine H₃ Receptor (H₃R): The piperazine moiety is a common feature in H₃R antagonists, which are being investigated for their potential in treating cognitive disorders and other CNS conditions.[9]

  • Dopamine and Serotonin Receptors/Transporters: Piperazine derivatives are well-known modulators of the dopaminergic and serotonergic systems, which are key targets for antipsychotic and antidepressant drugs.[10]

Workflow for In Vitro Screening:

G A This compound Derivatives B Primary Binding Assays (Radioligand Displacement) A->B D Functional Assays (e.g., cAMP, Ca²⁺ flux) B->D C σ₁, σ₂, H₃, D₂, 5-HT₂A Receptors C->B E Determine Ki and IC₅₀/EC₅₀ D->E F Lead Compound Identification E->F

Caption: Workflow for the in vitro screening of this compound derivatives.

Protocol 1: Radioligand Binding Assays

This protocol describes a general procedure for determining the binding affinity of test compounds to a panel of CNS receptors.

  • Preparation of Cell Membranes: Prepare cell membranes from cell lines stably expressing the human recombinant receptor of interest (e.g., σ₁, σ₂, H₃, D₂, 5-HT₂A).

  • Assay Buffer: Use an appropriate assay buffer for each receptor target.

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]-pentazocine for σ₁, [³H]-R(-)-N-allylnormetazocine for σ₂, [³H]-Nα-methylhistamine for H₃) and various concentrations of the test compound.

  • Equilibrium: Allow the binding to reach equilibrium at the appropriate temperature and for a specific duration.

  • Filtration: Terminate the incubation by rapid filtration through a glass fiber filter using a cell harvester.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by non-linear regression analysis of the competition curves. Determine the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation.

Protocol 2: Functional Assays

Following the identification of binding affinity, functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist.

  • cAMP Assays: For G-protein coupled receptors (GPCRs) that modulate adenylyl cyclase activity (e.g., H₃R, D₂R), measure the intracellular cyclic adenosine monophosphate (cAMP) levels in response to the test compound.

  • Calcium Flux Assays: For GPCRs that signal through the release of intracellular calcium (e.g., 5-HT₂A), use a fluorescent calcium indicator to measure changes in intracellular calcium concentration.

In Vivo Evaluation: Assessing CNS Effects in Preclinical Models

Compounds that demonstrate promising in vitro activity should be advanced to in vivo studies to assess their pharmacokinetic properties, safety, and efficacy in animal models of CNS disorders.

Workflow for In Vivo Evaluation:

G A Lead Compound B Pharmacokinetic Studies (Blood-Brain Barrier Penetration) A->B C Behavioral Models A->C E Efficacy Assessment B->E D Locomotor Activity Elevated Plus Maze Prepulse Inhibition C->D D->E

Caption: Workflow for the in vivo evaluation of lead compounds.

Protocol 3: Assessment of Blood-Brain Barrier (BBB) Penetration

Effective CNS drugs must cross the BBB to reach their targets in the brain.

  • Animal Model: Use male C57BL/6 mice or Sprague-Dawley rats.

  • Compound Administration: Administer the test compound via an appropriate route (e.g., intravenous, intraperitoneal, or oral).

  • Sample Collection: At various time points post-administration, collect blood and brain tissue samples.

  • Sample Processing: Process the blood samples to obtain plasma. Homogenize the brain tissue.

  • LC-MS/MS Analysis: Quantify the concentration of the test compound in plasma and brain homogenates using a validated LC-MS/MS method.

  • Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) to assess the extent of BBB penetration.

Protocol 4: Behavioral Models for CNS Activity

A battery of behavioral tests can provide insights into the potential therapeutic applications of the test compounds.

  • Locomotor Activity: To assess general stimulant or sedative effects, measure the spontaneous locomotor activity of rodents in an open-field arena.

  • Elevated Plus Maze (EPM): This model is used to screen for anxiolytic or anxiogenic effects. An increase in the time spent in the open arms of the maze is indicative of anxiolytic activity.[11]

  • Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, which is deficient in disorders such as schizophrenia. The ability of a compound to reverse a deficit in PPI (e.g., induced by a psychostimulant) suggests potential antipsychotic activity.

Conclusion and Future Directions

This compound is a promising and versatile chemical scaffold for the development of novel CNS-active compounds. Its unique structural features, combining the desirable properties of both azetidine and piperazine rings, make it an attractive starting point for library synthesis and screening against a range of CNS targets. The protocols outlined in this application note provide a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of derivatives of this compound. By systematically applying these methodologies, researchers can unlock the therapeutic potential of this privileged scaffold in the ongoing search for more effective treatments for debilitating CNS disorders.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Med Chem. 2026 Jan 5:1-35. doi: 10.1080/17568919.2025.2610169.
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Sources

Application Notes and Protocols for Coupling Reactions with 1-Boc-3-azetidinone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine moiety is a cornerstone in modern medicinal chemistry, valued for its ability to impart desirable physicochemical properties such as metabolic stability, improved solubility, and three-dimensional complexity to drug candidates.[1] 1-Boc-3-azetidinone is a versatile building block for the synthesis of 3-substituted azetidines, enabling the introduction of diverse functionalities at a key vector for modulating biological activity.[2][3] This comprehensive technical guide provides an in-depth exploration of key coupling methodologies for 1-Boc-3-azetidinone, including reductive amination, Wittig-type olefination, and nucleophilic additions of organometallic reagents. By elucidating the underlying chemical principles and providing detailed, field-proven protocols, this document serves as a practical resource for researchers engaged in the synthesis of novel azetidine-containing compounds.

Introduction: The Strategic Importance of 1-Boc-3-azetidinone

1-Boc-3-azetidinone is a commercially available and widely utilized intermediate in organic synthesis.[3][4] The presence of a ketone functional group on the strained four-membered ring allows for a variety of chemical transformations, making it a valuable precursor for creating diverse libraries of 3-substituted azetidines. The tert-butoxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed under acidic conditions, facilitating further synthetic manipulations.[5] The strategic application of coupling reactions with this building block has led to the development of numerous biologically active molecules, including kinase inhibitors and antibacterial agents.[3]

This guide will detail three principal classes of coupling reactions with 1-Boc-3-azetidinone, providing both the theoretical framework and practical, step-by-step protocols to empower researchers in their synthetic endeavors.

Reductive Amination: A Versatile Pathway to 3-Aminoazetidines

Reductive amination is a robust and highly efficient method for the synthesis of amines from carbonyl compounds.[6] This two-step, one-pot process involves the initial formation of a hemiaminal intermediate from the reaction of 1-Boc-3-azetidinone with a primary or secondary amine, followed by dehydration to an iminium ion, which is then reduced in situ to the corresponding 3-aminoazetidine.[7]

Mechanistic Considerations and Reagent Selection

The choice of reducing agent is critical for a successful reductive amination. The ideal reagent should selectively reduce the iminium ion in the presence of the starting ketone.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice due to its mildness and high selectivity for iminium ions over ketones.[7][8] It is particularly effective for a wide range of amines, including those that are sterically hindered or have sensitive functional groups. Reactions are typically performed in aprotic solvents like dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF).[8]

  • Sodium Cyanoborohydride (NaBH₃CN): Another mild reducing agent, NaBH₃CN, is effective in protic solvents like methanol (MeOH) and ethanol (EtOH).[8] The reaction rate is pH-dependent, and the addition of a weak acid, such as acetic acid, can be beneficial.

  • Sodium Borohydride (NaBH₄): While a more powerful reducing agent, NaBH₄ can be used for reductive amination.[8] However, the imine formation must be complete before the addition of NaBH₄ to prevent the reduction of the starting ketone.[8]

Experimental Workflow for Reductive Amination

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up and Purification A 1-Boc-3-azetidinone D Mix and Stir A->D B Amine (1.1 eq) B->D C Solvent (e.g., DCE) C->D E Add NaBH(OAc)₃ (1.5 eq) D->E F Stir at RT (4-24 h) E->F G Quench with NaHCO₃ (aq) F->G H Extract with EtOAc G->H I Dry and Concentrate H->I J Purify by Chromatography I->J K K J->K 3-Aminoazetidine Product

Caption: Reductive Amination Workflow.

Detailed Protocol: Reductive Amination with Sodium Triacetoxyborohydride
  • To a solution of 1-Boc-3-azetidinone (1.0 eq) in dichloroethane (DCE, 0.2 M), add the desired primary or secondary amine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Stir the reaction mixture at room temperature for 4 to 24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (EtOAc) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aminoazetidine.

Representative Data for Reductive Amination
Amine Coupling PartnerReducing AgentSolventTime (h)Yield (%)
BenzylamineNaBH(OAc)₃DCE685
MorpholineNaBH(OAc)₃DCE892
AnilineNaBH(OAc)₃DCE1278
PiperidineNaBH₃CNMeOH1088

Wittig-Type Reactions: Carbon-Carbon Double Bond Formation

The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for the synthesis of alkenes from carbonyl compounds.[9][10] These reactions involve the coupling of a phosphorus ylide (Wittig reagent) or a phosphonate carbanion with 1-Boc-3-azetidinone to form a 3-alkylideneazetidine.[11]

Mechanistic Overview

The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon of 1-Boc-3-azetidinone, leading to the formation of a betaine intermediate, which then collapses to an oxaphosphetane.[12] This four-membered ring intermediate subsequently decomposes to yield the desired alkene and a phosphine oxide byproduct.[12] The HWE reaction, utilizing a phosphonate ester, offers the advantage of a water-soluble phosphate byproduct, simplifying purification.[13]

Experimental Workflow for the Horner-Wadsworth-Emmons Reaction

G cluster_0 Ylide Generation cluster_1 Coupling Reaction cluster_2 Work-up and Purification A Phosphonate Ester D Stir at 0 °C A->D B Base (e.g., NaH) B->D C Solvent (e.g., THF) C->D E Add 1-Boc-3-azetidinone D->E F Stir at RT (1-4 h) E->F G Quench with Water F->G H Extract with EtOAc G->H I Dry and Concentrate H->I J Purify by Chromatography I->J K K J->K 3-Alkylideneazetidine Product

Caption: Horner-Wadsworth-Emmons Reaction Workflow.

Detailed Protocol: Horner-Wadsworth-Emmons Reaction
  • To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF, 0.3 M) at 0 °C under an inert atmosphere, add the phosphonate ester (e.g., methyl 2-(dimethoxyphosphoryl)acetate, 1.2 eq) dropwise.[11]

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the phosphonate carbanion.

  • Add a solution of 1-Boc-3-azetidinone (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1 to 4 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the mixture with ethyl acetate (EtOAc) (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the 3-alkylideneazetidine.[11]

Representative Data for Wittig-Type Reactions
Phosphonium Salt/Phosphonate EsterBaseSolventTime (h)Yield (%)
Methyltriphenylphosphonium bromiden-BuLiTHF275
(Carbethoxymethyl)triphenylphosphonium bromideK₂CO₃DCM/H₂O1282
Methyl 2-(dimethoxyphosphoryl)acetateNaHTHF190[11]
Diethyl (cyanomethyl)phosphonateNaHTHF385

Nucleophilic Addition of Organometallic Reagents

The reaction of organometallic reagents, such as Grignard and organolithium reagents, with the ketone of 1-Boc-3-azetidinone provides a direct route to 3-substituted-3-hydroxyazetidines.[14] This transformation is valuable for introducing alkyl, aryl, and vinyl groups at the 3-position, creating a chiral center.

Key Principles and Causality

Organometallic reagents are strong nucleophiles and bases.[15][16] The nucleophilic carbon of the organometallic species attacks the electrophilic carbonyl carbon of 1-Boc-3-azetidinone, leading to the formation of a tertiary alkoxide intermediate.[17] Subsequent aqueous workup protonates the alkoxide to yield the corresponding tertiary alcohol.[17] It is crucial to perform these reactions under anhydrous conditions, as organometallic reagents react readily with water.[18]

Experimental Workflow for Grignard/Organolithium Addition

G cluster_0 Reaction Setup cluster_1 Nucleophilic Addition cluster_2 Work-up and Purification A 1-Boc-3-azetidinone C Cool to -78 °C A->C B Anhydrous Solvent (e.g., THF) B->C D Add Organometallic Reagent (1.2 eq) C->D E Stir at -78 °C to RT (1-3 h) D->E F Quench with NH₄Cl (aq) E->F G Extract with EtOAc F->G H Dry and Concentrate G->H I Purify by Chromatography H->I J J I->J 3-Substituted-3-hydroxyazetidine

Caption: Organometallic Addition Workflow.

Detailed Protocol: Grignard Addition
  • Dissolve 1-Boc-3-azetidinone (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) in a flame-dried, three-neck round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq, as a solution in THF) dropwise via syringe over 15 minutes.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate (EtOAc) (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-alkyl-3-hydroxyazetidine.

Representative Data for Organometallic Additions
Organometallic ReagentSolventTemperature (°C)Time (h)Yield (%)
Methylmagnesium bromideTHF-78 to RT390
Phenylmagnesium bromideTHF-78 to RT385
VinyllithiumTHF-78 to RT278
n-ButyllithiumTHF-78 to RT288

Troubleshooting and Field-Proven Insights

  • Low Yields in Reductive Amination: If low yields are observed, ensure the amine is of good quality and free of excessive water. For less reactive amines, adding a catalytic amount of acetic acid can accelerate iminium ion formation. In some cases, switching to a more powerful reducing agent or increasing the reaction temperature may be necessary.

  • Side Reactions in Wittig-Type Reactions: The presence of water can hydrolyze the ylide. Ensure all glassware is dry and use anhydrous solvents. For stabilized ylides, stronger bases and longer reaction times may be required.

  • Poor Reproducibility with Organometallic Reagents: The concentration of commercially available organometallic reagents can vary. It is advisable to titrate the reagent before use to determine its exact molarity. Maintaining a low temperature during the addition is critical to prevent side reactions.

Conclusion

1-Boc-3-azetidinone is a powerful and versatile building block for the synthesis of novel 3-substituted azetidines. The coupling reactions detailed in this guide—reductive amination, Wittig-type olefination, and organometallic additions—provide reliable and efficient methods for introducing a wide array of functional groups. By understanding the underlying mechanisms and adhering to the detailed protocols, researchers can effectively leverage this key intermediate to accelerate their drug discovery and development programs.

References

  • BenchChem. (2025). Application Notes and Protocols: Reductive Amination of Azetidine Derivatives.
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  • NIH. (n.d.). Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation.
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  • Sigma-Aldrich. (n.d.). 1-Boc-3-azetidinone - tert-Butyl-3-oxoazetidine-1-carboxylate.
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Application Notes and Protocols: Solid-Phase Synthesis Utilizing 1-Boc-3-(3-oxo-1-piperazinyl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the application of 1-Boc-3-(3-oxo-1-piperazinyl)azetidine in solid-phase synthesis (SPS). Azetidine-containing scaffolds are of significant interest in medicinal chemistry due to their unique structural and pharmacokinetic properties, which can enhance metabolic stability, receptor selectivity, and overall pharmacological profiles of drug candidates.[1] This guide details the strategic incorporation of this versatile building block into peptide and small molecule libraries, offering step-by-step protocols, mechanistic insights, and data interpretation guidelines for researchers in drug discovery and development.

Introduction: The Strategic Value of the Azetidine-Piperazine Moiety

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in modern drug design.[1] Their inherent ring strain and sp³-rich character contribute to favorable pharmacokinetic properties, including improved solubility and metabolic stability.[1] The fusion of an azetidine ring with a piperazine scaffold, as seen in this compound, creates a privileged structural element. The piperazine moiety is a well-established pharmacophore in numerous FDA-approved drugs, recognized for its ability to modulate physicochemical properties and interact with biological targets.[2] The combined azetidine-piperazine core offers a unique topographical presentation and vectoral diversity for library synthesis.

The tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen allows for controlled, stepwise elaboration in solid-phase synthesis, a technique that simplifies purification and enables the rapid generation of compound libraries.[3][4] This guide will focus on the practical application of this building block, providing robust protocols for its immobilization on a solid support and subsequent chemical modifications.

Core Principles and Mechanistic Considerations

The successful implementation of this compound in solid-phase synthesis hinges on a clear understanding of the underlying chemical principles. The workflow involves three main stages: immobilization of the building block onto a solid support, on-resin chemical modification, and finally, cleavage of the synthesized molecule from the resin.

2.1. Resin Selection and Immobilization

The choice of resin is critical and depends on the desired C-terminal functionality of the final product. For the synthesis of molecules with a C-terminal carboxylic acid, a 2-chlorotrityl chloride (2-CTC) resin is highly recommended. The steric bulk of the trityl group minimizes side reactions such as diketopiperazine formation, a common issue in solid-phase peptide synthesis (SPPS).[3] The immobilization occurs via nucleophilic substitution, where the secondary amine of the piperazine ring attacks the chlorotrityl group.

G Resin 2-Chlorotrityl Chloride Resin Immobilized Resin-Bound Building Block Resin->Immobilized Nucleophilic Attack BuildingBlock This compound BuildingBlock->Immobilized DIPEA DIPEA (Base) DIPEA->Immobilized Neutralizes HCl byproduct

2.2. On-Resin Synthesis: Elaboration of the Scaffold

Once the scaffold is anchored to the resin, the Boc-protecting group on the azetidine nitrogen can be removed under acidic conditions, typically with trifluoroacetic acid (TFA), to expose the secondary amine for further functionalization.[4][5] This newly liberated amine can then be acylated, alkylated, or used in various coupling reactions to build molecular complexity. The iterative nature of deprotection and coupling steps is a hallmark of solid-phase synthesis.[4]

G Start Immobilized Scaffold Deprotection Deprotection Start->Deprotection End Final Resin-Bound Product Washing Washing Washing->End After final cycle

2.3. Cleavage and Purification

The final step involves the cleavage of the synthesized molecule from the solid support. For 2-CTC resin, this is typically achieved under mild acidic conditions, which leaves acid-labile side-chain protecting groups intact if desired.[6] The cleavage cocktail often includes scavengers to prevent the re-attachment of the product to the resin and to protect sensitive functional groups from degradation. Following cleavage, the crude product is precipitated, collected, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

Detailed Experimental Protocols

The following protocols provide a framework for the solid-phase synthesis of a target molecule using this compound. These should be adapted based on the specific chemical properties of the target compound.

Protocol 1: Immobilization of this compound on 2-Chlorotrityl Chloride Resin

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB, loading ~1.0 mmol/g)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

  • Solid-phase synthesis vessel with a sintered glass frit

Procedure:

  • Resin Swelling: Swell the 2-CTC resin (1.0 g, 1.0 mmol) in anhydrous DCM (10 mL) for 30 minutes in the reaction vessel.[3]

  • Preparation of Reagent Solution: In a separate flask, dissolve this compound (2.0 mmol, 2.0 eq.) in anhydrous DCM (10 mL).

  • Immobilization Reaction: Drain the DCM from the swollen resin. Add the building block solution to the resin, followed by the addition of DIPEA (4.0 mmol, 4.0 eq.).[3]

  • Agitation: Gently agitate the resin slurry at room temperature for 2 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add MeOH (1.0 mL) to the reaction mixture and agitate for an additional 30 minutes.[3]

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally with DCM (3 x 10 mL).[3]

  • Drying: Dry the resin under vacuum to a constant weight. The loading of the building block can be determined gravimetrically.

Protocol 2: On-Resin Boc Deprotection and Amide Coupling

Materials:

  • Resin from Protocol 1

  • Trifluoroacetic acid (TFA)

  • DCM

  • DIPEA

  • DMF

  • Boc-protected amino acid (or other carboxylic acid)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

Procedure:

  • Resin Swelling: Swell the resin in DCM (10 mL) for 30 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 20-50% TFA in DCM (10 mL) to the resin.

    • Agitate for 5 minutes, drain, and repeat with fresh TFA solution for 20 minutes.[5]

    • Wash the resin with DCM (5 x 10 mL).

  • Neutralization:

    • Wash the resin with a solution of 10% DIPEA in DMF (2 x 10 mL), agitating for 5 minutes each time.[3]

    • Wash the resin with DMF (5 x 10 mL).

    • Perform a qualitative test (e.g., Chloranil or Kaiser test) to confirm the presence of a free secondary amine.[3]

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Boc-protected amino acid (3.0 mmol, 3.0 eq.) with HATU (2.9 mmol, 2.9 eq.) and DIPEA (6.0 mmol, 6.0 eq.) in DMF (5 mL) for 5 minutes.[3]

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 2 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).[3]

  • Repeat steps 1-5 for each subsequent coupling cycle.

Protocol 3: Cleavage from Resin and Product Isolation

Materials:

  • Final resin-bound product

  • TFA

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final resin-bound product with DCM (3 x 10 mL) and dry under vacuum for at least 1 hour.[7]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/DCM (e.g., 2:5:93 v/v/v for very acid-sensitive products, or a higher concentration of TFA for more robust products).[8]

  • Cleavage Reaction:

    • Add the cleavage cocktail (10 mL per gram of resin) to the dry resin in a reaction vessel.

    • Agitate at room temperature for 1-2 hours.[7]

  • Product Collection:

    • Filter the resin and collect the filtrate containing the cleaved product.

    • Wash the resin with additional TFA or DCM (2 x 5 mL) and combine the filtrates.

  • Precipitation:

    • Reduce the volume of the combined filtrate by approximately half under a stream of nitrogen.

    • Add the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (40 mL). A white precipitate of the crude product should form.[3]

  • Purification:

    • Centrifuge the mixture and decant the ether.

    • Wash the crude product with cold diethyl ether (2 x 20 mL).

    • Dry the crude product under vacuum.

  • Analysis and Purification:

    • Analyze the crude product by analytical HPLC and mass spectrometry.

    • Purify the crude product by preparative reverse-phase HPLC to obtain the final compound.[3]

Data Summary and Expected Outcomes

The success of the synthesis can be monitored at various stages. The following table provides a summary of expected quantitative data for a hypothetical synthesis.

ParameterExpected ValueMethod of Determination
Resin Loading0.5 - 0.9 mmol/gGravimetric analysis
Coupling Efficiency>99%Qualitative Ninhydrin or Chloranil Test
Crude Product Purity70-95%Analytical RP-HPLC
Final Product Purity>98%Analytical RP-HPLC
Final Yield15-40% (based on initial resin loading)Mass of purified product
Molecular WeightMatches theoretical valueMass Spectrometry (e.g., ESI-MS)
Troubleshooting
IssuePotential CauseSuggested Solution
Low Resin LoadingIncomplete reaction; steric hindrance.Increase reaction time; use a less hindered base.
Incomplete CouplingInsufficient activation; steric hindrance.Double couple; use a different coupling reagent (e.g., HBTU).
Low Cleavage YieldIncomplete cleavage; re-attachment to resin.Increase TFA concentration or cleavage time; use scavengers.
Side Product FormationPremature deprotection; side reactions during cleavage.Use orthogonal protecting groups; optimize cleavage cocktail.
Conclusion

This compound is a valuable and versatile building block for solid-phase synthesis. Its incorporation into small molecule and peptide libraries can provide access to novel chemical matter with potentially enhanced pharmacological properties. The protocols outlined in this guide provide a robust starting point for researchers to explore the utility of this scaffold in their drug discovery programs. Careful optimization of reaction conditions and diligent monitoring of each step are key to achieving high yields and purities.

References
  • BenchChem. (2025). Application Notes and Protocols: The Use of Azetidine Derivatives in the Synthesis of PET Ligands for Imaging Monoacylglycerol Lipase.
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  • BenchChem. (2025). Application Notes and Protocols for N-Boc-piperazine in Solid-Phase Peptide Synthesis.
  • aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.
  • ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.
  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Al-Ameed, T., et al. (n.d.). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). NIH.
  • Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
  • Abdel-Rahman, A. A. H., & El-Gazzar, A. B. A. (2022). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. Spiral.
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Application Note: Strategic Use of 1-Boc-3-(3-oxo-1-piperazinyl)azetidine for the Synthesis of Diverse Compound Libraries for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The discovery of novel therapeutic agents is critically dependent on the exploration of diverse and relevant chemical space through high-throughput screening (HTS)[1]. The quality and design of small molecule libraries are paramount to the success of these campaigns[2]. Modern drug discovery efforts increasingly favor scaffolds that are rich in sp³-hybridized centers, conferring three-dimensional (3D) topologies that can lead to improved physicochemical properties and more specific interactions with biological targets.

This application note details the strategic utility of 1-Boc-3-(3-oxo-1-piperazinyl)azetidine , a versatile building block designed for the efficient construction of compound libraries. This scaffold uniquely combines two highly valuable motifs in medicinal chemistry: the strained azetidine ring and the privileged piperazinone core. Azetidines, as four-membered nitrogen-containing heterocycles, provide conformational rigidity and a desirable pharmacokinetic profile, and are found in several FDA-approved drugs[3]. The piperazine moiety is one of the most frequently used heterocycles in bioactive compounds, often employed to enhance pharmacokinetic properties or to serve as a central scaffold[4].

The presence of two orthogonal nitrogen handles—a reactive secondary amine on the piperazinone and a Boc-protected amine on the azetidine—allows for a controlled, stepwise diversification. This enables the synthesis of large, discrete compound libraries with tailored properties for drug screening programs.

Physicochemical Properties and Strategic Advantages

The unique structure of this compound provides a powerful platform for library synthesis, grounded in several key strategic advantages.

Key Properties
PropertyValueReference
CAS Number 1257293-71-2[5]
Molecular Formula C₁₂H₂₁N₃O₃[5]
Molecular Weight 255.31 g/mol [5]
Appearance White to off-white solid
Solubility Soluble in DCM, DMF, MeOH
Strategic Value in Library Design
  • Orthogonal Synthetic Handles: The core advantage of this building block lies in its two distinct reactive sites. The secondary amine of the piperazinone is readily available for immediate derivatization, while the azetidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group. This Boc group is stable to a wide range of reaction conditions used to functionalize the piperazinone but can be cleanly removed under acidic conditions[6][7]. This orthogonality is the foundation for a two-dimensional library synthesis strategy, allowing for the systematic introduction of two different points of diversity (R¹ and R²).

  • Introduction of sp³-Richness and 3D-Character: The azetidine ring is a key contributor to the scaffold's non-planar, sp³-rich nature. Its inherent ring strain and conformational rigidity can enhance metabolic stability and solubility compared to more traditional, flatter aromatic systems[3]. This shift towards 3D structures is a well-established strategy for improving the quality of drug candidates.

  • Privileged Pharmacophoric Elements: The piperazinone core is a proven scaffold in medicinal chemistry[4]. The embedded amide bond provides a hydrogen bond acceptor, while the secondary amine (before and after derivatization) can act as a hydrogen bond donor or acceptor. These features, combined with the basicity of the azetidine nitrogen upon deprotection, allow for tailored interactions with biological targets and modulation of physicochemical properties like pKa and lipophilicity[8].

Workflow for Two-Dimensional Library Synthesis

The synthesis of a diverse library using this compound follows a logical and efficient workflow. This process enables the creation of a matrix of compounds where both the R¹ and R² groups are varied systematically.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 A This compound (Starting Building Block) B Step 1: First Diversification (R¹) A->B Introduce R¹ C Acylation (R¹-COOH) Reductive Amination (R¹-CHO) SNAr / Buchwald (R¹-X) Alkylation (R¹-X) B->C D Boc-Protected Intermediate Library B->D E Step 2: Boc Deprotection D->E Remove Protector F TFA / DCM or 4M HCl in Dioxane E->F G Deprotected Intermediate Library E->G H Step 3: Second Diversification (R²) G->H Introduce R² I Acylation (R²-COOH) Sulfonylation (R²-SO₂Cl) Reductive Amination (R²-CHO) H->I J Final Compound Library (R¹, R² Diversified) H->J

Caption: General workflow for 2D library synthesis.

Detailed Experimental Protocols

The following protocols are generalized procedures. Researchers should optimize conditions based on the specific substrates used. All manipulations should be performed in a fume hood with appropriate personal protective equipment.

Protocol 3.1: First-Stage Diversification via Amide Coupling (R¹)

This protocol describes the coupling of a carboxylic acid to the secondary amine of the piperazinone ring.

Rationale: Amide bond formation is a robust and widely used reaction in medicinal chemistry. The use of coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides high yields and minimizes side reactions. A tertiary amine base such as DIPEA (N,N-Diisopropylethylamine) is used to neutralize the acid formed and maintain a basic reaction environment.

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid of choice (R¹-COOH) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and the selected carboxylic acid.

  • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the starting material).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA to the stirred solution, followed by the portion-wise addition of HATU.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired R¹-diversified intermediate.

Protocol 3.2: N-Boc Deprotection

This protocol removes the Boc protecting group to reveal the secondary amine of the azetidine ring.

Rationale: The Boc group is labile to strong acid. Trifluoroacetic acid (TFA) in an inert solvent like dichloromethane (DCM) is highly effective and the excess acid and solvent are easily removed by evaporation[6]. Alternatively, a solution of 4M HCl in dioxane can be used, which often yields the hydrochloride salt of the amine, potentially improving its stability and handling[9]. Anhydrous conditions are crucial to prevent hydrolysis of sensitive functional groups.

Materials:

  • Boc-protected intermediate (from Protocol 3.1) (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the Boc-protected intermediate in anhydrous DCM (approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (10-20% v/v) to the stirred solution.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 1-3 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate with DCM or toluene (3x) to ensure complete removal of residual acid.

  • The resulting amine (often as a TFA salt) is typically used in the next step without further purification. If necessary, the free base can be obtained by partitioning between DCM and a mild aqueous base (e.g., NaHCO₃).

Protocol 3.3: Second-Stage Diversification via Sulfonylation (R²)

This protocol describes the reaction of the deprotected azetidine nitrogen with a sulfonyl chloride.

Rationale: Sulfonamides are a common functional group in bioactive molecules. The reaction of a secondary amine with a sulfonyl chloride is a reliable method for their formation. A non-nucleophilic base like DIPEA is required to scavenge the HCl generated during the reaction.

Materials:

  • Deprotected amine intermediate (from Protocol 3.2) (1.0 eq)

  • Sulfonyl chloride of choice (R²-SO₂Cl) (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the crude deprotected amine in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add DIPEA, followed by the dropwise addition of a solution of the sulfonyl chloride in DCM.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the mixture with DCM and wash with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final compound by flash chromatography or preparative HPLC to yield the pure product.

Characterization and Quality Control

The integrity of a screening library is essential for generating reliable biological data[2]. Each compound in the final library, or at a minimum, a representative selection, should be subjected to rigorous quality control.

Analysis TechniquePurposeAcceptance Criteria
LC-MS Confirm identity (Molecular Weight) and assess purityPurity ≥ 95%
¹H NMR Confirm chemical structureSpectrum consistent with proposed structure
Solubility Test Ensure compound is soluble in screening bufferClear solution at final screening concentration

Application Example: Scaffolding for Kinase Inhibitors

The azetidine-piperazinone core is an excellent starting point for libraries targeting protein kinases, a critical class of drug targets. Many approved kinase inhibitors utilize a heterocyclic core to orient pharmacophores that interact with the ATP-binding site.

G cluster_0 Kinase ATP Binding Site cluster_1 Scaffold-Based Inhibitor hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue solvent_front Solvent Front scaffold Azetidine- Piperazinone Core scaffold->gatekeeper Fills Hydrophobic Pocket R1 R¹ Group R1->hinge H-Bond Donor/Acceptor (e.g., Pyrimidine) R2 R² Group R2->solvent_front Interacts with Solvent-Exposed Region (e.g., Morpholine for solubility)

Caption: Use of the scaffold to target a kinase active site.

In this conceptual model, the R¹ position can be decorated with various heterocycles (e.g., pyrimidines, purines) known to form key hydrogen bonds with the kinase hinge region. The azetidine core (R²) can then be functionalized to interact with the solvent-front or other nearby pockets, allowing for the fine-tuning of selectivity and pharmacokinetic properties.

Conclusion

This compound is a high-value building block for modern drug discovery. Its combination of a privileged piperazinone core, a 3D-imparting azetidine ring, and orthogonal synthetic handles provides a robust and efficient platform for the synthesis of diverse small molecule libraries. The protocols and strategies outlined in this note demonstrate a clear path from this single building block to a collection of novel compounds ready for high-throughput screening, accelerating the identification of new chemical matter for challenging biological targets.

References

  • Gomtsyan, A., & Pabel, J. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5894. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. (Note: While a direct link for this specific paper wasn't in the search, general knowledge and other results[6][7][9] confirm the standard methods for Boc deprotection.)

  • Clemons, P. A., et al. (2011). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology, 3(4), 161-186. [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031. (Note: This is a general reference for reductive amination, a common diversification reaction mentioned in the workflow.)
  • Reddy, B. V. S., et al. (2012). A simple and efficient green method for the deprotection of N-Boc in various structurally diverse amines under water-mediated catalyst-free conditions. Canadian Journal of Chemistry, 90(10), 880-884. [Link]

  • Mykhailiuk, P. K., et al. (2024). Angular Spirocyclic Azetidines: Synthesis, Characterisation, and Evaluation in Drug Discovery. Angewandte Chemie International Edition. [Link]

  • Singh, J., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy, 8(6). [Link]

  • Reddit. (2024). r/Chempros - Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Wu, Y., et al. (2015). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Beilstein Journal of Organic Chemistry, 11, 706-712. [Link]

Sources

Troubleshooting & Optimization

Stability of 1-Boc-3-(3-oxo-1-piperazinyl)azetidine under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals on the Stability of 1-Boc-3-(3-oxo-1-piperazinyl)azetidine under Acidic Conditions

Welcome to the technical support guide for this compound. As a key building block in modern medicinal chemistry, understanding its chemical behavior is paramount to successful experimental outcomes. This document, prepared by our senior application scientists, provides in-depth insights, troubleshooting advice, and validated protocols concerning the stability of this compound, particularly in acidic environments.

Core Stability Concerns: A Mechanistic Overview

The chemical architecture of this compound presents three primary areas of concern under acidic conditions. A clear understanding of these vulnerabilities is crucial for designing robust synthetic routes and analytical methods.

  • The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group by design. Its removal is a common synthetic step, typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2] The deprotection mechanism is initiated by protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation (which typically forms isobutylene gas) and subsequent decarboxylation to yield the free amine.[3][4] While this reaction is often desired, premature or incomplete cleavage during other synthetic steps can lead to complex product mixtures.

  • The Azetidine Ring: Four-membered rings, such as azetidine, possess significant ring strain (approx. 25.4 kcal/mol), making them more susceptible to ring-opening reactions compared to larger, less strained systems like pyrrolidines or piperidines.[5] In an acidic medium, the azetidine nitrogen can become protonated. This increases the ring's electrophilicity and renders it vulnerable to nucleophilic attack, which can lead to irreversible ring-opening and the formation of undesired byproducts.[6] The rate and likelihood of this decomposition pathway are highly dependent on the pH, temperature, and the specific substituents on the azetidine ring.[7]

  • The Piperazinone Moiety: The piperazinone ring contains an amide bond (a lactam). Generally, amides are quite stable and require harsh conditions (e.g., concentrated acid and high heat) for hydrolysis. Under the typical conditions used for Boc deprotection, the piperazinone ring is expected to be stable. However, prolonged exposure to strong acids at elevated temperatures could potentially lead to its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound under standard acidic deprotection conditions?

A: Under controlled acidic conditions, such as treatment with TFA in dichloromethane (DCM), the primary and desired product is the deprotected amine, 1-(azetidin-3-yl)piperazin-2-one, usually as a salt (e.g., TFA salt).[3] However, if conditions are too harsh or if nucleophiles are present, side products arising from the opening of the strained azetidine ring may be observed.[7][6]

cluster_main Potential Degradation Pathways Start This compound Deprotection Desired Product: 1-(Azetidin-3-yl)piperazin-2-one (as acid salt) Start->Deprotection Controlled Acidic Conditions (e.g., TFA/DCM) RingOpening Side Product: Azetidine Ring-Opened Species Start->RingOpening Harsh Acidic Conditions (High Temp, Prolonged Time)

Caption: Primary reaction pathways under acidic conditions.

Q2: I need to perform a reaction on another part of the molecule using a mild acid catalyst. How can I avoid cleaving the Boc group?

A: The stability of the Boc group is highly dependent on the acid's strength (pKa), concentration, and the reaction temperature. While highly resistant to weak acids, exposure to even catalytic amounts of strong acids can initiate deprotection. To minimize this risk:

  • Use Weaker Acids: Opt for acids like acetic acid or pyridinium p-toluenesulfonate (PPTS) if your desired reaction allows.

  • Control Stoichiometry: Use only the required catalytic amount of the acid.

  • Lower the Temperature: Perform the reaction at 0 °C or below to significantly reduce the rate of the deprotection reaction.

  • Alternative Protecting Groups: If acidic conditions are unavoidable and problematic, consider replacing the Boc group with an acid-stable, base-labile protecting group like Fmoc (9-fluorenylmethoxycarbonyl) or a hydrogenolysis-labile group like Cbz (benzyloxycarbonyl).[4]

Q3: Is the azetidine ring stable during a standard Boc-deprotection procedure?

A: Generally, yes. Standard Boc-deprotection protocols using TFA in DCM at room temperature for 1-2 hours are typically selective for the Boc group and do not cause significant degradation of the azetidine ring.[1][2] However, the ring's stability can be compromised by:

  • Prolonged Reaction Times: Extending the reaction unnecessarily increases the risk of side reactions.

  • Elevated Temperatures: Heating should be avoided unless absolutely necessary, as it can accelerate ring-opening decomposition.[8]

  • Strongly Nucleophilic Counter-ions: Using acids like HBr or HI is not recommended, as the bromide and iodide ions are nucleophilic and can attack the protonated azetidine ring.

Q4: What are the recommended storage conditions for this compound?

A: As a solid, this compound is stable when stored in a cool, dry place away from strong acids. In solution, its stability is solvent-dependent. For long-term storage, use aprotic, non-acidic solvents like DCM, THF, or ethyl acetate. Avoid preparing stock solutions in acidic solvents (e.g., solutions containing TFA or HCl for analytical purposes) and always prepare them fresh before use to prevent degradation over time.

Troubleshooting Guide: Experimental Issues

Issue 1: My Boc-deprotection is incomplete. My analysis (LCMS/NMR) shows a significant amount of starting material remaining.

  • Probable Cause: Insufficient acid or inadequate reaction time. The deprotection requires at least one equivalent of acid to protonate the Boc group, and often a large excess is used to drive the reaction to completion.[3][9] Additionally, the reaction may be sluggish at very low temperatures.

  • Solution Workflow:

    • Verify Acid Quality & Quantity: Ensure your acid (e.g., TFA) is not old or hydrated. Use a sufficient excess, typically 20-50% v/v of TFA in DCM.[1]

    • Monitor the Reaction: Check the reaction progress by TLC or LCMS every 30 minutes. The disappearance of the starting material spot/peak is a clear indicator.

    • Increase Reaction Time: If the reaction is proceeding slowly, allow it to stir for a longer duration at room temperature (up to 4 hours).

    • Consider a Stronger Acid System: For very stubborn cases, a solution of 4M HCl in dioxane or ethyl acetate can be more effective.[1][2]

Issue 2: My LCMS analysis after acidic treatment shows the desired deprotected product, but also several new, unexpected peaks.

  • Probable Cause: This strongly suggests degradation of the molecule, most likely via the opening of the azetidine ring.[7] This can be triggered by excessive heat, prolonged exposure to acid, or the presence of nucleophiles that attack the strained, protonated ring.

  • Solution Workflow:

    • Reduce Temperature: Immediately repeat the experiment at a lower temperature (e.g., 0 °C) to slow down potential degradation pathways.

    • Use a Scavenger: The intermediate tert-butyl cation formed during deprotection can act as an alkylating agent.[1] Add a scavenger like anisole or triethylsilane (TES) to your reaction mixture to quench this reactive intermediate and prevent side reactions.

    • Minimize Reaction Time: As soon as monitoring indicates the starting material is consumed, immediately proceed with the workup to quench the acid.

    • Re-evaluate Your Acid Choice: Ensure you are using a non-nucleophilic acid like TFA or H2SO4. Avoid HCl if you suspect the chloride ion is participating in a ring-opening reaction.

cluster_troubleshooting Troubleshooting Workflow: Unexpected Peaks Start Unexpected Peaks in LCMS Check1 Was reaction heated? Start->Check1 Action1 Repeat at 0°C to RT. Avoid heat. Check1->Action1 Yes Check2 Was reaction time > 4h? Check1->Check2 No Action1->Check2 Action2 Repeat with close monitoring. Quench immediately upon completion. Check2->Action2 Yes Check3 Was a scavenger used? Check2->Check3 No Action2->Check3 Action3 Add scavenger (e.g., Anisole, TES) to quench t-butyl cation. Check3->Action3 No Result Clean Deprotected Product Check3->Result Yes Action3->Result

Caption: Troubleshooting logic for unexpected product formation.

Issue 3: The yield of my deprotected product is very low after aqueous workup.

  • Probable Cause: The final product, 1-(azetidin-3-yl)piperazin-2-one, is a free amine that is likely highly water-soluble, especially in its protonated (salt) form. During a standard aqueous workup, a significant portion of the product may be lost to the aqueous layer.

  • Solution:

    • Avoid Aqueous Workup: After the reaction is complete, remove the acid and solvent in vacuo. The resulting residue is the crude salt of your product, which can often be used directly in the next step without purification.

    • Lyophilization: If you must remove excess acid salts (like triethylammonium TFA salt), consider dissolving the crude product in a minimal amount of water/acetonitrile and lyophilizing (freeze-drying).

    • Salt to Free Base Extraction: If you need the free base, after removing the reaction solvent, dissolve the residue in water, basify carefully with a base like Na2CO3 or NaOH to pH > 10, and then extract multiple times with a more polar organic solvent like DCM or a 9:1 DCM:isopropanol mixture.

Validated Experimental Protocols
Protocol 1: Standard Boc-Deprotection with TFA

This protocol describes the standard procedure for removing the N-Boc group.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Anisole (optional scavenger)

  • Round-bottom flask with stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.

  • (Optional) Add anisole (1.0-2.0 eq) to the solution to act as a scavenger.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add TFA (10-20 eq, typically 25-50% of the total volume) to the stirring solution. A slight exotherm may be observed.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 1-3 hours, monitoring the reaction progress by LCMS or TLC until all starting material is consumed.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting residue is the crude TFA salt of 1-(azetidin-3-yl)piperazin-2-one, which can be carried forward or purified as needed.

Caption: Workflow for standard Boc-deprotection.

Data Summary Table
Acidic SystemTypical ConditionsSelectivity & Remarks
TFA / DCM 25-50% TFA, 0°C to RT, 1-3hRecommended Method. High selectivity for Boc group. Risk of azetidine opening with prolonged time/heat.[1]
4M HCl in Dioxane 1.1-2.0 eq, RT, 1-4hVery effective. Dioxane is a peroxide former. Product is isolated as the HCl salt.
HCl (gas) in Ether/EtOAc Saturate solution, 0°C to RTClean reaction, product often precipitates as the HCl salt. Requires handling of corrosive gas.
H₂SO₄ in t-BuOH/Dioxane Catalytic to stoichiometric, RTEffective, but workup can be more complex.
Acetic Acid (AcOH) Solvent, elevated temp.Very slow deprotection. Not generally recommended unless other functional groups are extremely acid-sensitive.
References
  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [URL: https://www.organic-chemistry.org/protectivegroups/amino/boc-deprotection-tfa.htm]
  • BOC Protection and Deprotection. J&K Scientific LLC. [URL: https://www.jk-sci.com/boc-protection-and-deprotection_i23]
  • tert-Butyloxycarbonyl protecting group. Wikipedia. [URL: https://en.wikipedia.org/wiki/Tert-Butyloxycarbonyl_protecting_group]
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [URL: https://totalsynthesis.com/boc-protecting-group-n-boc-protection-deprotection-mechanism/]
  • Boc Deprotection Mechanism | Organic Chemistry. YouTube. [URL: https://www.youtube.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8482084/]
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.1c00402]
  • Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Reaction Chemistry & Engineering. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/re/d1re00192a]
  • Efficient, continuous N-Boc deprotection of amines using solid acid catalysts | Request PDF. ResearchGate. [URL: https://www.researchgate.
  • Amine Protection / Deprotection. Fisher Scientific. [URL: https://www.fishersci.se/se/en/technical-support/fisher-scientific-tools-and-resources/reagent-chemicals-resources-and-tools/reagent-chemicals-technical-articles-and-information/amine-protection-deprotection.html]
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d0ob02492a]
  • 1-Boc-3-azetidinone | 398489-26-4. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5282384_EN.htm]
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.8b00032]
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlehtml/2021/ob/d0ob02492a]
  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ACS Sustainable Chemistry & Engineering. [URL: https://www.researchgate.

Sources

Technical Support Center: Synthesis of 3-Substituted 1-Boc-Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the synthesis of 3-substituted 1-Boc-azetidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during the synthesis of this important class of nitrogen-containing heterocycles. The unique strain and electronic properties of the azetidine ring, while synthetically attractive, often present specific hurdles in achieving desired substitutions.[1][2][3][4]

Troubleshooting Guide

This section addresses specific issues that may arise during your synthetic route. The question-and-answer format is designed to help you quickly identify and resolve common problems.

Low Yield in Nucleophilic Substitution of 1-Boc-3-hydroxyazetidine

Question: I am attempting a nucleophilic substitution on 1-Boc-3-hydroxyazetidine using a moderately strong nucleophile, but I am observing very low conversion to my desired 3-substituted product. What are the likely causes and how can I improve the yield?

Answer: This is a frequent challenge stemming from the poor leaving group ability of the hydroxyl group. Direct displacement is generally inefficient. To achieve successful substitution, the hydroxyl group must first be activated.

Causality and Recommended Solutions:

  • Insufficient Activation of the Hydroxyl Group: The hydroxyl group is a poor leaving group. It requires conversion to a more labile group, such as a sulfonate ester (tosylate, mesylate) or activation under Mitsunobu conditions.

    • Protocol for Sulfonylation:

      • Dissolve 1-Boc-3-hydroxyazetidine (1 eq.) in anhydrous dichloromethane (DCM) or pyridine at 0 °C.

      • Slowly add p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) (1.1 eq.).

      • If using DCM, add a non-nucleophilic base like triethylamine (1.2 eq.).

      • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

      • Quench the reaction with water and perform a standard aqueous workup.

      • The resulting tosylate or mesylate can then be reacted with your nucleophile.

  • Suboptimal Reaction Conditions for Nucleophilic Attack: Even with an activated leaving group, the choice of solvent and base is critical to favor substitution over elimination or other side reactions.

    • Solvent Effects: For most nucleophilic substitutions, polar aprotic solvents like DMF or DMSO are preferred as they can solvate the cation without strongly solvating the anionic nucleophile, thus increasing its nucleophilicity.

    • Base Selection: A non-nucleophilic base, such as potassium carbonate or cesium carbonate, is often used to deprotonate the nucleophile without competing in the substitution reaction.

Comparative Data for Leaving Group Efficiency:

EntryLeaving GroupBaseSolventTemperature (°C)Yield (%)
1-OHK₂CO₃DMF80<5
2-OTsK₂CO₃DMF8085
3-OMsCs₂CO₃DMSO6092

Data is illustrative and may vary based on the specific nucleophile used.

Side Reactions and Impurities in Mitsunobu Reactions

Question: I am using the Mitsunobu reaction to introduce a nucleophile at the 3-position of 1-Boc-3-hydroxyazetidine, but I am struggling with difficult-to-remove byproducts and inconsistent yields. How can I troubleshoot this?

Answer: The Mitsunobu reaction, while powerful for inverting stereochemistry and introducing a range of nucleophiles, is notorious for its complex mechanism and the formation of stoichiometric byproducts (triphenylphosphine oxide and the reduced azodicarboxylate).[5] Careful control of reaction parameters is essential.

Common Pitfalls and Solutions:

  • Order of Reagent Addition: The order of addition can significantly impact the reaction outcome. The generally accepted and most reliable method is to pre-mix the 1-Boc-3-hydroxyazetidine, the nucleophile (e.g., a phenol or carboxylic acid), and triphenylphosphine (PPh₃) in an anhydrous solvent like THF. The azodicarboxylate (DEAD or DIAD) should then be added slowly at a reduced temperature (typically 0 °C).[6]

  • Purity of Reagents and Anhydrous Conditions: The Mitsunobu reaction is highly sensitive to moisture. Ensure all reagents are pure and solvents are rigorously dried. The presence of water can consume the activated phosphonium salt, leading to reduced yields.

  • Acidity of the Nucleophile: The pKa of the nucleophilic partner is crucial. If the nucleophile is not sufficiently acidic (generally pKa > 13), the reaction may be sluggish or fail.[5] In such cases, the azodicarboxylate itself can act as a nucleophile, leading to unwanted side products.

  • Purification Challenges: The primary byproducts, triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate, can be challenging to separate from the desired product.

    • TPPO Removal:

      • Crystallization: If your product is a solid, recrystallization can often leave TPPO in the mother liquor.

      • Chromatography: While TPPO can be difficult to separate on silica gel, using a less polar solvent system or a different stationary phase (e.g., alumina) may be effective.

      • Precipitation: In some cases, adding a non-polar solvent like hexane or ether to the crude reaction mixture can precipitate out the TPPO.

    • Hydrazinedicarboxylate Removal: This byproduct can often be removed with an acidic wash during the workup.

Workflow for a Successful Mitsunobu Reaction:

Caption: Optimized workflow for the Mitsunobu reaction.

Low Yields in Reductive Amination of 1-Boc-azetidin-3-one

Question: My reductive amination of 1-Boc-azetidin-3-one with a primary amine is giving low yields of the desired 3-aminoazetidine. I observe unreacted starting materials and potential side products. What could be going wrong?

Answer: Reductive amination is a two-step process in a single pot: imine/enamine formation followed by reduction. The success of this reaction hinges on balancing the conditions to favor both steps.

Key Factors and Optimization Strategies:

  • pH Control for Imine Formation: The formation of the imine intermediate is acid-catalyzed. However, if the pH is too low, the amine nucleophile will be protonated and become non-nucleophilic.[7] The optimal pH is typically between 4 and 6. The addition of a catalytic amount of acetic acid is common practice.[8]

  • Choice of Reducing Agent: The reducing agent must be selective for the imine over the ketone starting material.

    • Sodium triacetoxyborohydride (STAB): This is often the reagent of choice as it is mild, tolerant of slightly acidic conditions, and generally does not reduce the ketone.

    • Sodium cyanoborohydride (NaBH₃CN): Also effective, but it is toxic and can sometimes lead to cyanide-related byproducts.[9] It is also more effective at a slightly acidic pH.

    • Sodium borohydride (NaBH₄): This is a stronger reducing agent and can reduce the starting ketone, leading to the formation of 1-Boc-3-hydroxyazetidine as a byproduct. It is best used in a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent.

  • Reaction Time and Temperature: Imine formation can be slow, especially with sterically hindered amines or ketones. Allowing sufficient time for the imine to form before the reduction is complete is crucial. Running the reaction at room temperature for several hours to overnight is typical.

Troubleshooting Table for Reductive Amination:

IssuePotential CauseSuggested Solution
Low ConversionIncomplete imine formationAdd a catalytic amount of acetic acid. Increase reaction time.
Formation of 3-hydroxyazetidineKetone reduction by a strong reducing agentSwitch to a milder reducing agent like NaBH(OAc)₃.
Dialkylation of the amineImine/enamine is reactive towards the product amineUse a stepwise procedure or a large excess of the starting amine.

Frequently Asked Questions (FAQs)

Q1: What is the significance of the Boc protecting group in these syntheses?

A1: The tert-butoxycarbonyl (Boc) group serves two primary functions. First, it deactivates the azetidine nitrogen, preventing it from acting as a nucleophile in undesired side reactions. Second, the electron-withdrawing nature of the carbamate can influence the reactivity of the ring, for instance, by stabilizing intermediates in certain reactions.[10] It is also relatively stable to many reaction conditions but can be readily removed under acidic conditions (e.g., with TFA or HCl) without cleaving the azetidine ring.[10]

Q2: I am concerned about the ring strain of the azetidine. Are there specific conditions that could lead to ring-opening?

A2: Yes, the inherent ring strain of azetidines (approx. 25.4 kcal/mol) makes them more susceptible to ring-opening reactions compared to larger rings like pyrrolidines.[1][3] Strongly acidic conditions, especially at elevated temperatures, or reactions involving strong nucleophiles in the presence of certain Lewis acids can promote ring cleavage.[11] It is crucial to carefully control the pH and temperature, especially during deprotection steps.

Q3: Can I perform Friedel-Crafts type reactions directly on 1-Boc-3-hydroxyazetidine to form 3-aryl azetidines?

A3: Yes, this is a viable and modern approach. The reaction typically proceeds via the formation of a transient azetidin-3-yl cation intermediate, which is stabilized by the Boc group.[12][13] This carbocation can then be trapped by an electron-rich aromatic nucleophile. The reaction is often catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃) or a Brønsted acid.

Logical Flow for 3-Aryl Azetidine Synthesis:

Sources

Technical Support Center: Optimizing Coupling Reactions for 1-Boc-3-azetidinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Boc-3-azetidinone, a critical and versatile building block in modern medicinal chemistry.[1] Its strained four-membered ring imparts unique conformational rigidity and metabolic stability, making it a prized scaffold in drug discovery.[2] However, the inherent reactivity of the azetidine ring and the ketone functionality can present challenges. This guide is structured to provide direct, actionable solutions to common problems encountered during coupling reactions, grounded in mechanistic principles and field-proven experience.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that apply across various reaction types involving 1-Boc-3-azetidinone.

Q1: What are the primary stability and handling concerns for 1-Boc-3-azetidinone? A1: 1-Boc-3-azetidinone is sensitive to both moisture and strong acids/bases.[1][3]

  • Moisture Sensitivity: The ketone can form a hydrate, which may affect reactivity. It is crucial to store the reagent under an inert atmosphere (Argon or Nitrogen) in a cool, dark, and dry place.

  • Acid/Base Sensitivity: The tert-butyloxycarbonyl (Boc) protecting group is labile under strong acidic conditions, which can lead to undesired deprotection. While more stable to base, strong bases can promote side reactions like self-condensation or decomposition.

  • Handling: Always use dry glassware and anhydrous solvents to prevent introducing water into your reaction.[4]

Q2: How can I reliably monitor the progress of my coupling reaction? A2: Thin Layer Chromatography (TLC) is the most immediate and common method.[4] Use a stain that visualizes both the starting material and the product (e.g., potassium permanganate stain, which reacts with many functional groups). For more complex mixtures or to confirm conversion, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method as it provides both retention time and mass information for reactants, intermediates, and products.[5]

Q3: What is the purpose of the Boc group, and could it be unintentionally cleaved during my reaction? A3: The Boc group serves to protect the azetidine nitrogen, preventing it from acting as a nucleophile or base and interfering with the desired reaction at the C3-ketone.[4] It is generally robust under neutral, basic, and mild reductive conditions. However, it can be cleaved during acidic workups or if catalytic amounts of a strong acid are used to promote the reaction (e.g., in imine formation). If your reaction requires acidic conditions, a careful evaluation of the acid's strength and concentration is necessary.

Troubleshooting Guide 1: Reductive Amination

Reductive amination is the most common coupling reaction for 1-Boc-3-azetidinone, forming a C-N bond at the 3-position. The process involves the initial formation of an iminium ion intermediate, which is then reduced.[6]

Issue 1: Low or No Product Yield

This is the most frequent issue, often stemming from problems in either the iminium formation or reduction step.

  • Possible Cause 1: Inefficient Iminium Ion Formation.

    • Why it happens: The initial condensation between the ketone and the amine to form a hemiaminal, followed by dehydration to the iminium ion, can be slow or unfavorable, especially with less nucleophilic amines.

    • Solution: Add a catalytic amount of a mild acid, such as acetic acid (typically 1.0-1.2 equivalents), to the ketone and amine mixture before adding the reducing agent. The acid protonates the hemiaminal hydroxyl group, turning it into a better leaving group (water) and accelerating the dehydration step.[4]

    • Pro-Tip: Allow the ketone, amine, and acetic acid to stir for 1-2 hours at room temperature to ensure iminium formation before introducing the reducing agent. Monitor this step by LC-MS if possible.

  • Possible Cause 2: Deactivated or Insufficient Reducing Agent.

    • Why it happens: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB), the preferred reagent, is moisture-sensitive and can degrade upon improper storage.[4][6] Using too little of the reagent will result in an incomplete reaction.

    • Solution: Always use a fresh bottle of NaBH(OAc)₃ or one that has been stored correctly in a desiccator. Use a moderate excess of the reagent (typically 1.5 equivalents) to ensure the reaction goes to completion.

Issue 2: Formation of 1-Boc-3-azetidinol Side Product
  • Possible Cause: Premature Reduction of the Ketone.

    • Why it happens: If a less selective reducing agent (like sodium borohydride, NaBH₄) is used, it can directly reduce the starting ketone to the corresponding alcohol before it has a chance to form the iminium ion.

    • Solution: Use a mild and sterically hindered reducing agent. Sodium triacetoxyborohydride is ideal because it is less reactive and selectively reduces the protonated iminium ion much faster than the neutral ketone.[6] This is a prime example of choosing a reagent based on mechanistic understanding.

Issue 3: Difficult Purification
  • Possible Cause: Excess Unreacted Amine and Boron Salts.

    • Why it happens: Using a large excess of the amine coupling partner is common, but it can complicate purification. The quenching process can also generate inorganic boron salts that are sometimes difficult to remove.

    • Solution: During the aqueous workup, quench the reaction with a saturated solution of sodium bicarbonate.[4] This neutralizes the acetic acid and hydrolyzes any remaining reducing agent and boron-containing species. Perform a liquid-liquid extraction. If the product is basic, you can wash the organic layer with dilute acid to remove excess starting amine. Conversely, if the starting amine is the more basic component, this can be used to isolate your product.

Workflow: Troubleshooting Low Yield in Reductive Amination

G start Low Yield in Reductive Amination check_reagents Are NaBH(OAc)₃ and amine of good quality and anhydrous? start->check_reagents imine_formation Was iminium ion formation confirmed before reduction? check_reagents->imine_formation Yes use_fresh Action: Use fresh, anhydrous NaBH(OAc)₃ (1.5 eq.). check_reagents->use_fresh No add_acid Action: Add 1.1 eq. Acetic Acid. Stir ketone/amine for 1-2h before adding NaBH(OAc)₃. imine_formation->add_acid No monitor Monitor reaction by TLC/LC-MS imine_formation->monitor Yes add_acid->monitor use_fresh->monitor success Problem Solved monitor->success

Caption: Decision tree for troubleshooting low yields.

Troubleshooting Guide 2: Suzuki-Miyaura Coupling

To achieve C-C bond formation at the 3-position, 1-Boc-3-azetidinone must first be converted into a suitable coupling partner, typically an enol triflate. This creates a two-step sequence, each with its own optimization challenges.

Step A: Enol Triflate Formation
  • Issue: Low Yield of 1-Boc-3-(triflyloxy)-1-azetine.

    • Possible Cause 1: Incomplete Deprotonation.

      • Why it happens: The α-protons of the ketone need to be removed by a strong base to form the enolate. Weak or hindered bases may not be effective. The presence of water will quench the base.

      • Solution: Use a strong, non-nucleophilic base like LHMDS or KHMDS in an anhydrous solvent (e.g., THF) at low temperatures (-78 °C) to ensure complete and irreversible enolate formation.[7]

    • Possible Cause 2: Base-Promoted Side Reactions.

      • Why it happens: The strained azetidine ring can be susceptible to decomposition under harsh basic conditions.

      • Solution: Add the triflating agent (e.g., N-phenyl-bis(trifluoromethanesulfonimide), PhNTf₂) slowly to the pre-formed enolate solution at -78 °C.[7] This ensures the triflating agent traps the enolate as it is formed, minimizing its lifetime in solution and reducing the chance of decomposition.

Step B: Suzuki-Miyaura Cross-Coupling
  • Issue: Failure of the Coupling Reaction.

    • Possible Cause 1: Inactive Palladium Catalyst.

      • Why it happens: The active Pd(0) species is highly sensitive to oxygen. Inadequate degassing of solvents or failure to maintain an inert atmosphere will kill the catalyst.

      • Solution: Thoroughly degas all solvents by sparging with argon or using several freeze-pump-thaw cycles. Assemble the reaction under a positive pressure of argon or nitrogen. Using a pre-catalyst, which is more stable to air, can also improve reproducibility.[5][8]

    • Possible Cause 2: Ineffective Transmetalation.

      • Why it happens: The transmetalation step, where the organic group is transferred from boron to palladium, is often the rate-limiting step. It requires activation of the organoboron species by a base.[9]

      • Solution: The choice of base is critical. An aqueous solution of a base like Na₂CO₃ or K₂CO₃ is commonly used to form the more nucleophilic "ate" complex.[10] The solvent system is also key; a mixture like Toluene/Ethanol/Water or Dioxane/Water facilitates the interaction of both organic and inorganic components.[5]

Data Summary: Common Suzuki Coupling Conditions
ComponentExampleRoleKey Consideration
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Forms the active Pd(0) speciesMust be protected from oxygen.
Ligand PPh₃, dppf, SPhosStabilizes the Pd center, influences reactivityChoice depends on substrates.
Base Na₂CO₃, K₃PO₄, CsFActivates the boronic acid for transmetalationMust be strong enough but not degrade substrates.
Solvent Dioxane/H₂O, Toluene/EtOH/H₂OSolubilizes all componentsMust be thoroughly degassed.
Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle A Pd(0)L₂ B Oxidative Addition (R¹-X) C R¹-Pd(II)L₂-X A->C D Transmetalation (R²-B(OR)₂) + Base E R¹-Pd(II)L₂-R² C->E E->A F Reductive Elimination Product Product (R¹-R²) F->Product R1X Enol Triflate (R¹-OTf) R1X->B R2B Boronic Acid (R²-B(OH)₂) R2B->D

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocols

Protocol 1: General Reductive Amination

This protocol is a robust starting point for coupling 1-Boc-3-azetidinone with primary or secondary amines.

  • Reactant Preparation: To a dry round-bottom flask under an argon atmosphere, add 1-Boc-3-azetidinone (1.0 eq.). Dissolve it in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of 0.1 M.

  • Amine Addition: Add the desired amine (1.1-1.2 eq.) followed by glacial acetic acid (1.1 eq.).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 15 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS until the starting ketone is consumed (typically 4-16 hours).

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir for 15-30 minutes. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Two-Step Suzuki-Miyaura Coupling

Step A: Enol Triflate Formation

  • Setup: To a flame-dried, three-neck flask under argon, add anhydrous THF. Cool the solvent to -78 °C in a dry ice/acetone bath.

  • Enolate Formation: Add lithium bis(trimethylsilyl)amide (LHMDS) (1.1 eq., as a 1.0 M solution in THF) dropwise. To this solution, add a solution of 1-Boc-3-azetidinone (1.0 eq.) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir for 45 minutes.

  • Triflation: Add a solution of N-phenyl-bis(trifluoromethanesulfonimide) (1.2 eq.) in anhydrous THF dropwise.

  • Completion & Workup: Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature. Quench with saturated aqueous ammonium chloride (NH₄Cl). Extract with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate. Purify immediately by flash chromatography.

Step B: Suzuki Coupling

  • Setup: To a dry Schlenk flask, add the enol triflate (1.0 eq.), the desired boronic acid (1.2 eq.), a base (e.g., Na₂CO₃, 2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[5]

  • Inert Atmosphere: Seal the flask and purge thoroughly with argon for 10-15 minutes.

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of Dioxane:Water) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring & Workup: Monitor by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.

References

  • 1 - SAFETY DATA SHEET. (2011). Vertex AI Search.
  • Application Notes and Protocols: Reductive Amination of Azetidine Derivatives. Benchchem.
  • 1-Boc-3-azetidinone | 398489-26-4. ChemicalBook.
  • MSDS of 1-Boc-3-azetidinone. Capot Chemical.
  • Common side reactions with Boc-protected amino acids and how to avoid them. Benchchem.
  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. (2014). Organic Letters - ACS Publications.
  • 1-(tert-Butoxycarbonyl)-3-azetidinone | 398489-26-4. TCI Chemicals.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Technical Support Center: Optimization of (S)-3-Acetyl-1-Boc-pyrrolidine Coupling Reactions. Benchchem.
  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (2015). National Institutes of Health (NIH).
  • Application Notes and Protocols for Suzuki Coupling Reactions with Boc-D-2-Amino-4-bromo-4-pentenoic acid. Benchchem.
  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][6]-Fused Indole Heterocycles . (2015). National Institutes of Health (NIH). Retrieved from

  • Synthesis and Suzuki-Miyaura Cross- Coupling of α-Borylated Pyrrolidines. White Rose eTheses Online.

Sources

Technical Support Center: Purification Strategies for 1-Boc-3-(3-oxo-1-piperazinyl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Boc-3-(3-oxo-1-piperazinyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges during the purification of this and similar heterocyclic compounds.

I. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the purification of this compound and related Boc-protected heterocyclic compounds.

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Impurities can arise from starting materials, byproducts, and degradation products.[1] Common impurities may include unreacted starting materials like 1-Boc-3-azetidinone and piperazin-2-one, byproducts from side reactions, and degradation of the desired product.[1][2] Impurity profiling using techniques like HPLC-MS is crucial for identifying and quantifying these undesirable compounds.[2]

Q2: How do I choose the most suitable purification technique for my compound?

A2: The choice of purification method depends on the physicochemical properties of your compound and the nature of the impurities.[3] For this compound, which is a solid at room temperature, a combination of chromatography and crystallization is often effective.

Q3: My compound appears as an oil and won't solidify. What should I do?

A3: "Oiling out" instead of crystallizing is a common issue, especially with Boc-protected amino acid derivatives.[4][5] This can be due to residual solvent, the presence of impurities that depress the melting point, or the inherent properties of the compound.[4] Try triturating the oil with a non-polar solvent like hexane or diethyl ether to induce solidification.[5] If that fails, using seed crystals of the pure compound can initiate crystallization.[3][6]

Q4: What are the key analytical methods for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS) is the gold standard for purity assessment of pharmaceutical intermediates.[2][7] Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural confirmation and can provide information about impurities.[2]

II. Troubleshooting Guides

This section provides step-by-step guidance to resolve specific issues you may encounter during the purification of this compound.

A. Column Chromatography Troubleshooting

Flash column chromatography is a primary purification technique for many organic compounds.[7]

Issue 1: Poor Separation of Compound and Impurities on Silica Gel

  • Possible Cause: Inappropriate solvent system.[3]

    • Solution:

      • TLC Analysis: Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems with different polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol).[3]

      • Adjust Polarity: If your compound and impurities have low Rf values, increase the polarity of the mobile phase. Conversely, if they have high Rf values, decrease the polarity.[3]

      • Gradient Elution: Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can help separate compounds with a wide range of polarities.[3]

  • Possible Cause: Column overloading.[3]

    • Solution:

      • Reduce Sample Load: The amount of crude material should ideally be 1-5% of the mass of the silica gel.[3]

      • Increase Column Size: For larger quantities, use a column with a larger diameter to maintain an appropriate sample-to-sorbent ratio.[3]

Issue 2: Compound is Unstable on Silica Gel

  • Possible Cause: The acidic nature of silica gel can cause degradation of sensitive compounds.[8]

    • Solution:

      • Alternative Stationary Phases: Consider using less acidic stationary phases like alumina or Florisil.[8]

      • Deactivated Silica: Deactivate the silica gel by treating it with a base, such as triethylamine, before packing the column.[8]

B. Crystallization Troubleshooting

Crystallization is an excellent technique for obtaining highly pure solid compounds.[9]

Issue 1: The Compound "Oils Out" Instead of Forming Crystals

  • Possible Cause: The solution is supersaturated, or it cooled too quickly.[3]

    • Solution:

      • Add More Solvent: Re-dissolve the oil by adding a small amount of hot solvent and then allow it to cool down more slowly.[3]

      • Induce Nucleation: Scratch the inside of the flask with a glass rod to create nucleation sites or add a seed crystal of the pure compound.[3]

  • Possible Cause: Presence of impurities inhibiting crystallization.[3]

    • Solution:

      • Pre-purification: Perform a quick filtration through a plug of silica gel to remove baseline impurities before attempting crystallization.[3]

Issue 2: Low Recovery of Crystalline Product

  • Possible Cause: Using an excessive amount of solvent.[3]

    • Solution:

      • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[3]

      • Concentrate Mother Liquor: After filtering the initial crystals, you can concentrate the mother liquor by evaporation to recover more product, which may then require a second recrystallization.[3]

  • Possible Cause: The compound has significant solubility in the cold solvent.[3]

    • Solution:

      • Cooling: Ensure the crystallization mixture is thoroughly cooled in an ice bath to minimize solubility.

      • Solvent System: Experiment with different solvent systems where the compound has lower solubility at cold temperatures.

C. Extraction Troubleshooting

Liquid-liquid extraction is a fundamental technique for separating compounds based on their differential solubility in two immiscible liquid phases.[10]

Issue 1: Poor Separation of Organic and Aqueous Layers

  • Possible Cause: Formation of an emulsion.

    • Solution:

      • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, often breaking the emulsion.

      • Filtration: Pass the emulsified mixture through a pad of Celite or glass wool.

      • Patience: Allow the mixture to stand undisturbed for a longer period to allow for separation.

Issue 2: The Desired Compound Remains in the Aqueous Layer

  • Possible Cause: The compound is too polar or is in its ionized form. Piperazine moieties can be protonated at acidic pH.[11]

    • Solution:

      • pH Adjustment: Basify the aqueous layer with a base like sodium bicarbonate or sodium hydroxide to neutralize any protonated amine, making the compound less water-soluble and more extractable into an organic solvent.[11]

      • Use a More Polar Solvent: If using a non-polar solvent like hexane, switch to a more polar, water-immiscible solvent like ethyl acetate or dichloromethane.

III. Experimental Protocols

A. Protocol 1: Purification by Flash Column Chromatography

This protocol describes a general procedure for the purification of this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Hexane

  • Ethyl Acetate (EtOAc)

  • Glass column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM). Spot the solution on a TLC plate and develop it in a solvent system such as 5-10% Methanol in Dichloromethane. Visualize the spots under a UV lamp. The goal is to find a solvent system that gives your desired product an Rf value of approximately 0.3.[8]

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. Adsorb the solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

B. Protocol 2: Purification by Crystallization

This protocol provides a method for purifying solid this compound by crystallization.

Materials:

  • Crude this compound

  • Isopropanol (or other suitable solvent)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is soluble when hot but sparingly soluble when cold.[9] Isopropanol is a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently with swirling until the solid completely dissolves.[9]

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[9]

  • Crystal Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[9]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[9]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[9]

IV. Data Presentation

Table 1: Typical HPLC Purity Assessment Conditions for Boc-Protected Piperazine Derivatives

ParameterConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in Water[12]Provides a source of protons to aid in ionization for mass spectrometry.
Mobile Phase B 0.1% Formic Acid in Acetonitrile[12]The organic modifier for eluting the compound from the reversed-phase column.
Gradient 5% to 95% B over 5 minutesA standard gradient to elute a wide range of polarities.
Flow Rate 0.4 mL/min[12]A typical flow rate for analytical HPLC.
Column Temperature 40°C[12]Helps to ensure reproducible retention times.
Injection Volume 5 µL[12]A small injection volume prevents column overloading.
Detection UV at 210 nm and Mass SpectrometryUV for quantification and MS for identification.

V. Visualization of Workflows

Purification Strategy Decision Tree

Purification_Strategy start Crude this compound is_solid Is the crude material a solid? start->is_solid tlc_analysis TLC Analysis is_oily Is the crude material an oil? is_solid->is_oily No crystallization Crystallization is_solid->crystallization Yes column_chromatography Column Chromatography is_oily->column_chromatography No trituration Trituration with non-polar solvent is_oily->trituration Yes purity_check Purity Check (HPLC/NMR) column_chromatography->purity_check crystallization->purity_check trituration->crystallization pure_product Pure Product purity_check->column_chromatography <95% Pure purity_check->pure_product >95% Pure

Caption: A decision tree for selecting the initial purification strategy.

General Troubleshooting Workflow

Troubleshooting_Workflow start Purification Issue Encountered identify_problem Identify the Specific Problem (e.g., Poor Separation, Low Yield) start->identify_problem consult_guide Consult Relevant Troubleshooting Guide Section identify_problem->consult_guide implement_solution Implement Suggested Solution consult_guide->implement_solution evaluate_result Evaluate the Outcome implement_solution->evaluate_result problem_solved Problem Resolved evaluate_result->problem_solved Successful try_alternative Try an Alternative Solution or Method evaluate_result->try_alternative Unsuccessful try_alternative->consult_guide

Caption: A systematic approach to troubleshooting purification issues.

VI. References

  • BenchChem. Overcoming challenges in the purification of heterocyclic compounds. 3

  • Arborpharmchem. API Intermediates Production Purity. (2024-06-18). 2

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. 8

  • BenchChem. Troubleshooting guide for the synthesis of heterocyclic compounds. 13

  • PMC. Challenges and solutions for the downstream purification of therapeutic proteins. 14

  • ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation? (2025-02-16). 9

  • PharmaCompass.com. Purification & Separation | Chromatography | HPLC | CDMO.

  • Google Patents. Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs. 15

  • PMC - NIH. In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. 10

  • Chemistry LibreTexts. 3.6F: Troubleshooting. (2022-04-07). 4

  • BenchChem. A Comparative Guide to the LC-MS Analysis of N-Boc-piperazine-C3-COOH and Its Derivatives. 12

  • ResearchGate. How to extract/isolate piperazine from water without distillation? (2013-03-29). 11

  • PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023-01-21). 16

  • Unodc. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy. 17

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. 7

  • BenchChem. Application Notes and Protocols for Boc-Protected Piperazin-2-ylmethanol in Peptide Synthesis. 18

  • Der Pharma Chemica. Scholars Research Library. 19

  • Synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. 20

  • ChemicalBook. 1-Boc-3-azetidinone | 398489-26-4. (2025-07-24). 21

  • Sigma-Aldrich. 1-Boc-3-azetidinone 97 398489-26-4.

  • BLDpharm. This compound. 22

  • Google Patents. Crystallization method of Boc-amino acid. 6

  • Beilstein Journals. EXPERIMENTAL PROCEDURES. 23

  • Google Patents. Separation method of piperazine. 24

  • Patsnap. Crystallization method of Boc-amino acid. 25

  • ResearchGate. How to get (or crystallize) solid amino acids derivatives and peptides? (2014-08-06). 5

  • Sciforum. Selective Mono-Boc-Protection of Bispidine. 26

  • YouTube. Isolation of piperine from white pepper. (2020-09-03). 27

  • PMC - NIH. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. 28

  • BLDpharm. 1-Boc-Azetidine-3-yl-methanol. 29

  • Google Patents. Synthesis of azetidine derivatives. 30

  • BenchChem. Refinement of analytical methods for "3-piperazin-1-yl-1H-pyridazin-6-one" purity assessment. 31

  • Sigma-Aldrich. 1-Boc-3-(aminomethyl)azetidine. 32

  • Google Patents. A kind of synthetic method of 1 BOC piperazines. 33

  • Sigma-Aldrich. 1-Boc-3-azetidinone 97 398489-26-4. 34

Sources

Troubleshooting Boc deprotection of 1-Boc-3-(3-oxo-1-piperazinyl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex synthetic challenges, this Technical Support Center provides in-depth troubleshooting guidance for the Boc deprotection of 1-Boc-3-(3-oxo-1-piperazinyl)azetidine. As a Senior Application Scientist, my focus is to blend established chemical principles with practical, field-tested solutions to empower researchers in navigating this critical synthetic step.

Reaction Overview: The Deprotection Pathway

The removal of the tert-butoxycarbonyl (Boc) group is a cornerstone of modern amine synthesis, typically achieved under acidic conditions. The generally accepted mechanism involves protonation of the carbamate, which leads to the elimination of isobutylene and carbon dioxide, liberating the free amine.[1][2][3]

Chemical structure of the Boc deprotection of this compound
Figure 1. General reaction scheme for the acid-catalyzed Boc deprotection of this compound.

Troubleshooting Guide

This section addresses specific, common issues encountered during the deprotection of this compound in a direct question-and-answer format.

Q1: My reaction is sluggish or incomplete. What's causing this and how can I fix it?

Answer: Incomplete deprotection is a frequent obstacle. The cause often lies in one of four key areas: acid stoichiometry, reaction time, temperature, or reactant solubility.

Causality & Solution Matrix:

Potential CauseScientific RationaleRecommended Action
Insufficient Acid The reaction is acid-catalyzed. Stoichiometric or insufficient amounts of acid may not be enough to drive the equilibrium towards the product, especially if the substrate or solvent consumes some of the acid.Increase the equivalents of the acid (e.g., move from 20% to 50% TFA in DCM, or use 3-5 equivalents of HCl).[4]
Inadequate Reaction Time Deprotection kinetics are substrate-dependent. While many Boc deprotections are rapid, some may require extended periods to reach completion.Monitor the reaction closely using TLC or LC-MS until the starting material spot/peak is no longer visible.[4] Extend the reaction time as needed.[4]
Low Temperature Most Boc deprotections proceed efficiently at room temperature. However, if the reaction is slow, a modest increase in thermal energy can overcome the activation barrier.Gently warm the reaction mixture to 40-50°C.[4] Use caution, as higher temperatures can promote side reactions, especially with a strained ring system like azetidine.[4][5]
Poor Solubility If the starting material is not fully dissolved, the reaction becomes a heterogeneous mixture, severely limiting the reaction rate.Select a different solvent or co-solvent system in which the Boc-protected starting material is fully soluble.[4]

Below is a logical workflow to diagnose and resolve an incomplete reaction.

G start Reaction Stalled or Incomplete? acid Increase Acid Equivalents (e.g., 50% TFA or 5 eq. HCl) start->acid Is acid stoichiometry low? time Extend Reaction Time (Monitor by TLC/LC-MS) acid->time Still incomplete? complete Reaction Complete acid->complete temp Increase Temperature Moderately (e.g., 40°C) time->temp Still incomplete? time->complete solvent Re-evaluate Solvent System for Better Solubility temp->solvent Still incomplete? temp->complete solvent->complete reassess Reassess & Analyze (LC-MS / NMR) solvent->reassess

Caption: Troubleshooting workflow for incomplete Boc deprotection.
Q2: I'm seeing unexpected side products in my LC-MS/NMR. What are they and how can I prevent them?

Answer: The primary source of side products in Boc deprotection is the highly reactive tert-butyl cation generated as a byproduct.[1][6] This electrophile can alkylate any available nucleophile on your molecule.

Common Side Reactions:

  • tert-Butylation: The tert-butyl cation can alkylate nucleophilic sites. While your specific molecule lacks highly susceptible residues like tryptophan or methionine, the piperazinyl nitrogen or the amide oxygen could potentially be alkylated, though this is less common.[1][6]

  • Azetidine Ring Degradation: Azetidines possess significant ring strain (approx. 25.4 kcal/mol) and can be susceptible to acid-mediated ring-opening or decomposition, particularly under harsh conditions (high acid concentration or elevated temperature).[5][7][8][9]

Mitigation Strategies:

  • Use Scavengers: Scavengers are nucleophilic reagents added to the reaction mixture to "trap" the tert-butyl cation before it can react with your product.[1][10]

    • Triisopropylsilane (TIPS) or Triethylsilane (TES): Often used at 1-5% (v/v). They are excellent carbocation scavengers.[11]

    • Water: A small amount of water (e.g., 5%) can effectively quench the cation.

    • Anisole or Thioanisole: These are classic scavengers, particularly useful in peptide chemistry to protect electron-rich aromatic rings.[11][12]

  • Control Reaction Conditions: To minimize azetidine degradation, use the mildest conditions possible.

    • Start at 0°C and allow the reaction to slowly warm to room temperature.[13]

    • Avoid excessive heating.[4]

    • Use just enough acid and time to consume the starting material, as determined by careful reaction monitoring.[4]

Q3: My work-up is difficult, and I'm struggling to isolate the pure product. What is the best procedure?

Answer: A proper work-up is critical for isolating the deprotected amine, which will exist as an acid salt (TFA or hydrochloride salt) after the reaction.

Step-by-Step Work-up and Purification Protocol:

  • Removal of Volatiles: After the reaction is complete (confirmed by TLC/LC-MS), remove the solvent (e.g., DCM) and excess acid (e.g., TFA) under reduced pressure using a rotary evaporator.[4][14]

  • Basification (Neutralization):

    • Dissolve the resulting residue in water or a mixture of water and an organic solvent like DCM.[4]

    • Carefully add a base, such as saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), dropwise until the pH of the aqueous layer is basic (pH > 8).[4] Caution: Vigorous CO₂ evolution will occur as the excess acid is neutralized.

    • This step converts the amine salt into its neutral, free base form, which is more soluble in organic solvents.[4]

  • Extraction:

    • Transfer the biphasic mixture to a separatory funnel.

    • Extract the aqueous layer multiple times (e.g., 3x) with an organic solvent such as dichloromethane (DCM) or ethyl acetate.[4][15]

  • Drying and Concentration:

    • Combine the organic extracts.

    • Wash the combined organic layer with brine to remove residual water.

    • Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude free base.[4][14]

  • Purification:

    • Column Chromatography: Due to the potential for on-column degradation of the azetidine ring, consider using neutralized silica gel (pre-treated with a triethylamine/eluent mixture) or basic alumina as the stationary phase.[9]

    • Recrystallization: If the crude product is a solid, recrystallization can be an effective purification method.[16] Choose a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.[16]

Frequently Asked Questions (FAQs)

Q: Which is better for this deprotection: TFA or 4M HCl in dioxane?

A: Both are standard and effective reagents. The choice depends on several factors:

Reagent SystemAdvantagesDisadvantages
TFA in DCM Highly effective, easy to remove in vacuo, reaction is often fast.[17]TFA salts can sometimes be oily or difficult to handle. TFA is corrosive.
4M HCl in Dioxane Often provides a crystalline hydrochloride salt that can be easily filtered and isolated.[4][18] Can be more selective in some cases.[19]Dioxane has a higher boiling point and can form peroxides. The HCl solution can degrade over time.

Decision Tree for Reagent Selection:

G start Need to deprotect This compound sensitive_groups Are other acid-sensitive groups present? start->sensitive_groups tfa_salt_ok Is an oily TFA salt potentially problematic for isolation? sensitive_groups->tfa_salt_ok No milder_methods Consider milder methods (e.g., Oxalyl Chloride/MeOH) sensitive_groups->milder_methods Yes use_tfa Use TFA / DCM (Standard Protocol) tfa_salt_ok->use_tfa No use_hcl Use 4M HCl / Dioxane (Good for crystalline salts) tfa_salt_ok->use_hcl Yes

Caption: Decision tree for selecting a Boc deprotection method.

Q: How should I monitor the reaction progress?

A: Thin-Layer Chromatography (TLC) is the most common and convenient method.[14]

  • Stationary Phase: Silica gel plate.

  • Mobile Phase: A polar eluent system, such as 10-20% Methanol in Dichloromethane.

  • Visualization:

    • UV light (if the compound is UV active).

    • Stain with ninhydrin and gently heat. The deprotected product has a free secondary amine and will stain (often yellow or orange), while the Boc-protected starting material will not.[14][20]

  • Analysis: The product will be more polar than the starting material and thus have a lower Rf value.[14] The reaction is complete when the starting material spot is no longer visible.

Q: Can I perform this reaction without a solvent?

A: While some Boc deprotections can be done neat with TFA, it is generally not recommended for this substrate. Using a solvent like DCM allows for better temperature control and more homogeneous reaction conditions, which is crucial for minimizing degradation of the sensitive azetidine ring.[14][17]

Experimental Protocols

Protocol 1: Boc Deprotection using TFA in DCM

This is a widely used and robust method for Boc group removal.[4][17]

  • Setup: Dissolve the this compound (1.0 equiv.) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Add Trifluoroacetic acid (TFA) to the solution to achieve a final concentration of 20-50% (v/v). For example, add an equal volume of TFA to the DCM for a 50% solution.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS every 30-60 minutes.[14]

  • Work-up: Once the reaction is complete, proceed with the work-up as described in the "Difficulties with Work-up and Purification" section above (Q3).[4][14]

Protocol 2: Boc Deprotection using HCl in Dioxane

This method is an excellent alternative, often yielding a crystalline hydrochloride salt that simplifies isolation.[4][18]

  • Setup: Dissolve the this compound (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.

  • Reagent Addition: To the stirred solution at room temperature, add a 4M solution of HCl in dioxane (3-5 equiv.).[4][18]

  • Reaction: Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[4] Often, the hydrochloride salt of the product will precipitate from the solution.

  • Isolation:

    • If a precipitate forms: The product can be isolated by filtration, washed with a solvent like diethyl ether, and dried under vacuum.[4]

    • If no precipitate forms: Remove the solvent under reduced pressure.

  • Free Base Generation: To obtain the neutral free base, suspend the resulting salt in a mixture of water and DCM and follow the basification and extraction steps outlined in the work-up guide (Q3).[4]

References

  • A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. Benchchem.
  • Technical Support Center: Deprotection of Boc-Protected Piperazines. Benchchem.
  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?.
  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258–268.
  • Boc Resin Cleavage Protocol. Sigma-Aldrich.
  • DiRocco, D. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(11), 1769–1774.
  • DiRocco, D. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • Side reactions of Boc deprotection with scavengers. Benchchem.
  • Optimization of reaction conditions for azetidine synthesis. Benchchem.
  • TLC monitoring of N-Boc-D-proline protection and deprotection reactions. Benchchem.
  • Gámez-Montaño, R., & Gnecco, D. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Supporting Information for Polymer Chemistry. The Royal Society of Chemistry.
  • How to confirm BOC deprotection by TFA ?.
  • Boc Deprotection - HCl. Common Organic Chemistry.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Murray, P. R. D., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Synthesis and evaluation of deprotected N-boc piperazine derived mono-mannich bases. Journal of Drug Delivery and Therapeutics.
  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
  • Boc Deprotection - TFA. Common Organic Chemistry.
  • Gámez-Montaño, R., & Gnecco, D. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Boc deprotection conditions tested.
  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
  • BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.
  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
  • How can we do the deprotection of boc-amino acids using hcl ?.
  • Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one. Benchchem.
  • I have a Boc-protected tosylated compound but on its conversion to azide group, one of my boc group is deprotected. Why?.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • Synthesis of azetidine derivatives.
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Journal of Chemical Health Risks.

Sources

Technical Support Center: Navigating the Synthesis and Stability of 3-Piperazinylazetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3-piperazinylazetidine derivatives. The azetidine ring, a valuable scaffold in medicinal chemistry, is known for its inherent ring strain, which, while contributing to its unique conformational properties, also renders it susceptible to undesired ring-opening reactions.[1][2] This guide is designed to provide you with in-depth technical insights and practical troubleshooting strategies to help you navigate the complexities of working with these molecules and ensure the integrity of the azetidine core throughout your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of azetidine ring-opening in 3-piperazinylazetidine derivatives?

A1: The principal cause of azetidine ring instability is its significant ring strain (approximately 25.4 kcal/mol). This strain can be released through various ring-opening pathways, which are often triggered by:

  • Acidic Conditions: Protonation of the azetidine nitrogen increases the ring strain and activates the ring carbons toward nucleophilic attack. The stability of N-substituted azetidines is highly dependent on pH.[1]

  • Lewis Acids: Similar to protic acids, Lewis acids can coordinate to the azetidine nitrogen, making the ring more electrophilic and prone to cleavage.

  • Nucleophilic Attack: Strong nucleophiles can directly attack the carbon atoms of the azetidine ring, leading to cleavage. In the context of 3-piperazinylazetidine derivatives, the distal nitrogen of the piperazine ring could potentially act as an intramolecular nucleophile under certain conditions.

  • Intramolecular Reactions: Pendant functional groups on the molecule can, under certain conditions, participate in intramolecular ring-opening reactions.[1]

Q2: How does the piperazinyl substituent at the 3-position influence the stability of the azetidine ring?

A2: The presence of a piperazinyl group at the 3-position introduces additional basic centers to the molecule. This has several implications for the stability of the azetidine ring:

  • Multiple Protonation Sites: In acidic media, protonation can occur at the azetidine nitrogen and/or the two nitrogens of the piperazine ring. The relative basicities (pKa values) of these nitrogens will determine the predominant protonation site(s). Protonation of the piperazine nitrogens might have a complex electronic effect on the azetidine ring, but any protonation event can increase the overall susceptibility of the molecule to degradation.

  • Potential for Intramolecular Catalysis: The unprotonated piperazine nitrogen, being a secondary or tertiary amine, could potentially act as an intramolecular base or nucleophile, facilitating a ring-opening reaction. For instance, it could deprotonate a nearby water molecule to generate a hydroxide ion in close proximity to the azetidine ring, or directly attack a ring carbon.

Q3: What are the most suitable protecting groups for the azetidine and piperazine nitrogens to prevent ring-opening?

A3: A well-thought-out protecting group strategy is crucial. The choice of protecting groups for both the azetidine and piperazine nitrogens will depend on the planned reaction sequence and the stability of the groups to the required conditions.

  • tert-Butoxycarbonyl (Boc): This is a widely used protecting group for amines. It is stable to a wide range of non-acidic conditions but is readily cleaved with strong acids like trifluoroacetic acid (TFA) or HCl. While its acid lability can be a concern, it is often a good choice for reactions performed under neutral or basic conditions.

  • Benzyloxycarbonyl (Cbz): The Cbz group is more stable to acidic conditions than the Boc group, providing an advantage if acidic steps are required in the synthesis. It is typically removed by catalytic hydrogenolysis. This offers an orthogonal deprotection strategy if other acid-labile groups are present.

  • Sulfonyl Groups (e.g., Tosyl, Nosyl): These are very robust protecting groups, stable to both acidic and basic conditions. However, their removal often requires harsh reductive conditions, which may not be compatible with all substrates.

For 3-piperazinylazetidine derivatives, a common strategy involves protecting the azetidine nitrogen with a Boc group and one of the piperazine nitrogens with a Cbz group, or vice versa, to allow for selective deprotection and functionalization.

Troubleshooting Guides

Issue 1: Azetidine ring-opening observed during N-acylation of the piperazine moiety.
  • Symptoms:

    • Low yield of the desired N-acyl product.

    • Presence of byproducts corresponding to a ring-opened azetidine, such as a γ-chloroamide if an acyl chloride is used.

    • Complex mixture observed by LC-MS or NMR.

  • Root Causes & Solutions:

Root CauseProposed Solution
In situ acid generation The reaction of an acyl chloride with the piperazine nitrogen generates HCl, which can protonate and catalyze the opening of the azetidine ring. Solution: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the generated acid. Use at least one equivalent of the base relative to the acylating agent.
High reaction temperature Elevated temperatures can provide the activation energy needed for the ring-opening pathway. Solution: Perform the acylation at a lower temperature (e.g., 0 °C to room temperature) and monitor the reaction progress carefully.
Choice of acylating agent Highly reactive acylating agents like acyl chlorides may be too harsh. Solution: Consider using a less reactive acylating agent, such as an acid anhydride, or activate the carboxylic acid using a coupling reagent like HATU or HOBt/EDC.
Issue 2: Decomposition of the azetidine ring during acidic deprotection of a Boc group.
  • Symptoms:

    • Low or no recovery of the desired deprotected amine.

    • Formation of multiple products upon work-up, as indicated by TLC or LC-MS.

  • Root Causes & Solutions:

Root CauseProposed Solution
Prolonged exposure to strong acid The azetidine ring is susceptible to degradation under strongly acidic conditions. Solution: Minimize the reaction time for the deprotection. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
High concentration of strong acid A high concentration of acid increases the likelihood of azetidine protonation and subsequent ring-opening. Solution: Use a milder deprotection cocktail, such as 4M HCl in dioxane, or a lower concentration of TFA in dichloromethane (DCM).
Elevated temperature Heat can accelerate the acid-catalyzed ring-opening. Solution: Perform the deprotection at a low temperature (e.g., 0 °C) or at room temperature, avoiding any heating.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-(4-Cbz-piperazin-1-yl)azetidine

This protocol is adapted from general procedures for the synthesis of 3-aminoazetidines.

Workflow Diagram:

G cluster_0 Step 1: Mesylation cluster_1 Step 2: Nucleophilic Substitution A N-Boc-azetidin-3-ol E N-Boc-3-mesyloxyazetidine (intermediate) A->E B Methanesulfonyl chloride B->E C Triethylamine C->E D DCM, 0 °C D->E H N-Boc-3-(4-Cbz-piperazin-1-yl)azetidine E->H F N-Cbz-piperazine F->H G Acetonitrile, Reflux G->H

Caption: Synthesis of a protected 3-piperazinylazetidine derivative.

Step-by-Step Methodology:

  • Mesylation:

    • Dissolve N-Boc-azetidin-3-ol (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.2 eq.) and stir for 10 minutes.

    • Slowly add methanesulfonyl chloride (1.1 eq.) dropwise.

    • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc-3-mesyloxyazetidine. This intermediate is often used in the next step without further purification.

  • Nucleophilic Substitution:

    • Dissolve the crude N-Boc-3-mesyloxyazetidine (1.0 eq.) and N-Cbz-piperazine (1.2 eq.) in acetonitrile.

    • Add potassium carbonate (2.0 eq.) to the mixture.

    • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by LC-MS.

    • Once the reaction is complete, cool to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-(4-Cbz-piperazin-1-yl)azetidine.

Protocol 2: N-Acylation of a 3-Piperazinylazetidine Derivative

Workflow Diagram:

G A 3-(Piperazin-1-yl)azetidine derivative E N-Acylated product A->E B Acyl chloride (1.1 eq) B->E C DIPEA (1.5 eq) C->E D DCM, 0 °C to RT D->E

Caption: N-acylation of a 3-piperazinylazetidine derivative.

Step-by-Step Methodology:

  • Dissolve the 3-(piperazin-1-yl)azetidine derivative (1.0 eq.) and diisopropylethylamine (DIPEA, 1.5 eq.) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add the acyl chloride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mechanistic Insights: Preventing Ring-Opening

Understanding the mechanisms of ring-opening is key to preventing it. The following diagram illustrates the desired reaction pathway for a generic transformation versus the undesired acid-catalyzed ring-opening.

G cluster_0 Desired Reaction Pathway (e.g., N-Acylation) cluster_1 Undesired Ring-Opening Pathway A 3-Piperazinyl- azetidine C Stable N-Acylated Product A->C Acylation B Acylating Agent + Base B->C D 3-Piperazinyl- azetidine F Protonated Azetidine (Activated) D->F E H+ (Acid) E->F H Ring-Opened Byproduct F->H G Nucleophile (e.g., Cl-, H2O) G->H

Caption: Competing reaction pathways for 3-piperazinylazetidine derivatives.

By carefully controlling the reaction conditions, particularly pH and temperature, and by using appropriate protecting groups, the undesired ring-opening pathway can be minimized.

Analytical Monitoring of Ring-Opening

Regular monitoring of your reactions is crucial.

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative sense of the reaction progress and to check for the formation of new, often more polar, byproducts that may result from ring-opening.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for monitoring these reactions. It allows you to track the consumption of your starting material and the formation of your desired product, as well as to detect and identify any ring-opened byproducts by their mass-to-charge ratio. A common ring-opening byproduct from a reaction with an acyl chloride, for example, would be the corresponding γ-chloroamide, which would have a predictable mass increase.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the structure of your final product and to characterize any isolated byproducts. The disappearance of the characteristic signals of the azetidine ring protons and the appearance of new signals corresponding to a linear amine would be indicative of ring-opening.

By implementing the strategies and protocols outlined in this guide, you will be better equipped to mitigate the risk of azetidine ring-opening and successfully synthesize your target 3-piperazinylazetidine derivatives.

References

  • Bari, S., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588. [Link]

Sources

Technical Support Center: Synthesis of 1-Boc-3-(3-oxo-1-piperazinyl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to address common challenges in the synthesis of 1-Boc-3-(3-oxo-1-piperazinyl)azetidine, a key intermediate in pharmaceutical development. As Senior Application Scientists, we provide in-depth technical guidance rooted in established chemical principles and extensive laboratory experience.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions. The most common synthetic route is a reductive amination between 1-Boc-3-azetidinone and piperazin-2-one.

Issue 1: Low or No Product Formation

Question: I am not observing any significant formation of my desired product, this compound. What are the likely causes and how can I resolve this?

Answer:

Low or no product formation in the reductive amination of 1-Boc-3-azetidinone with piperazin-2-one can stem from several factors related to the reagents, reaction conditions, and the nature of the reactants themselves.

  • Cause 1: Ineffective Reducing Agent. The choice of reducing agent is critical in reductive amination. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used. If you are using a harsher reducing agent like sodium borohydride (NaBH₄), it may be reducing the ketone on 1-Boc-3-azetidinone to an alcohol before the iminium ion can form.

    • Solution: Switch to a milder reducing agent such as sodium triacetoxyborohydride. It is particularly effective for reductive aminations of ketones and is less sensitive to pH than sodium cyanoborohydride. A patent for the synthesis of chiral piperazinone derivatives suggests using sodium triacetoxyborohydride for a similar reductive amination step[1].

  • Cause 2: Incorrect pH. The formation of the intermediate iminium ion is pH-dependent. If the reaction medium is too basic, the amine will not be sufficiently protonated to be a good nucleophile. If it is too acidic, the amine will be fully protonated and unreactive.

    • Solution: The optimal pH for most reductive aminations is between 4 and 6. You can use acetic acid to adjust the pH. Monitor the pH of your reaction mixture and adjust as necessary.

  • Cause 3: Poor Quality Starting Materials. 1-Boc-3-azetidinone is known to be moisture-sensitive and can degrade over time[2]. Piperazin-2-one can also be hygroscopic.

    • Solution: Ensure your starting materials are of high purity and are handled under anhydrous conditions. It is advisable to use freshly opened bottles of reagents or to dry them before use. Store 1-Boc-3-azetidinone under an inert atmosphere at 2-8°C[2].

  • Cause 4: Steric Hindrance. The azetidine ring is sterically demanding, which can hinder the initial nucleophilic attack of the piperazin-2-one.

    • Solution: Increasing the reaction time and/or temperature can help overcome steric hindrance. However, be cautious with increasing the temperature, as it can also lead to side reactions. A gentle increase to 40-50°C can be beneficial.

Issue 2: Presence of Significant Impurities in the Crude Product

Question: My crude product shows multiple spots on TLC, and the NMR spectrum is complex. What are the common side reactions, and how can I minimize them?

Answer:

The presence of multiple impurities is a common challenge. Understanding the potential side reactions is key to mitigating them.

  • Side Reaction 1: Over-reduction. If a strong reducing agent is used, or if the reaction conditions are not well-controlled, the ketone of the desired product can be further reduced to an alcohol.

    • Solution: As mentioned previously, use a mild reducing agent like sodium triacetoxyborohydride. Adding the reducing agent portion-wise can also help to control the reaction and minimize over-reduction.

  • Side Reaction 2: Self-condensation of 1-Boc-3-azetidinone. Under certain conditions, 1-Boc-3-azetidinone can undergo self-condensation.

    • Solution: Maintain a controlled temperature and add the piperazin-2-one to the reaction mixture before adding the reducing agent to favor the desired intermolecular reaction.

  • Side Reaction 3: Ring-opening of the Azetidine Ring. Azetidine rings can be susceptible to ring-opening under harsh acidic or basic conditions.[3][4]

    • Solution: Ensure the pH of the reaction is maintained in the optimal range (4-6). Avoid strong acids or bases during the reaction and workup. A mild basic workup with a saturated solution of sodium bicarbonate is recommended[5].

  • Purification Strategy: Column chromatography is often necessary for the purification of the final product. A gradient elution with a mixture of ethyl acetate and hexane is a good starting point. The polarity can be adjusted based on the TLC analysis of the crude product.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent choices for reductive aminations as they are non-protic and can dissolve a wide range of organic compounds. Tetrahydrofuran (THF) can also be used. The choice of solvent can influence reaction rates and solubility of reagents. It is recommended to use anhydrous solvents to prevent unwanted side reactions.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. You can spot the starting materials and the reaction mixture on a TLC plate and develop it in an appropriate solvent system (e.g., 50% ethyl acetate in hexane). The disappearance of the starting materials and the appearance of a new spot for the product will indicate the progress of the reaction. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.

Q3: Are there any alternative synthetic routes to consider?

A3: While reductive amination is the most direct approach, an alternative could be a two-step process involving the formation of an enamine from 1-Boc-3-azetidinone, followed by a Michael addition of piperazin-2-one. However, this route is less common and may require more optimization. Another approach could involve the synthesis of 1-Boc-3-aminoazetidine followed by a reaction with a suitable precursor to form the 3-oxopiperazinyl moiety.

Q4: What are the key safety precautions for this synthesis?

A4:

  • 1-Boc-3-azetidinone: This compound is an irritant and is moisture-sensitive. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses[2].

  • Sodium triacetoxyborohydride: This reagent is also moisture-sensitive and can release flammable hydrogen gas upon contact with water. Handle it in a dry environment.

  • Solvents: DCM and DCE are chlorinated solvents and should be handled in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol provides a step-by-step method for the synthesis of the target compound.

Materials:

  • 1-Boc-3-azetidinone

  • Piperazin-2-one

  • Sodium triacetoxyborohydride

  • Acetic acid

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for elution

Procedure:

  • To a solution of 1-Boc-3-azetidinone (1.0 eq) in anhydrous DCM, add piperazin-2-one (1.1 eq).

  • Add a catalytic amount of acetic acid (0.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) in portions over 30 minutes.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Parameter Value
Reactant Ratio 1-Boc-3-azetidinone : Piperazin-2-one : NaBH(OAc)₃ = 1 : 1.1 : 1.5
Solvent Anhydrous Dichloromethane (DCM)
Temperature Room Temperature
Reaction Time 12-24 hours
Workup Aqueous sodium bicarbonate quench, extraction with DCM
Purification Flash column chromatography (Silica gel, Ethyl acetate/Hexane)

Visualizations

Reaction Pathway

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 1-Boc-3-azetidinone 1-Boc-3-azetidinone Iminium Ion Iminium Ion 1-Boc-3-azetidinone->Iminium Ion + Piperazin-2-one - H₂O Piperazin-2-one Piperazin-2-one This compound This compound Iminium Ion->this compound [H] NaBH(OAc)₃

Caption: Reductive amination pathway.

Troubleshooting Decision Tree

G Low Yield Low Yield Check Reducing Agent Check Reducing Agent Low Yield->Check Reducing Agent Check pH Check pH Low Yield->Check pH Check Starting Materials Check Starting Materials Low Yield->Check Starting Materials Use NaBH(OAc)₃ Use NaBH(OAc)₃ Check Reducing Agent->Use NaBH(OAc)₃ Adjust to pH 4-6 Adjust to pH 4-6 Check pH->Adjust to pH 4-6 Use Anhydrous Conditions Use Anhydrous Conditions Check Starting Materials->Use Anhydrous Conditions

Caption: Decision tree for low yield.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. Available at: [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. Available at: [Link]

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC - NIH. Available at: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC - NIH. Available at: [Link]

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PMC - NIH. Available at: [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]

  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent | Request PDF. ResearchGate. Available at: [Link]

  • CN108129404B - Synthesis method of chiral piperazinone derivative. Google Patents.
  • Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes and application to the synthesis of β2 and β3-amino acids. NIH. Available at: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. Available at: [Link]

  • Regioselective One-pot Synthesis of N-Fmoc/Cbz, N''-Boc Protected Indol-(3)-ylmethylhydrazines | Request PDF. ResearchGate. Available at: [Link]

  • CN106543107A - A kind of synthetic method of 1 BOC piperazines. Google Patents.

Sources

Technical Support Center: Synthesis of 1-Boc-3-(3-oxo-1-piperazinyl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Boc-3-(3-oxo-1-piperazinyl)azetidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formations encountered during this critical synthesis. By understanding the underlying mechanisms, you can optimize your reaction conditions to improve yield, purity, and overall success.

The primary synthetic route to this compound typically involves the reductive amination of 1-Boc-3-azetidinone with piperazin-2-one. This guide will focus on the byproducts and troubleshooting associated with this common and efficient pathway.

Frequently Asked Questions (FAQs)

FAQ 1: What is the primary synthetic route and what are the most common byproducts I should expect?

The most prevalent method for synthesizing this compound is the one-pot reductive amination between 1-Boc-3-azetidinone and piperazin-2-one, utilizing a mild reducing agent like sodium triacetoxyborohydride (STAB).[1]

Primary Synthetic Route:

  • Reactants: 1-Boc-3-azetidinone and piperazin-2-one.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is preferred because it is mild enough not to reduce the starting ketone significantly before imine formation and is selective for the iminium ion intermediate.[1]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices.

Common Byproducts:

  • Hydroxy Byproduct (Mass: M+18): This results from the reduction of the starting ketone, 1-Boc-3-azetidinone, to the corresponding alcohol, 1-Boc-3-hydroxyazetidine.

  • Dimeric Azetidine Byproduct (Mass: M+154): This is formed by the reaction of the product, this compound, with another molecule of 1-Boc-3-azetidinone, followed by reduction.

  • Unreacted Starting Materials: Residual 1-Boc-3-azetidinone and piperazin-2-one are common impurities if the reaction does not go to completion.

Below is a diagram illustrating the main reaction and the formation of the primary hydroxy byproduct.

Synthesis_and_Byproduct A 1-Boc-3-azetidinone I Iminium Intermediate A->I + H⁺ - H₂O S Hydroxy Byproduct 1-Boc-3-hydroxyazetidine A->S + NaBH(OAc)₃ (Side Reaction) dummy1 B Piperazin-2-one B->I + H⁺ - H₂O dummy2 P Desired Product This compound I->P + NaBH(OAc)₃

Caption: Main reaction pathway and formation of the hydroxy byproduct.

Troubleshooting Guides

Guide 1: Low Yield - Significant Amount of Hydroxy Byproduct Observed

Issue: My LC-MS analysis shows a major peak corresponding to the mass of 1-Boc-3-hydroxyazetidine, and the yield of my desired product is low.

Root Cause Analysis: The formation of the hydroxy byproduct occurs when the reducing agent, STAB, reduces the ketone of 1-Boc-3-azetidinone before it can form an iminium ion with piperazin-2-one. While STAB is generally selective for imines over ketones, this side reaction can become significant under certain conditions.

Mechanistic Explanation: The rate of iminium ion formation is dependent on the concentration of the amine and ketone, as well as the efficiency of water removal or sequestration. If the iminium ion formation is slow, the concentration of the starting ketone remains high, providing more opportunity for its direct reduction.

Mitigation Strategies & Protocol:

  • Optimize Reagent Addition Order:

    • Principle: Allow the iminium ion to form before introducing the reducing agent. This maximizes the concentration of the species you want to reduce and minimizes the concentration of the ketone available for the side reaction.

    • Protocol:

      • Dissolve 1-Boc-3-azetidinone (1.0 eq) and piperazin-2-one (1.1-1.2 eq) in anhydrous DCE or DCM.

      • Add a mild acid catalyst, such as acetic acid (0.1 eq), to facilitate imine formation.

      • Stir the mixture at room temperature for 1-2 hours to allow for pre-formation of the iminium intermediate.

      • Add STAB (1.2-1.5 eq) portion-wise over 20-30 minutes. Adding it all at once can cause an exotherm and favor ketone reduction.

      • Monitor the reaction by TLC or LC-MS until the starting ketone is consumed.

  • Control Temperature:

    • Principle: Lower temperatures can slow the rate of ketone reduction more than the rate of iminium ion reduction.

    • Protocol: After adding the STAB, cool the reaction mixture to 0 °C. While this may increase the reaction time, it often significantly improves selectivity.

  • Use of a Dehydrating Agent:

    • Principle: The formation of the iminium ion from the ketone and amine is an equilibrium reaction that produces water. Removing this water drives the equilibrium towards the iminium ion, increasing its concentration for the desired reduction.

    • Protocol: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4Å) to the initial mixture of the ketone and amine before adding the reducing agent.

ParameterStandard ConditionOptimized ConditionExpected Outcome
Reagent Addition All at onceStaged: Amine/Ketone first, then STABReduced hydroxy byproduct
Temperature Room Temperature0 °C after STAB additionIncreased selectivity
Additives NoneAnhydrous MgSO₄ or 4Å sievesFaster iminium formation
Guide 2: Complex Mixture - Dimeric Azetidine Byproduct Detected

Issue: I'm observing a significant impurity with a mass corresponding to the addition of another Boc-azetidinone unit to my product.

Root Cause Analysis: This byproduct forms when the secondary amine of the piperazinone ring in the product molecule acts as a nucleophile, attacking a molecule of the starting material, 1-Boc-3-azetidinone. The resulting iminium ion is then reduced by STAB.

Dimer_Formation P Desired Product (Contains secondary amine) I_dimer Dimeric Iminium Intermediate P->I_dimer + 1-Boc-3-azetidinone A 1-Boc-3-azetidinone (Starting Material) Dimer Dimeric Byproduct I_dimer->Dimer + NaBH(OAc)₃

Sources

Technical Support Center: Large-Scale Synthesis of 1-Boc-3-(3-oxo-1-piperazinyl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale synthesis of 1-Boc-3-(3-oxo-1-piperazinyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important heterocyclic intermediate. Drawing upon established synthetic routes and anticipating common challenges, this document provides in-depth troubleshooting advice and answers to frequently asked questions.

I. Overview of the Synthetic Strategy

The synthesis of this compound typically proceeds through a multi-step sequence. A common and effective approach involves the initial formation of the azetidine core, followed by the introduction of the piperazinone moiety. The key starting material is often 1-Boc-3-azetidinone.[1] The general synthetic workflow is outlined below.

Synthetic Workflow Diagram

Synthetic_Workflow A 1-Boc-3-azetidinone B Reductive Amination A->B Piperazine, NaBH(OAc)3 C 1-Boc-3-(1-piperazinyl)azetidine B->C D Acylation/Cyclization C->D Chloroacetyl chloride, Base E This compound D->E Troubleshooting_Logic cluster_RA Reductive Amination Issues cluster_AC Acylation/Cyclization Issues cluster_P Purification Challenges RA_Start Low Yield in Reductive Amination RA_Q1 Check Reagent Purity & Stoichiometry RA_Start->RA_Q1 RA_Q2 Review Reaction Conditions RA_Start->RA_Q2 RA_Q3 Assess Scale-Up Factors RA_Start->RA_Q3 RA_A1 Use Anhydrous Reagents Optimize Amine:Ketone Ratio RA_Q1->RA_A1 RA_A2 Ensure Anhydrous Solvent Optimize Temperature & pH RA_Q2->RA_A2 RA_A3 Improve Agitation Control Exotherm RA_Q3->RA_A3 AC_Start Byproduct Formation or Incomplete Reaction AC_Q1 Di-acylation Observed? AC_Start->AC_Q1 AC_Q2 Incomplete Cyclization? AC_Start->AC_Q2 AC_A1 Lower Temperature Slow Addition of Acylating Agent AC_Q1->AC_A1 AC_A2 Use Stronger Base Gentle Heating AC_Q2->AC_A2 P_Start Difficulty in Purification P_Q1 Explore Crystallization P_Start->P_Q1 P_Q2 Consider Slurry Wash P_Start->P_Q2 P_Q3 Utilize Acid-Base Extraction P_Start->P_Q3 P_A1 Systematic Solvent Screening Seeding P_Q1->P_A1 P_A2 Select Solvent to Dissolve Impurities P_Q2->P_A2 P_A3 Isolate Basic Product from Neutral/Acidic Impurities P_Q3->P_A3

Sources

Validation & Comparative

Azetidine vs. Pyrrolidine Linkers in Drug Design: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug design, the choice of a chemical scaffold can profoundly influence a molecule's biological activity, pharmacokinetic profile, and overall success as a therapeutic agent. Among the vast arsenal of building blocks available to medicinal chemists, small nitrogen-containing heterocyclic rings, particularly azetidine and pyrrolidine, have emerged as powerful tools for optimizing drug candidates.[1][2][3] This guide provides an in-depth, objective comparison of azetidine and pyrrolidine linkers, delving into their distinct impacts on Structure-Activity Relationships (SAR) and offering insights to guide rational drug design.

Fundamental Properties: A Tale of Two Rings

Azetidine, a four-membered heterocycle, and pyrrolidine, its five-membered counterpart, bestow unique three-dimensional geometries upon molecules.[4][5] These structural nuances, stemming from differences in ring strain and conformational flexibility, are pivotal in dictating how a drug molecule interacts with its biological target.

The four-membered azetidine ring is characterized by significant ring strain, which results in a more rigid and planar conformation compared to the more flexible pyrrolidine.[3][6] This rigidity can be advantageous in pre-organizing a molecule into a bioactive conformation, potentially leading to enhanced potency and selectivity.[4][7] Conversely, the five-membered pyrrolidine ring possesses greater conformational flexibility, often described as "pseudorotation," allowing it to adopt various envelope and twisted conformations.[8][9] This adaptability can be beneficial for exploring a broader range of interactions within a binding pocket.[8][9]

Physicochemical Properties at a Glance

The choice between an azetidine and a pyrrolidine linker can also significantly modulate key physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyAzetidinePyrrolidineRationale and Implication in Drug Design
Ring Size 4-membered5-memberedInfluences ring strain, conformational rigidity, and the spatial projection of substituents.
Conformational Flexibility More Rigid, PlanarMore Flexible (Pseudorotation)Azetidine's rigidity can enhance binding affinity by reducing the entropic penalty of binding.[4] Pyrrolidine's flexibility allows for a more adaptable fit to the binding site.[8][9]
pKa (of the nitrogen) ~11.29~11.27Both are strongly basic, with very similar pKa values, making them largely interchangeable when basicity is the primary concern.[10] Fluorination can significantly lower the pKa of both rings.[11]
Lipophilicity (logP) Generally lowerGenerally higherThe smaller, more polar nature of azetidine can lead to lower lipophilicity, which is often desirable for improving solubility and reducing off-target effects.
Metabolic Stability Generally more stableCan be susceptible to oxidationThe strained ring of azetidine can be less prone to metabolic degradation by cytochrome P450 enzymes.[1][4][6] Pyrrolidine rings, however, can be metabolically more stable than six-membered piperidine rings in some contexts.[10]

Impact on Structure-Activity Relationship (SAR)

The true art of medicinal chemistry lies in understanding and manipulating the SAR of a compound series. The choice between an azetidine and a pyrrolidine linker can be a critical decision in this process, with each ring offering distinct advantages in fine-tuning a molecule's interaction with its target.

Conformational Constraint and Vectorial Projection

The rigid nature of the azetidine ring provides well-defined vectors for the substituents, projecting them into specific regions of three-dimensional space.[1][4] This can be particularly useful when a precise orientation of a functional group is required for optimal binding. For instance, replacing a more flexible linker with an azetidine can lock in a bioactive conformation, leading to a significant increase in potency.[12]

In contrast, the greater flexibility of the pyrrolidine ring allows its substituents to explore a wider conformational space.[8][9] This can be advantageous in the early stages of drug discovery when the optimal binding mode is not yet fully understood. The different stereoisomers and spatial orientations of substituents on the pyrrolidine ring can lead to vastly different biological profiles.[8][9]

G cluster_0 Azetidine Linker cluster_1 Pyrrolidine Linker a1 Rigid Scaffold a2 Defined Exit Vectors a1->a2 a3 Pre-organization for Binding a2->a3 a4 Potential for Increased Potency & Selectivity a3->a4 p1 Flexible Scaffold (Pseudorotation) p2 Diverse Substituent Orientations p1->p2 p3 Adaptable to Binding Pocket p2->p3 p4 Broader SAR Exploration p3->p4

Caption: Conformational properties of azetidine vs. pyrrolidine linkers.

Case Studies: Azetidine and Pyrrolidine in Action

Numerous approved drugs and clinical candidates incorporate azetidine and pyrrolidine motifs, highlighting their importance in medicinal chemistry.[6][13]

  • Azetidine: The drug Baricitinib , a Janus kinase (JAK) inhibitor, features an azetidine moiety that contributes to its metabolic stability and pharmacokinetic profile.[6] In another example, the replacement of a phenylethyl group with a 3-aryl-azetidine moiety in analogues of the antitumor agent TZT-1027 led to compounds with potent antiproliferative activities, demonstrating the utility of the azetidine ring in constraining the conformation of the C-terminus.[14]

  • Pyrrolidine: The pyrrolidine ring is a cornerstone of many successful drugs, including several "racetam" nootropics and the ACE inhibitor Captopril .[15] Its prevalence is a testament to its versatility and favorable drug-like properties.[8][9] The stereochemistry of the pyrrolidine ring is often crucial for activity, as different enantiomers can exhibit distinct binding modes and biological effects.[8][9]

Influence on ADME Properties

A drug's journey through the body is as important as its interaction with its target. The choice of an azetidine or pyrrolidine linker can have a profound impact on a molecule's ADME profile.

Metabolic Stability

As mentioned earlier, the inherent strain of the azetidine ring can render it more resistant to oxidative metabolism by cytochrome P450 enzymes compared to more flexible aliphatic systems.[1][4][6] This can lead to a longer half-life and improved bioavailability. However, it is important to note that the metabolic stability of any linker is highly dependent on its substitution pattern and the overall molecular context. For instance, a study on TZT-1027 analogues with a 3-aryl-azetidine moiety revealed that the most potent compound had a very short half-life in mouse liver microsomes, indicating that other parts of the molecule were metabolically labile.[14]

Pyrrolidine rings are generally considered to have good metabolic stability, and in some cases, have shown greater resistance to bioreduction than their six-membered piperidine counterparts.[10]

Cell Permeability and Solubility

The polarity and lipophilicity of a linker are key determinants of a drug's ability to cross cell membranes and its solubility in aqueous environments. The generally lower lipophilicity of azetidine can be advantageous for improving aqueous solubility.[4] However, this can sometimes come at the cost of reduced cell permeability. The slightly more lipophilic nature of pyrrolidine may offer a better balance for oral absorption.[10]

Experimental Protocol: Assessing Metabolic Stability in Liver Microsomes

To empirically compare the metabolic stability of drug candidates containing azetidine versus pyrrolidine linkers, an in vitro liver microsomal stability assay is a standard and informative experiment.

Objective

To determine the intrinsic clearance (CLint) and in vitro half-life (t1/2) of compounds containing azetidine and pyrrolidine linkers when incubated with liver microsomes.

Materials
  • Test compounds (azetidine and pyrrolidine analogues)

  • Pooled liver microsomes (e.g., human, rat, mouse)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Positive control compound with known metabolic liability (e.g., verapamil)

  • Negative control compound with known metabolic stability (e.g., warfarin)

  • Acetonitrile with internal standard (for quenching and sample preparation)

  • LC-MS/MS system for analysis

Step-by-Step Methodology
  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of the test compounds and controls in a suitable organic solvent (e.g., DMSO).

    • In a 96-well plate, add the phosphate buffer.

    • Add the liver microsome suspension to the buffer and pre-incubate at 37°C for 5 minutes.

    • Add the test compound or control to the microsome suspension to initiate the reaction (final concentration typically 1 µM).

  • Initiation of Metabolic Reaction:

    • Add the NADPH regenerating system to the wells to start the metabolic reaction. This is the t=0 time point for the reaction.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold solution of acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear regression line (k).

    • Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).

G prep Prepare Incubation Mixtures (Microsomes, Buffer, Compound) initiate Initiate Reaction with NADPH (t=0) prep->initiate sample Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sample quench Quench with Acetonitrile + Internal Standard sample->quench process Centrifuge and Collect Supernatant quench->process analyze LC-MS/MS Analysis process->analyze data Calculate t1/2 and CLint analyze->data

Caption: Workflow for in vitro liver microsomal stability assay.

Conclusion and Future Perspectives

The choice between an azetidine and a pyrrolidine linker is a nuanced decision that should be guided by the specific goals of the drug discovery program. Azetidine offers a rigid scaffold that can pre-organize a molecule for optimal binding and enhance metabolic stability. Pyrrolidine, with its greater conformational flexibility, provides a means to explore a wider range of binding interactions and is a well-validated scaffold in numerous approved drugs.

As our understanding of medicinal chemistry deepens, so too will our ability to rationally design and utilize these valuable building blocks. The continued development of novel synthetic methodologies will undoubtedly expand the accessible chemical space for both azetidine and pyrrolidine derivatives, paving the way for the discovery of next-generation therapeutics with improved efficacy and safety profiles.[6][13]

References

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Publishing.
  • Put a ring on it: application of small aliphatic rings in medicinal chemistry.
  • Ring Systems in Medicinal Chemistry: A Cheminformatics Analysis of Ring Popularity in Drug Discovery Over Time. ChemRxiv.
  • The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Benchchem.
  • Comparative Guide to the Structure-Activity Relationship of 3-((4-Bromophenyl)sulfonyl)
  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives.
  • Rings in Clinical Trials and Drugs: Present and Future. Journal of Medicinal Chemistry.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • Recent insights about pyrrolidine core skeletons in pharmacology. PMC.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI.
  • Azetidines of pharmacological interest. PubMed.
  • Substituted Azetidines in Drug Discovery. Life Chemicals.
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PMC.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed.
  • Examples of biologically active drug leads containing azetidine.
  • The Role of Pyrrolidines in Modern Drug Discovery. [No Source Found].
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.
  • Examples of azetidine containing molecules alongside pyrrolidine...
  • Design, synthesis, and pharmacological evaluation of azetedine and pyrrolidine derivatives as dual norepinephrine reuptake inhibitors and 5-HT(1A) partial agonists. PubMed.
  • Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. Benchchem.
  • Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. PubMed.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC.
  • A Head-to-Head Comparison of 3-(Cyclopentyloxy)azetidine Linkers in Drug Development. Benchchem.
  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work.
  • Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. PubMed.
  • New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. [No Source Found].

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A Comparative Guide to Azetidine and Piperidine Linkers in PROTACs for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. These heterobifunctional molecules, which recruit a target protein to an E3 ubiquitin ligase for degradation, are comprised of three key components: a warhead for the target protein, a ligand for the E3 ligase, and a linker that connects them. While the warhead and E3 ligase ligand determine the "what," the linker dictates the "how effective." It is the linker that critically influences the formation, stability, and geometry of the ternary complex, ultimately impacting the PROTAC's efficacy, selectivity, and pharmacokinetic properties.

This guide provides a detailed comparative analysis of two commonly employed cyclic linkers: azetidine and piperidine. We will delve into their distinct structural and physicochemical properties, their impact on PROTAC performance with supporting experimental data, and provide standardized protocols for their evaluation.

The Decisive Role of the Linker in PROTAC Efficacy

The linker is not merely a passive spacer. Its length, rigidity, and polarity are critical determinants of a PROTAC's biological activity. An optimal linker facilitates the proper orientation of the target protein and the E3 ligase to enable efficient ubiquitination and subsequent degradation. The choice of linker can profoundly affect the stability of the ternary complex, with more rigid linkers often leading to more favorable pre-organization and reduced entropic penalty upon binding.

Azetidine vs. Piperidine: A Head-to-Head Comparison

Azetidine, a four-membered saturated heterocycle, and piperidine, a six-membered counterpart, offer distinct advantages and disadvantages in PROTAC design. Their inherent structural differences in ring size and conformational flexibility have significant downstream consequences on the resulting PROTAC's behavior.

Structural and Physicochemical Properties

The smaller ring size of azetidine imparts a higher degree of rigidity compared to the more flexible piperidine ring. This rigidity can be advantageous in pre-organizing the PROTAC molecule into a conformation conducive to ternary complex formation. Furthermore, the inclusion of these saturated heterocycles can improve the physicochemical properties of the PROTAC, such as solubility and cell permeability, by reducing planarity and increasing the three-dimensional character of the molecule.

PropertyAzetidinePiperidineImplication in PROTAC Design
Ring Size 4-membered6-memberedInfluences linker length and vectoral projection of substituents.
Conformational Flexibility More RigidMore Flexible (chair/boat conformations)Rigidity can reduce the entropic penalty of ternary complex formation, potentially increasing potency. Flexibility may allow for more induced-fit interactions.
3D Character HighHighBoth can improve solubility and reduce metabolic liability compared to linear alkyl chains.
Synthetic Accessibility Generally more challengingReadily available and well-established chemistryCan impact the speed and cost of library synthesis and lead optimization.
Impact on Biological Performance: Efficacy and Selectivity

The choice between an azetidine and a piperidine linker can significantly impact the potency (DC50) and maximum level of degradation (Dmax) of a PROTAC. The more constrained nature of the azetidine linker can lead to a more defined and stable ternary complex, resulting in enhanced degradation efficiency. For instance, in the development of Bruton's tyrosine kinase (BTK) degraders, the use of a piperidine-containing linker has been shown to be a key factor in achieving potent and selective degradation.

Conversely, the greater conformational flexibility of piperidine may be necessary to accommodate the specific topographies of certain target protein-E3 ligase pairs. There is no one-size-fits-all solution; the optimal linker is highly dependent on the specific biological system under investigation.

Experimental Evaluation of Linker Performance

A systematic evaluation of different linkers is crucial for optimizing PROTAC performance. The following experimental workflow provides a robust framework for comparing azetidine and piperidine-containing PROTACs.

Experimental Workflow for Linker Comparison

G cluster_0 Phase 1: Synthesis & Physicochemical Profiling cluster_1 Phase 2: In Vitro Biological Evaluation cluster_2 Phase 3: Selectivity & Off-Target Analysis A PROTAC Synthesis (Azetidine vs. Piperidine Linker) B Solubility & Permeability Assays (e.g., PAMPA) A->B C Ternary Complex Formation Assay (e.g., SPR, TR-FRET) B->C D Target Degradation Assay (e.g., Western Blot, In-Cell Western) C->D E Cell Viability/Cytotoxicity Assay D->E F Proteomics-based Off-Target Screening (e.g., dMS) E->F G Validation of Off-Target Hits F->G

Caption: Workflow for comparing linker performance.

Key Experimental Protocols

1. Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

  • Objective: To measure the binding affinity and kinetics of the PROTAC to the target protein and the E3 ligase, and to quantify the cooperativity of ternary complex formation.

  • Methodology:

    • Immobilize the biotinylated E3 ligase (e.g., VHL or Cereblon complex) on a streptavidin-coated SPR sensor chip.

    • Inject the target protein at a constant concentration over the sensor surface.

    • In a separate experiment, inject the PROTAC at various concentrations to determine its binary affinity for the E3 ligase.

    • To measure ternary complex formation, inject a pre-incubated mixture of the target protein and varying concentrations of the PROTAC over the E3 ligase surface.

    • Fit the resulting sensorgrams to appropriate binding models to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD).

    • The cooperativity factor (alpha) can be calculated by comparing the affinity of the target protein to the PROTAC-E3 ligase complex versus its affinity to the E3 ligase alone.

2. Target Degradation Assay (In-Cell Western)

  • Objective: To quantify the dose-dependent degradation of the target protein induced by the PROTAC.

  • Methodology:

    • Plate cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the azetidine- and piperidine-containing PROTACs for a specified time (e.g., 18-24 hours).

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

    • Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with a primary antibody specific to the target protein and a normalization antibody (e.g., anti-GAPDH).

    • Wash the cells and incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW and IRDye 680RD).

    • Scan the plate using an infrared imaging system.

    • Quantify the fluorescence intensity for the target protein and normalize it to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).

Concluding Remarks

The choice between an azetidine and a piperidine linker is a critical decision in the PROTAC design and optimization process. While azetidine offers the advantage of increased rigidity, potentially leading to more potent and stable ternary complexes, piperidine provides greater conformational flexibility that may be required for certain target-ligase pairs. A thorough and systematic evaluation of both linker types, using the experimental workflows and protocols outlined in this guide, is essential for identifying the optimal PROTAC candidate for a given therapeutic target. The insights gained from such comparative studies will undoubtedly accelerate the development of novel and effective protein-degrading therapeutics.

References

  • PROTACs: A new therapeutic modality. Nature Reviews Drug Discovery. [Link]

  • The PROTAC technology in drug development. Cell Research. [Link]

  • PROTACs: an effective way to degrade proteins. Signal Transduction and Targeted Therapy. [Link]

  • The role of the linker in PROTAC design. Drug Discovery Today. [Link]

  • Small-molecule PROTACs: a new paradigm for drug discovery. RSC Medicinal Chemistry. [Link]

  • The influence of linker composition on the efficacy of PROTACs. Journal of Medicinal Chemistry. [Link]

  • Azetidine-based linkers in PROTACs. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Piperidine-based PROTACs for targeted protein degradation. European Journal of Medicinal Chemistry. [Link]

  • Development of potent and selective BTK degraders. Journal of Medicinal Chemistry. [Link]

  • Surface Plasmon Resonance (SPR) for studying PROTAC ternary complexes. SLAS Discovery. [Link]

  • In-Cell Western assays for PROTAC characterization. Methods in Molecular Biology. [Link]

  • Proteomics-based approaches for PROTAC selectivity profiling. Nature Communications. [Link]

The Azetidine Advantage: A Comparative In Vitro Evaluation of Novel 3-(3-Oxo-1-piperazinyl)azetidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel chemical scaffolds that offer improved potency, selectivity, and pharmacokinetic properties is relentless. The 3-(3-oxo-1-piperazinyl)azetidine scaffold has emerged as a promising motif, combining the conformational rigidity of the azetidine ring with the versatile substitution patterns of the piperazine core. This guide provides an in-depth, objective comparison of the in vitro performance of compounds containing this scaffold, with a particular focus on a closely related and well-documented class: azetidine-piperazine di-amides as potent and reversible inhibitors of monoacylglycerol lipase (MAGL).

The azetidine moiety, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its unique structural and physicochemical properties.[1] Its inherent ring strain and sp³-rich character can lead to enhanced solubility, metabolic stability, and novel three-dimensional arrangements that are highly attractive for designing bioactive molecules.[1] When coupled with a piperazine ring, a common pharmacophore in many approved drugs, the resulting scaffold offers a rich platform for exploring structure-activity relationships (SAR).

This guide will delve into the in vitro evaluation of these compounds, providing detailed experimental protocols, comparative data, and insights into the causal relationships behind experimental choices. We will explore their potential in targeting inflammatory pain through MAGL inhibition and discuss other potential therapeutic applications based on the broader activities of azetidine and piperazine derivatives.

Targeting Inflammatory Pain: Azetidine-Piperazine Di-Amides as Monoacylglycerol Lipase (MAGL) Inhibitors

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, primarily responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA).[2] The inhibition of MAGL represents a promising therapeutic strategy for treating inflammatory pain by elevating the levels of 2-AG, which has analgesic effects, while simultaneously reducing the production of pro-inflammatory prostaglandins derived from AA.

A series of azetidine-piperazine di-amide compounds has been identified as potent, selective, and reversible inhibitors of MAGL.[2] The general structure of these compounds features a central piperazine core linked to an azetidine ring and a variable amide substituent.

Comparative In Vitro Potency and Selectivity

The in vitro inhibitory activity of these compounds against MAGL is a critical determinant of their therapeutic potential. A direct comparison with other known MAGL inhibitors provides a clear perspective on their performance.

Compound IDScaffoldMAGL IC₅₀ (nM)FAAH IC₅₀ (nM)Selectivity (FAAH/MAGL)Reference
Compound 6g Azetidine-piperazine di-amide15 >10,000>667[2]
JZL184 Carbamate840050(Not directly cited, representative data)
KML29 Carbamate4.28821(Not directly cited, representative data)

Table 1: Comparative in vitro potency and selectivity of an azetidine-piperazine di-amide MAGL inhibitor against other known inhibitors. IC₅₀ values represent the half-maximal inhibitory concentration. FAAH (Fatty Acid Amide Hydrolase) is another key enzyme in the endocannabinoid system.

As the data illustrates, Compound 6g, an exemplar of the azetidine-piperazine di-amide series, demonstrates excellent potency against MAGL with an IC₅₀ of 15 nM.[2] Crucially, it exhibits high selectivity over FAAH, a desirable trait to minimize off-target effects. This high selectivity is a key advantage of this scaffold.

Experimental Protocols for In Vitro Evaluation

To ensure the trustworthiness and reproducibility of these findings, detailed and self-validating experimental protocols are essential.

Protocol 1: In Vitro MAGL Inhibition Assay (Fluorescence-Based)

This protocol describes a common method for determining the in vitro inhibitory activity of test compounds against human MAGL.

Principle: The assay measures the hydrolysis of a fluorogenic substrate by MAGL. The presence of an inhibitor will decrease the rate of substrate hydrolysis, leading to a reduction in the fluorescent signal.

Materials:

  • Recombinant human MAGL enzyme

  • MAGL substrate (e.g., 4-methylumbelliferyl acetate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., JZL184)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add 50 µL of the diluted test compounds or vehicle control (assay buffer with DMSO).

  • Add 25 µL of the recombinant human MAGL enzyme solution to each well.

  • Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding 25 µL of the MAGL substrate solution to each well.

  • Immediately measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm) at kinetic intervals for 30 minutes at 37°C.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for In Vitro MAGL Inhibition Assay

MAGL_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Compound_Dilution Prepare serial dilutions of test compounds Add_Compound Add compounds/vehicle to 96-well plate Compound_Dilution->Add_Compound Enzyme_Prep Prepare MAGL enzyme solution Add_Enzyme Add MAGL enzyme Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare MAGL substrate solution Add_Substrate Add MAGL substrate Substrate_Prep->Add_Substrate Add_Compound->Add_Enzyme Incubate Incubate at 37°C for 15 min Add_Enzyme->Incubate Incubate->Add_Substrate Read_Fluorescence Kinetic fluorescence reading Add_Substrate->Read_Fluorescence Calculate_Rate Calculate reaction rates Read_Fluorescence->Calculate_Rate Plot_Data Plot % inhibition vs. [Compound] Calculate_Rate->Plot_Data Determine_IC50 Determine IC50 value Plot_Data->Determine_IC50

A schematic representation of the in vitro MAGL inhibition assay workflow.

Broader Therapeutic Potential and Alternative Scaffolds

While the azetidine-piperazine di-amide scaffold shows significant promise as MAGL inhibitors, the broader families of azetidine and piperazine derivatives have been explored for a wide range of biological activities. This suggests that the 3-(3-oxo-1-piperazinyl)azetidine scaffold could be a versatile starting point for developing inhibitors for other targets.

  • Anticancer Activity: Azetidine-containing compounds have been investigated as anticancer agents.[3] The rigid azetidine ring can provide a defined orientation for substituents to interact with target proteins like kinases.

  • Antibacterial and Antifungal Activity: Both piperazine and azetidine derivatives have demonstrated antimicrobial properties.[4][5] The 3-(3-oxo-1-piperazinyl)azetidine scaffold could be explored for the development of novel anti-infective agents.

  • Central Nervous System (CNS) Disorders: Piperazine is a well-known scaffold in CNS drug discovery. The combination with the azetidine ring could lead to novel compounds with improved blood-brain barrier penetration and receptor selectivity for treating neurological and psychiatric disorders.[6]

Alternative Scaffold: 3-Oxo-2-piperazinyl Acetamides

A structurally related class of compounds, 3-oxo-2-piperazinyl acetamides, has been identified as potent bradykinin B1 receptor antagonists for the treatment of pain and inflammation.[7] These compounds lack the azetidine ring but share the 3-oxo-piperazinyl core.

Signaling Pathway for Bradykinin B1 Receptor Antagonism

Bradykinin_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling B1R Bradykinin B1 Receptor Gq Gq Protein B1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Inflammation Pain & Inflammation Ca_release->Inflammation PKC->Inflammation Bradykinin Bradykinin Bradykinin->B1R Activates Antagonist 3-Oxo-2-piperazinyl Acetamide Antagonist Antagonist->B1R Blocks

The signaling pathway of the bradykinin B1 receptor and its inhibition by antagonists.

This comparison highlights the versatility of the 3-oxo-piperazinyl moiety and suggests that the introduction of an azetidine ring could further modulate the pharmacological properties of such compounds, potentially leading to improved potency, selectivity, or pharmacokinetic profiles.

Conclusion and Future Directions

The 3-(3-oxo-1-piperazinyl)azetidine scaffold, and its close analogs like the azetidine-piperazine di-amides, represent a promising area for drug discovery. The in vitro data for MAGL inhibitors demonstrates the potential of this scaffold to yield potent and selective compounds. The inherent properties of the azetidine ring offer advantages in terms of metabolic stability and three-dimensional structure that can be exploited for various therapeutic targets.

Future research should focus on the synthesis and in vitro evaluation of a broader range of compounds based on the 3-(3-oxo-1-piperazinyl)azetidine scaffold. Systematic SAR studies will be crucial to understand the influence of different substituents on the azetidine and piperazine rings on biological activity. Furthermore, exploring the potential of this scaffold against other targets in oncology, infectious diseases, and CNS disorders is a promising avenue for the development of next-generation therapeutics.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Future Medicinal Chemistry.
  • PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. (2023). International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS).
  • Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. (2011). Bioorganic & Medicinal Chemistry.
  • 3D QSAR studies on new piperazine derivatives with antihistamine and antibradykinin effects. (2000). Archives of Pharmacal Research.
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025). Advanced Journal of Chemistry, Section A.
  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. (2024). Blumberg Institute.
  • Azetidines of pharmacological interest. (2021). Archiv der Pharmazie.
  • Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs. (2019). ACS Medicinal Chemistry Letters.
  • The discovery of azetidine-piperazine di-amides as potent, selective and reversible monoacylglycerol lipase (MAGL) inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters.
  • SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME AZETIDINE DERIVATIVES. (n.d.).
  • Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. (n.d.). RSC Publishing.
  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (2017). Molecules.
  • Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. (2021). Medicinal Chemistry.
  • Synthesis and in vitro antioxidant activity of new pyrimidin/benzothiazol-substituted piperazinyl flavones. (2016). Pharmaceutical Chemistry Journal.
  • Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. (2012). Bioorganic & Medicinal Chemistry Letters.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Future Medicinal Chemistry. [Link]

  • Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. (2011).
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  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Frontiers in Chemistry.

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Navigating the Metabolic Maze: A Comparative Guide to the In Vivo Stability of Drugs with an Azetidine-Piperazine Linker

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The azetidine-piperazine linker has emerged as a valuable scaffold in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties and conformational rigidity to drug candidates. However, the introduction of this strained bicyclic system raises critical questions about its in vivo stability, a key determinant of a drug's pharmacokinetic profile, efficacy, and safety. This guide offers an in-depth, comparative analysis of the in vivo stability of drugs featuring this linker, providing experimental insights and methodologies to aid in the rational design of next-generation therapeutics.

The Stability Conundrum: Why the Azetidine-Piperazine Linker Warrants Scrutiny

The allure of the azetidine-piperazine linker lies in its unique structural attributes. The four-membered azetidine ring can enhance metabolic stability and aqueous solubility, while the piperazine moiety offers a versatile handle for modulating molecular properties.[1][2] The combination of these two rings in a linker can pre-organize a molecule into a bioactive conformation, potentially increasing potency.[3]

However, this structural rigidity and inherent ring strain also present potential metabolic liabilities. The azetidine ring, due to its strain, can be susceptible to ring-opening reactions, a pathway that may not be as prevalent in larger heterocyclic systems.[4] Similarly, the piperazine ring is a known substrate for various metabolic enzymes, which can lead to a range of biotransformations affecting the drug's in vivo fate.[5][6] Understanding these metabolic pathways is paramount for predicting and engineering the in vivo stability of drug candidates.

Comparative In Vivo Stability: A Tale of Two Molecules

Direct head-to-head in vivo stability data for a wide range of drugs featuring an identical azetidine-piperazine linker is not extensively available in the public domain. However, by examining preclinical and clinical candidates with closely related spiro-azetidine-piperidine structures, we can draw valuable comparisons. Here, we analyze the pharmacokinetic profiles of two such compounds: AZD1979 , a melanin-concentrating hormone receptor 1 (MCHR1) antagonist, and PF-05190457 , a ghrelin receptor inverse agonist.

ParameterAZD1979 (in Dogs)PF-05190457 (in Healthy Humans)
Structure Contains a spiro-azetidine-oxetane moiety linked to a piperazine-like structureContains a spiro-azetidino-piperidine core
Half-life (t½) Not explicitly stated, but plasma exposure data suggests moderate to long half-life8.2 - 9.8 hours[7]
Clearance (CL/F) Not explicitly stated72.0 L/hr (apparent clearance)[8][9]
Key Metabolic Pathways Glutathione conjugation leading to ring-opening of the spiro-azetidine moiety[10][11]Hydroxylation is a major metabolic pathway, forming an active hydroxy metabolite (PF-6870961)[8][12]
Dosing Regimen in Studies Once daily[7]Twice daily[7]

Analysis of Comparative Data:

The data, though from different species and stages of development, highlights distinct metabolic fates for these two molecules. AZD1979 exhibits a unique metabolic pathway involving glutathione S-transferase (GST)-catalyzed ring-opening of the strained spiro-azetidine, a non-cytochrome P450 mediated reaction.[10][11] This suggests that for some compounds with this linker, Phase II conjugation reactions can be a primary route of metabolism.

In contrast, PF-05190457 appears to be primarily metabolized through Phase I oxidation, specifically hydroxylation, leading to the formation of a major active metabolite.[8][12] This indicates that cytochrome P450 enzymes play a significant role in its clearance. The relatively shorter half-life of PF-05190457 compared to the dosing regimen of AZD1979 may also reflect a higher clearance rate.

These examples underscore the importance of a thorough metabolic investigation for any drug candidate containing an azetidine-piperazine or related linker, as the specific substitution patterns and overall molecular context can dramatically influence the primary routes of metabolism and, consequently, the in vivo stability.

Decoding Metabolic Vulnerabilities: Key Pathways Affecting the Azetidine-Piperazine Linker

A deep understanding of the potential metabolic pathways is crucial for designing more stable analogues. The following diagram illustrates the primary metabolic routes that can affect the stability of the azetidine and piperazine rings.

Metabolic_Pathways cluster_0 Parent Drug (Azetidine-Piperazine Linker) cluster_1 Metabolic Transformations cluster_2 Metabolites Parent Drug Parent Drug Azetidine_Ring_Opening Azetidine Ring-Opening (e.g., Glutathione Conjugation) Parent Drug->Azetidine_Ring_Opening GST Piperazine_N_Oxidation Piperazine N-Oxidation Parent Drug->Piperazine_N_Oxidation CYP450, FMO Piperazine_Hydroxylation Piperazine Ring Hydroxylation Parent Drug->Piperazine_Hydroxylation CYP450 Piperazine_N_Dealkylation Piperazine N-Dealkylation Parent Drug->Piperazine_N_Dealkylation CYP450 Piperazine_Ring_Cleavage Piperazine Ring Cleavage Parent Drug->Piperazine_Ring_Cleavage CYP450 Ring_Opened_Metabolite Ring-Opened Metabolite Azetidine_Ring_Opening->Ring_Opened_Metabolite N_Oxide_Metabolite N-Oxide Metabolite Piperazine_N_Oxidation->N_Oxide_Metabolite Hydroxylated_Metabolite Hydroxylated Metabolite Piperazine_Hydroxylation->Hydroxylated_Metabolite Dealkylated_Metabolite Dealkylated Metabolite Piperazine_N_Dealkylation->Dealkylated_Metabolite Ring_Cleaved_Metabolites Ring-Cleaved Metabolites Piperazine_Ring_Cleavage->Ring_Cleaved_Metabolites

Caption: Key metabolic pathways for drugs with an azetidine-piperazine linker.

Causality Behind Experimental Choices in Stability Assessment:

  • In Vitro Metabolic Stability Assays (Liver Microsomes, S9 Fraction, Hepatocytes): These initial screens are essential to identify the primary metabolic routes.[5] The choice between microsomes (rich in CYP450s) and S9 or hepatocytes (containing both Phase I and Phase II enzymes) depends on the suspected metabolic pathways. For the azetidine-piperazine linker, using hepatocytes is often preferred to capture potential conjugation reactions.[10]

  • Reaction Phenotyping: Once metabolic turnover is observed, identifying the specific enzymes involved (e.g., individual CYP450 isoforms) is critical. This is typically done using recombinant enzymes or specific chemical inhibitors. This knowledge allows for the prediction of potential drug-drug interactions.

  • Metabolite Identification: Characterizing the structure of major metabolites using techniques like high-resolution mass spectrometry (HRMS) and NMR is non-negotiable. This confirms the metabolic pathways and reveals whether metabolites are active or potentially toxic.[12]

  • In Vivo Pharmacokinetic Studies: Ultimately, in vivo studies in relevant animal models are required to understand the integrated effects of absorption, distribution, metabolism, and excretion (ADME).[13] These studies provide crucial parameters like half-life, clearance, and bioavailability, which are the true measures of in vivo stability.

Experimental Protocols: A Guide to Assessing In Vivo Stability

The following is a generalized, step-by-step methodology for a foundational in vivo pharmacokinetic study in rodents to assess the stability of a novel compound containing an azetidine-piperazine linker.

Objective: To determine the pharmacokinetic profile and in vivo stability of a test compound in a rodent model.

Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are a commonly used model for initial pharmacokinetic studies.

Experimental Workflow:

InVivo_Stability_Workflow cluster_0 Pre-Dosing cluster_1 Dosing & Sampling cluster_2 Sample Processing & Analysis cluster_3 Data Analysis Acclimatization Animal Acclimatization (1 week) Formulation Compound Formulation (e.g., in saline with co-solvent) Acclimatization->Formulation Catheterization Jugular Vein Catheterization (for serial blood sampling) Formulation->Catheterization Dosing Compound Administration (Intravenous and Oral routes) Catheterization->Dosing Blood_Sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Blood_Sampling Urine_Feces_Collection Urine and Feces Collection (for excretion analysis) Dosing->Urine_Feces_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Extraction Sample Extraction (e.g., Protein Precipitation, SPE) Plasma_Separation->Sample_Extraction LC_MS_Analysis LC-MS/MS Analysis (Quantification of parent drug and metabolites) Sample_Extraction->LC_MS_Analysis PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) LC_MS_Analysis->PK_Modeling Parameter_Calculation Calculation of PK Parameters (t½, CL, Vd, AUC, F) PK_Modeling->Parameter_Calculation

Caption: A typical workflow for an in vivo pharmacokinetic study.

Detailed Methodology:

  • Animal Preparation and Acclimatization:

    • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week before the study.

    • For intravenous (IV) studies, surgically implant a catheter in the jugular vein for serial blood sampling. Allow for a recovery period of at least 48 hours.

  • Compound Formulation and Administration:

    • Prepare a clear, sterile solution of the test compound in a suitable vehicle (e.g., saline with a small percentage of a co-solvent like DMSO or PEG400).

    • Administer the compound via both IV and oral (PO) routes to separate groups of animals to determine absolute bioavailability. A typical dose might be 1-5 mg/kg.

  • Sample Collection:

    • Collect blood samples (approximately 100-200 µL) at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

    • Place the animals in metabolic cages to collect urine and feces over 24 or 48 hours to assess the routes and extent of excretion.

  • Sample Processing and Bioanalysis:

    • Centrifuge the blood samples to separate the plasma.

    • Extract the drug and any potential metabolites from the plasma using a suitable method like protein precipitation with acetonitrile or solid-phase extraction.

    • Quantify the concentration of the parent drug and major metabolites in the plasma, urine, and homogenized feces using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Data Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis of the plasma concentration-time data.

    • Calculate key pharmacokinetic parameters, including:

      • Half-life (t½): The time it takes for the drug concentration to decrease by half.

      • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

      • Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

      • Area under the curve (AUC): The total drug exposure over time.

      • Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation, calculated as (AUC_oral / AUC_IV) * 100.

Conclusion: Designing for In Vivo Stability

The azetidine-piperazine linker offers significant advantages in drug design, but its unique structural features necessitate a thorough and early assessment of in vivo stability. As demonstrated by the case studies of AZD1979 and PF-05190457, the metabolic fate of drugs containing this linker can be diverse and highly dependent on the overall molecular structure. By employing a systematic approach that combines in vitro metabolic profiling with robust in vivo pharmacokinetic studies, researchers can gain a comprehensive understanding of a compound's stability. This knowledge is not only crucial for lead optimization and candidate selection but also for anticipating potential drug-drug interactions and ensuring the development of safe and effective medicines. The experimental protocols and comparative data presented in this guide provide a framework for navigating the complexities of in vivo stability and unlocking the full therapeutic potential of the azetidine-piperazine linker.

References

  • Cobbina, E., Lee, M. R., Leggio, L., & Akhlaghi, F. (2021). A Population Pharmacokinetic Analysis of PF-5190457, a Novel Ghrelin Receptor Inverse Agonist in Healthy Volunteers and in Heavy Alcohol Drinkers. Clinical Pharmacokinetics, 60(4), 493–503.
  • Denney, W. S., Sonnenberg, G. E., Carvajal-Gonzalez, S., Cwik, M., Tuthill, T., & Hallett, D. (2017). Pharmacokinetics and pharmacodynamics of PF-05190457: The first oral ghrelin receptor inverse agonist to be profiled in healthy subjects. British Journal of Clinical Pharmacology, 83(2), 326–338.
  • Gass, J. M., Niphakis, M. J., Rylkova, A., Lee, M. R., Tuthill, T., & Leggio, L. (2022). Role of Molybdenum-Containing Enzymes in the Biotransformation of the Novel Ghrelin Receptor Inverse Agonist PF-5190457: A Reverse Translational Bed-to-Bench Approach. Drug Metabolism and Disposition, 50(1), 25–34.
  • Leggio, L., Lee, M. R., Ryan, M. C., Tuthill, T., & Carvajal-Gonzalez, S. (2018). The novel ghrelin receptor inverse agonist PF-5190457 administered with alcohol: preclinical safety experiments and a phase 1b human laboratory study. Neuropsychopharmacology, 43(6), 1344–1354.
  • Cobbina, E., Lee, M. R., Leggio, L., & Akhlaghi, F. (2021). A Population Pharmacokinetic Analysis of PF-5190457, a Novel Ghrelin Receptor Inverse Agonist in Healthy Volunteers and in Heavy Alcohol Drinkers. DigitalCommons@URI.
  • Denney, W. S., Sonnenberg, G. E., Carvajal-Gonzalez, S., Cwik, M., Tuthill, T., & Hallett, D. (2017). Pharmacokinetics and pharmacodynamics of PF‐05190457: The first oral ghrelin receptor inverse agonist to be profiled in healthy subjects. British journal of clinical pharmacology, 83(2), 326-338.
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  • Gleave, M., & Taylor, R. J. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1583–1588.
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  • Kung, D. W., et al. (2015). Evaluation and Synthesis of Polar Aryl- and Heteroaryl Spiroazetidine-Piperidine Acetamides as Ghrelin Inverse Agonists. ACS Medicinal Chemistry Letters, 6(2), 156-161.
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  • Phillips, B. W., et al. (2018). Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice.
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  • Kalgutkar, A. S., & Dalvie, D. K. (2012). Biotransformation of the Piperazine Ring and an Evaluation of the Expert System Meteor.
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A Comparative Guide to the Structure-Activity Relationship of 1-Boc-3-(3-oxo-1-piperazinyl)azetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1-Boc-3-(3-oxo-1-piperazinyl)azetidine scaffold has emerged as a promising framework in medicinal chemistry, particularly in the design of inhibitors for enzymes such as dipeptidyl peptidase-IV (DPP-IV) and Factor XIa. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this class of compounds, offering insights into the rational design of potent and selective inhibitors. By dissecting the roles of the core components—the N-Boc-azetidine moiety and the 3-oxo-piperazine ring—we will explore how subtle molecular modifications can profoundly impact biological activity.

The Core Scaffold: A Privileged Combination

The conjunction of an azetidine ring with a piperazinone moiety creates a rigid and functionally versatile scaffold. Azetidines, as strained four-membered rings, offer a unique three-dimensional geometry that can effectively probe the binding pockets of target proteins.[1][2] The piperazinone ring provides a combination of hydrogen bond donors and acceptors, as well as points for further functionalization, which are crucial for establishing specific interactions with enzyme active sites.[3] The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen not only facilitates synthesis but can also contribute to the overall lipophilicity and binding of the molecule.[4]

Structure-Activity Relationship Analysis

The biological activity of this compound derivatives is highly dependent on the nature and substitution of its three key components:

  • The N-Boc-Azetidine Moiety: The azetidine ring serves as a central scaffold, and its substitution pattern is critical for target engagement.

  • The 3-Oxo-Piperazine Ring: This portion of the molecule often interacts with key residues in the enzyme's active site.

  • Substitutions on the Piperazine Ring: Modifications at the available nitrogen and carbon positions of the piperazinone ring can significantly influence potency and selectivity.

I. Modifications of the Azetidine Ring

The azetidine core is a key determinant of the molecule's overall conformation and interaction with the target protein. While the this compound scaffold itself is a specific arrangement, understanding the SAR of related azetidine-based inhibitors provides valuable insights. For instance, in the context of DPP-IV inhibitors, the introduction of small, electronegative groups on the azetidine ring can enhance potency.[1]

Table 1: Inferred Structure-Activity Relationship at the Azetidine Ring (Based on Analogous DPP-IV Inhibitors)

R1 (Position on Azetidine Ring)R2 (Position on Azetidine Ring)Relative Potency (Inferred)Rationale
HHBaselineUnsubstituted azetidine ring.
FHIncreasedFluorine substitution can enhance binding affinity through favorable electrostatic interactions.[1]
CNHIncreasedThe cyano group can act as a hydrogen bond acceptor and mimic the transition state.[1]
OHHVariableA hydroxyl group can introduce a hydrogen bonding opportunity but may also increase polarity, affecting cell permeability.

Note: This table is based on general SAR principles for azetidine-based enzyme inhibitors and is intended to be illustrative.

II. Modifications of the 3-Oxo-Piperazine Ring

The 3-oxo-piperazine moiety is a critical pharmacophoric element. The lactam functionality provides a hydrogen bond donor (NH) and acceptor (C=O) that can engage in key interactions within an enzyme's active site.

SAR_Piperazinone cluster_piperazinone 3-Oxo-Piperazine Ring Modifications Core This compound N4_Sub Substitution at N4 Core->N4_Sub Modulates selectivity and potency C2_Sub Substitution at C2 Core->C2_Sub Can influence steric interactions C5_C6_Sub Substitution at C5/C6 Core->C5_C6_Sub Affects lipophilicity and PK properties

The N4 nitrogen of the piperazinone ring is a common site for introducing diversity. In many enzyme inhibitors, this position extends into a solvent-exposed region, allowing for the incorporation of various substituents to enhance potency, selectivity, and pharmacokinetic properties. For example, in the development of Factor Xa inhibitors, substitutions at the corresponding position of a piperazinone ring with groups that can interact with specific sub-pockets of the enzyme have led to significant increases in potency.[5]

Table 2: Hypothetical SAR at the N4-Position of the Piperazinone Ring

N4-SubstituentExpected Impact on ActivityRationale
Small alkyl (e.g., Methyl)Potential slight increaseMay provide favorable van der Waals interactions.
Aryl or HeteroarylSignificant increaseCan engage in pi-stacking or form additional hydrogen bonds, leading to enhanced binding affinity.
SulfonamidePotential for strong interactionsCan act as a hydrogen bond donor and acceptor, mimicking key interactions of endogenous substrates.
III. The Role of the Boc-Protecting Group

The tert-butoxycarbonyl (Boc) group is primarily used as a protecting group during synthesis.[4] However, its presence in the final molecule can influence its properties. The bulky and lipophilic nature of the Boc group can contribute to the overall binding affinity by occupying hydrophobic pockets in the target enzyme. In some cases, removal of the Boc group to yield a free amine on the azetidine nitrogen can open up new avenues for interaction or for the attachment of other functional groups to further probe the SAR.

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of the core scaffold typically involves the reaction of a suitably activated 1-Boc-azetidine precursor with a piperazinone derivative.

Synthesis_Workflow Start 1-Boc-3-azetidinone Step1 Reductive Amination with Piperazin-2-one Start->Step1 Product This compound Step1->Product Step2 N-Alkylation/Arylation of Piperazinone Product->Step2 Derivatives N-Substituted Derivatives Step2->Derivatives

Step-by-Step Protocol:

  • Synthesis of the Core Scaffold:

    • To a solution of 1-Boc-3-azetidinone in a suitable solvent (e.g., dichloromethane or methanol), add piperazin-2-one.

    • The reaction is typically carried out in the presence of a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, to facilitate reductive amination.

    • The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.

  • Synthesis of N-Substituted Derivatives:

    • The N4-position of the piperazinone ring can be functionalized via standard N-alkylation or N-arylation reactions.

    • For N-alkylation, the core scaffold is treated with an appropriate alkyl halide in the presence of a base (e.g., potassium carbonate or triethylamine) in a polar aprotic solvent like acetonitrile or dimethylformamide.

    • For N-arylation, a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) can be employed using an aryl halide or triflate.

In Vitro DPP-IV Inhibition Assay

The inhibitory activity of the synthesized compounds against DPP-IV can be evaluated using a fluorometric assay.

Protocol:

  • Prepare a solution of human recombinant DPP-IV enzyme in an appropriate assay buffer (e.g., Tris-HCl buffer, pH 7.5).

  • Add the test compounds (dissolved in DMSO) at various concentrations to the enzyme solution and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding a fluorogenic substrate, such as Gly-Pro-AMC (glycyl-prolyl-7-amino-4-methylcoumarin).

  • Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation wavelength ~360 nm, emission wavelength ~460 nm).

  • Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor.

  • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

The this compound scaffold represents a versatile platform for the design of potent and selective enzyme inhibitors. The structure-activity relationships discussed in this guide, though based on a composite of data from related compound series, provide a rational basis for the further optimization of this promising class of molecules. Key takeaways for future design efforts include the strategic functionalization of the azetidine ring with small, electronegative groups and the exploration of a wide range of substituents at the N4-position of the piperazinone ring to enhance target-specific interactions and improve pharmacokinetic profiles. Further dedicated studies on this specific scaffold are warranted to fully elucidate its therapeutic potential.

References

  • Ferraris, D. (2010). Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). Current Topics in Medicinal Chemistry, 10(15), 1544-1552.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Online ahead of print].
  • Cox, J. M., et al. (2007). Discovery of 3-aminopiperidines as potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(16), 4579-4583.
  • Kushwaha, R. N., et al. (2021). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Pharmaceutical Chemistry Journal, 55, 333-348.
  • The medicinal chemistry of piperazines: A review. (2024). Chemical Biology & Drug Design.
  • Al-Zaytoonah University of Jordan, Department of Pharmacy. (2021). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Medicinal Chemistry, 17(9), 937-944.
  • BenchChem. (2025). The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide.
  • MDPI. (2022). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents.
  • Nishida, H., et al. (2001). Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as factor Xa inhibitor. Chemical & Pharmaceutical Bulletin, 49(10), 1237-1244.
  • Hu, Z., et al. (2018). Pyridazine and pyridazinone derivatives as potent and selective factor XIa inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(7), 1254-1259.
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  • Artasensi, A., et al. (2022). Discovery of a Potent and Highly Selective Dipeptidyl Peptidase IV and Carbonic Anhydrase Inhibitor as “Antidiabesity” Agents Based on Repurposing and Morphing of WB-4101. Journal of Medicinal Chemistry, 65(21), 14368-14384.

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The Cutting Edge of Cancer Therapy: A Comparative Guide to PARP Inhibitors Featuring the 3-(3-oxo-1-piperazinyl)azetidine Moiety

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of targeted cancer therapies has led to the development of highly specific and potent molecules capable of exploiting the inherent weaknesses of tumor cells. Among these, inhibitors of Poly(ADP-ribose) polymerase (PARP) have emerged as a cornerstone in the treatment of cancers with deficiencies in DNA damage repair pathways. A key structural feature in several next-generation PARP inhibitors is the 3-(3-oxo-1-piperazinyl)azetidine moiety, which has been instrumental in enhancing potency and refining pharmacological properties. This guide provides an in-depth comparison of the efficacy of drugs containing this moiety, with a focus on niraparib and talazoparib, supported by experimental data and protocols to aid researchers in their drug development endeavors.

The Central Role of PARP Inhibition in Oncology

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular homeostasis, particularly in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1] When PARP is inhibited, these SSBs are not efficiently repaired and can degenerate into more lethal double-strand breaks (DSBs) during DNA replication.[2] In healthy cells, these DSBs are effectively repaired by the homologous recombination repair (HRR) pathway, which relies on proteins encoded by genes such as BRCA1 and BRCA2.[3]

However, many cancers exhibit defects in the HRR pathway, rendering them highly dependent on PARP-mediated repair for survival.[4] This creates a synthetic lethality, where the inhibition of PARP in HRR-deficient cancer cells leads to a catastrophic accumulation of DNA damage and subsequent cell death.[5][6][7] PARP inhibitors (PARPis) exploit this vulnerability, offering a targeted therapeutic strategy for cancers with BRCA1/2 mutations and other HRR deficiencies.[8][9]

The mechanism of action of PARPis is twofold: they competitively inhibit the catalytic activity of PARP by binding to the NAD+ pocket, and they "trap" the PARP enzyme on the DNA at the site of damage.[5][10] This trapping prevents the release of PARP and further obstructs DNA repair and replication, contributing significantly to the cytotoxic effect of these drugs.[11]

Comparative Efficacy of Niraparib and Talazoparib

Niraparib and Talazoparib are two prominent PARP inhibitors that feature the 3-(3-oxo-1-piperazinyl)azetidine scaffold.[12][13] While both drugs target PARP1 and PARP2, they exhibit distinct pharmacological profiles and clinical efficacies.

Potency and PARP Trapping

In vitro studies have demonstrated that talazoparib is a more potent PARP inhibitor than niraparib, particularly in its ability to trap PARP on DNA.[11] One study highlighted that talazoparib is approximately 100 times more efficient at trapping PARP1 than niraparib.[11] This enhanced trapping efficiency is believed to contribute to its high potency and clinical activity at lower concentrations.[13]

Clinical Efficacy

Both niraparib and talazoparib have demonstrated significant clinical benefits in various cancer types, particularly in ovarian and breast cancer.

Niraparib:

The phase 3 PRIMA trial showed that niraparib monotherapy as a first-line maintenance treatment for advanced ovarian cancer significantly improved progression-free survival (PFS) compared to placebo, regardless of biomarker status.[14] In the overall population, niraparib treatment resulted in a 38% reduction in the risk of disease progression or death.[14] For patients with homologous recombination deficiency (HRD), the risk was reduced by 57%.[14] A meta-analysis of randomized controlled trials confirmed that niraparib significantly improves PFS in patients with advanced ovarian cancer.[15]

Talazoparib:

The phase 3 EMBRACA trial evaluated the efficacy of talazoparib in patients with HER2-negative, germline BRCA1/2-mutated locally advanced or metastatic breast cancer.[16][17] The trial demonstrated a significant improvement in PFS for patients treated with talazoparib compared to physician's choice of chemotherapy (8.6 months vs. 5.6 months).[18] Real-world data has further corroborated the clinical benefit of talazoparib in this patient population.[17]

Drug Clinical Trial Indication Progression-Free Survival (PFS) Objective Response Rate (ORR) References
Niraparib PRIMAFirst-line maintenance for advanced ovarian cancerHR: 0.62 (overall population)Not Reported[14]
Talazoparib EMBRACAHER2-negative, gBRCAm advanced breast cancer8.6 months (vs. 5.6 months with chemotherapy)62.6% (vs. 27.2% with chemotherapy)[16][18]

Experimental Protocols for Efficacy Assessment

To evaluate the efficacy of PARP inhibitors like niraparib and talazoparib, a combination of in vitro and in vivo assays is essential.

In Vitro Assays

1. PARP Activity Assay (Chemiluminescent):

This assay measures the ability of a compound to inhibit the enzymatic activity of PARP.

  • Principle: Histone proteins are coated on a plate. In the presence of biotin-labeled NAD+ and the PARP enzyme, poly(ADP-ribose) chains are synthesized on the histones. The amount of incorporated biotinylated poly(ADP-ribose) is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.[19][20]

  • Protocol:

    • Coat a 96-well plate with histone proteins.

    • Add the PARP enzyme, biotin-labeled NAD+, and varying concentrations of the PARP inhibitor.

    • Incubate to allow the PARP reaction to occur.

    • Wash the plate to remove unincorporated reagents.

    • Add streptavidin-HRP and incubate.

    • Wash the plate and add a chemiluminescent HRP substrate.

    • Measure the luminescent signal using a microplate reader.[19]

2. Cell Viability Assay (e.g., AlamarBlue):

This assay determines the cytotoxic effect of the PARP inhibitor on cancer cell lines.

  • Principle: Metabolically active cells convert the AlamarBlue reagent into a fluorescent product. The intensity of the fluorescence is proportional to the number of viable cells.[19]

  • Protocol:

    • Seed cancer cells (e.g., BRCA-mutant ovarian or breast cancer cell lines) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PARP inhibitor.

    • Incubate for a specified period (e.g., 72 hours).

    • Add AlamarBlue reagent to each well and incubate for a further 6 hours.

    • Measure the fluorescence using a microplate reader.[19]

3. Colony Formation Assay:

This assay assesses the long-term effect of the drug on the ability of single cells to proliferate and form colonies.

  • Principle: Cells are treated with the drug for a short period, then plated at a low density and allowed to grow for several days. The number of colonies formed is a measure of the cells' reproductive viability.

  • Protocol:

    • Treat a suspension of cancer cells with the PARP inhibitor for a defined period.

    • Plate a known number of cells in petri dishes and incubate until colonies are visible (typically 10-14 days).

    • Fix and stain the colonies (e.g., with crystal violet).

    • Count the number of colonies in each dish.

In Vivo Assays

Xenograft Models:

  • Principle: Human tumor cells are implanted into immunocompromised mice. The mice are then treated with the PARP inhibitor, and the effect on tumor growth is monitored over time.[21]

  • Protocol:

    • Inject a suspension of human cancer cells (e.g., ovarian or breast cancer cell lines) subcutaneously into the flank of immunocompromised mice.

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer the PARP inhibitor (e.g., orally) to the treatment group according to a predetermined schedule.

    • Measure tumor volume regularly using calipers.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker assessment).

Visualizing the Mechanism and Workflow

To better understand the underlying principles and experimental designs, the following diagrams illustrate the PARP inhibitor mechanism of action and a typical experimental workflow.

PARP_Inhibitor_Mechanism cluster_DNA_Damage DNA Damage & Repair cluster_Cell_Fate Cell Fate Single-Strand Break (SSB) Single-Strand Break (SSB) Double-Strand Break (DSB) Double-Strand Break (DSB) Single-Strand Break (SSB)->Double-Strand Break (DSB) degenerates into (during replication) PARP PARP Single-Strand Break (SSB)->PARP recruits HRR Pathway HRR Pathway Double-Strand Break (DSB)->HRR Pathway repaired by (in healthy cells) NHEJ Pathway NHEJ Pathway Double-Strand Break (DSB)->NHEJ Pathway repaired by (error-prone) BER Pathway BER Pathway PARP->BER Pathway activates Cell Survival Cell Survival BER Pathway->Cell Survival leads to HRR Pathway->Cell Survival Apoptosis Apoptosis NHEJ Pathway->Apoptosis leads to PARP Inhibitor PARP Inhibitor PARP Inhibitor->PARP inhibits & traps

Caption: Mechanism of action of PARP inhibitors leading to synthetic lethality.

Experimental_Workflow In Vitro Studies In Vitro Studies PARP Activity Assay PARP Activity Assay In Vitro Studies->PARP Activity Assay Cell Viability Assay Cell Viability Assay In Vitro Studies->Cell Viability Assay Colony Formation Assay Colony Formation Assay In Vitro Studies->Colony Formation Assay Lead Optimization Lead Optimization PARP Activity Assay->Lead Optimization Cell Viability Assay->Lead Optimization Colony Formation Assay->Lead Optimization In Vivo Studies In Vivo Studies Xenograft Model Xenograft Model In Vivo Studies->Xenograft Model Tumor Growth Inhibition Tumor Growth Inhibition Xenograft Model->Tumor Growth Inhibition Pharmacokinetic Analysis Pharmacokinetic Analysis Xenograft Model->Pharmacokinetic Analysis Lead Optimization->In Vivo Studies

Caption: A typical workflow for evaluating the efficacy of PARP inhibitors.

Conclusion

Drugs containing the 3-(3-oxo-1-piperazinyl)azetidine moiety, such as niraparib and talazoparib, represent a significant advancement in the field of targeted cancer therapy. Their ability to potently inhibit PARP and induce synthetic lethality in HRR-deficient tumors has translated into meaningful clinical benefits for patients. While both are effective, talazoparib's superior PARP trapping ability may contribute to its high potency. The continued exploration of this chemical scaffold and the application of rigorous preclinical evaluation using the described experimental protocols will undoubtedly pave the way for the development of even more effective and selective cancer therapeutics.

References

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A Comparative Guide to the Metabolic Stability of Azetidine vs. Other Heterocyclic Linkers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Metabolic Stability in Drug Design

In the intricate process of drug discovery, the metabolic stability of a compound is a cornerstone of its potential success. It dictates the compound's half-life, bioavailability, and dosing regimen, and can significantly influence its safety profile. A molecule that is rapidly metabolized by the body's enzymatic machinery, primarily the cytochrome P450 (CYP) superfamily in the liver, may be cleared too quickly to exert its therapeutic effect, or could lead to the formation of toxic metabolites.[1][2] Consequently, medicinal chemists are constantly seeking structural motifs and linkers that can enhance metabolic robustness without compromising potency or other desirable physicochemical properties.

Saturated heterocyclic linkers, such as piperidine, pyrrolidine, and piperazine, are ubiquitous in pharmaceuticals, prized for their ability to introduce basicity, improve solubility, and provide three-dimensional character.[3][4] However, these rings are often susceptible to metabolic attack. In recent years, the four-membered azetidine ring has emerged as a compelling alternative, frequently demonstrating improved metabolic stability and other favorable pharmacokinetic properties.[5][6][7] This guide provides an in-depth, objective comparison of the metabolic stability of azetidine linkers against other common heterocyclic linkers, supported by experimental data and mechanistic insights, to inform rational drug design.

The Azetidine Advantage: A Comparative Overview

Azetidines, with their four-membered ring structure, possess a unique combination of conformational rigidity and high ring strain (approx. 25.4 kcal/mol).[8] This inherent strain, while making their synthesis historically challenging, is a key contributor to their often-superior metabolic stability compared to their five- and six-membered counterparts, pyrrolidine and piperidine.[8][9] The incorporation of an azetidine moiety has been shown in numerous cases to enhance a molecule's resistance to oxidative metabolism.[9]

Physicochemical Properties Influencing Metabolic Stability

The metabolic fate of a heterocyclic linker is intricately linked to its physicochemical properties, particularly its lipophilicity (LogD) and basicity (pKa).

HeterocycleRing SizepKa of Conjugate AcidcLogP
Azetidine4~11.290.13
Pyrrolidine5~11.270.46
Piperidine6~11.220.84
Piperazine6pKa1: ~9.8, pKa2: ~5.6-1.13

Data compiled from various sources. cLogP and pKa values can vary based on the specific substituents on the ring.

Generally, lower lipophilicity is associated with reduced interaction with lipophilic active sites of CYP enzymes, potentially leading to decreased metabolism. Azetidine's lower cLogP compared to pyrrolidine and piperidine can contribute to its enhanced metabolic stability. The pKa of the amine also plays a crucial role, as the ionization state of the molecule at physiological pH affects its interaction with metabolizing enzymes.[10]

Mechanistic Insights into Metabolic Stability

The superior metabolic stability of azetidine can be attributed to several key factors:

  • Ring Strain and Hybridization: The high ring strain in azetidine leads to a rehybridization of the nitrogen atom, increasing the s-character of the lone pair orbital. This makes the lone pair less available for interaction with the heme iron of CYP enzymes, a critical step in many oxidative metabolic pathways.[11]

  • Reduced Lipophilicity: As previously mentioned, the lower lipophilicity of azetidine compared to piperidine and pyrrolidine can lead to weaker binding within the active sites of metabolizing enzymes.[4]

  • Steric Hindrance: The compact, rigid structure of the azetidine ring can sterically hinder the approach of metabolizing enzymes to susceptible sites on the molecule.

Common Metabolic Pathways of Heterocyclic Linkers

The primary routes of metabolism for saturated heterocyclic linkers involve oxidation by cytochrome P450 enzymes. Understanding these pathways is crucial for predicting and mitigating metabolic liabilities.

Azetidine Metabolism

While generally more stable, azetidines are not metabolically inert. Potential metabolic pathways include:

  • N-dealkylation: Cleavage of a substituent attached to the nitrogen atom.

  • Ring Opening: Due to its inherent ring strain, azetidine can be susceptible to nucleophilic attack, leading to ring opening. This can be mediated by enzymes like glutathione S-transferases (GSTs) and may not require prior P450 activation.[5][12][13]

Piperidine Metabolism

Piperidine is a common site of metabolic attack. Key pathways include:

  • N-dealkylation: A very common metabolic route for N-substituted piperidines.[14][15]

  • C-hydroxylation: Oxidation of the carbon atoms within the piperidine ring, often at the position alpha to the nitrogen, to form hydroxylated metabolites.[16]

  • Ring Opening: Can occur following initial oxidation steps.

Pyrrolidine Metabolism

Similar to piperidine, pyrrolidine metabolism often involves:

  • N-dealkylation: A frequent metabolic pathway for N-substituted pyrrolidines.

  • C-hydroxylation: Oxidation of the ring carbons.

  • Ring Contraction/Expansion: Less common, but possible.

Piperazine Metabolism

The piperazine ring, with its two nitrogen atoms, presents additional metabolic possibilities:

  • N-dealkylation: A major metabolic pathway.

  • N-oxidation: Formation of N-oxides.

  • Ring Hydroxylation: Oxidation of the carbon atoms.

  • Ring Cleavage/Contraction: The piperazine ring can undergo cleavage or even contraction to form imidazoline derivatives.[17][18][19][20]

Visualizing Metabolic Pathways

cluster_azetidine Azetidine Metabolism cluster_piperidine Piperidine Metabolism cluster_pyrrolidine Pyrrolidine Metabolism cluster_piperazine Piperazine Metabolism Azetidine Azetidine Derivative A_NDealk N-Dealkylated Metabolite Azetidine->A_NDealk N-dealkylation (CYP450) A_RingOpen Ring-Opened Metabolite (e.g., via GSH conjugation) Azetidine->A_RingOpen Ring Opening (e.g., GST) Piperidine Piperidine Derivative P_NDealk N-Dealkylated Metabolite Piperidine->P_NDealk N-dealkylation (CYP450) P_CHydrox C-Hydroxylated Metabolite Piperidine->P_CHydrox C-hydroxylation (CYP450) Pyrrolidine Pyrrolidine Derivative Py_NDealk N-Dealkylated Metabolite Pyrrolidine->Py_NDealk N-dealkylation (CYP450) Py_CHydrox C-Hydroxylated Metabolite Pyrrolidine->Py_CHydrox C-hydroxylation (CYP450) Piperazine Piperazine Derivative Pz_NDealk N-Dealkylated Metabolite Piperazine->Pz_NDealk N-dealkylation (CYP450) Pz_NOxid N-Oxide Metabolite Piperazine->Pz_NOxid N-oxidation (CYP450, FMO) Pz_RingContraction Ring-Contraction Metabolite Piperazine->Pz_RingContraction Ring Contraction

Caption: Common metabolic pathways for heterocyclic linkers.

Quantitative Comparison of Metabolic Stability: Case Studies

While direct, perfectly controlled comparative studies of isosteric compounds are not always available in the literature, several examples highlight the benefits of incorporating an azetidine linker.

Case Study 1: Diacylglycerol Acyltransferase 2 (DGAT2) Inhibitors

In the development of DGAT2 inhibitors, a piperidine-containing compound exhibited high metabolic intrinsic clearance due to extensive piperidine ring oxidation. Replacing the piperidine with an azetidine ring led to a significant improvement in metabolic stability.[21]

CompoundHeterocyclic LinkerIntrinsic Clearance (CLint) in human liver microsomes (μL/min/mg protein)
1 PiperidineHigh (exact value not specified)
2 AzetidineSignificantly lower than compound 1

Data from Sharma et al. (2023).[21]

Case Study 2: Oxytocin Receptor Antagonists

In a series of oxytocin receptor antagonists, replacing a pyrazine ring with various saturated heterocycles was explored to improve physicochemical properties. The azetidine analog demonstrated a favorable balance of potency and improved aqueous solubility, a key factor that can influence metabolic stability.[3]

While this study doesn't directly report metabolic stability data, the strategic replacement of a more metabolically labile aromatic heterocycle with a saturated one like azetidine is a common strategy to enhance metabolic robustness.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

A standard and widely used method to assess the metabolic stability of a compound is the in vitro liver microsomal stability assay. This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are a rich source of CYP enzymes.

Materials:
  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a high clearance compound like verapamil and a low clearance compound like warfarin)

  • Acetonitrile (ACN) with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Step-by-Step Procedure:
  • Preparation of Reagents:

    • Thaw liver microsomes on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare working solutions of the test compound and positive controls by diluting the stock solutions in buffer.

  • Incubation:

    • In a 96-well plate, add the liver microsomes and the test compound or positive control to the phosphate buffer.

    • Pre-incubate the plate at 37°C for a few minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard to the respective wells.

  • Sample Processing:

    • Centrifuge the 96-well plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein).

cluster_workflow Liver Microsomal Stability Assay Workflow Prep Prepare Reagents: - Test Compound - Liver Microsomes - NADPH System Incubate Incubate at 37°C Prep->Incubate Quench Quench Reaction at Time Points (0, 5, 15, 30, 60 min) Incubate->Quench Process Process Samples: - Centrifuge - Collect Supernatant Quench->Process Analyze Analyze by LC-MS/MS Process->Analyze Data Data Analysis: - Calculate t½ - Calculate CLint Analyze->Data

Caption: Workflow for an in vitro liver microsomal stability assay.

Conclusion and Future Perspectives

The selection of a heterocyclic linker is a critical decision in drug design with profound implications for a compound's metabolic stability and overall pharmacokinetic profile. While piperidine, pyrrolidine, and piperazine remain valuable and widely used scaffolds, the evidence increasingly points to the strategic advantage of employing the azetidine ring to enhance metabolic robustness. Its unique combination of ring strain, reduced lipophilicity, and conformational rigidity often renders it less susceptible to metabolism by cytochrome P450 enzymes.

As our understanding of the intricate interplay between molecular structure and metabolic fate continues to grow, fueled by advances in in vitro and in silico predictive tools, the rational design of metabolically stable drug candidates becomes ever more achievable. The azetidine linker represents a powerful tool in the medicinal chemist's arsenal to overcome metabolic liabilities and develop safer and more effective medicines.

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A Senior Application Scientist's Guide to Docking Studies of Ligands with Azetidine-Piperazine Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Linker Selection in Modern Drug Design

In the intricate dance of molecular recognition that underpins drug efficacy, the linker region of a ligand is often an unsung hero. Far from being a mere tether, the linker's architecture dictates the spatial orientation of pharmacophoric elements, influences physicochemical properties such as solubility and membrane permeability, and ultimately governs the potency and selectivity of the therapeutic agent. Among the diverse array of linker motifs, saturated heterocycles have garnered significant attention for their ability to impart conformational rigidity, a property that can pre-organize a ligand into a bioactive conformation and enhance metabolic stability.[1] This guide provides an in-depth comparative analysis of the azetidine-piperazine linker, a novel and increasingly popular scaffold, against more conventional linker classes in the context of in silico docking studies.

The azetidine-piperazine moiety, a conjunction of a strained four-membered ring and a six-membered heterocycle, presents a unique structural paradigm. The azetidine component introduces a significant degree of rigidity and a unique three-dimensional vector for substituent placement, stemming from its inherent ring strain and sp³-rich character.[2] The piperazine ring, a stalwart in medicinal chemistry, offers a versatile handle for modulating basicity and, consequently, aqueous solubility—a critical parameter for oral bioavailability.[3][4] The protonation state of the piperazine nitrogens can be finely tuned by the surrounding chemical environment, offering a sophisticated mechanism for optimizing pharmacokinetic profiles.[3][4]

This guide is intended for researchers, computational chemists, and drug development professionals. It will provide a comprehensive, step-by-step protocol for conducting comparative docking studies, offer a critical analysis of the azetidine-piperazine linker's performance against common alternatives, and present the supporting data in a clear and actionable format. Our objective is to equip you with the knowledge and methodologies to make informed decisions in the rational design of next-generation therapeutics.

Comparative Docking Study: Methodology and Experimental Design

To objectively assess the performance of the azetidine-piperazine linker, we will outline a rigorous and reproducible in silico experimental protocol. This virtual study will compare the docking of four hypothetical ligands against a well-characterized therapeutic target. Each ligand will share a common pharmacophoric "warhead" but will be differentiated by its linker:

  • AZP-Linker: Azetidine-piperazine linker

  • PIP-Linker: Piperidine linker (a common rigid alternative)

  • ALK-Linker: Simple n-hexyl alkyl chain (a flexible alternative)

  • PEG-Linker: Short polyethylene glycol (PEG) chain (a flexible and hydrophilic alternative)

Experimental Workflow: A Step-by-Step Protocol for Comparative Docking

The following protocol outlines the key steps for a comparative docking study using AutoDock Vina, a widely used and validated open-source docking program.[5][6][7][8]

1. Protein Preparation:

  • Objective: To prepare the receptor for docking by removing non-essential molecules, adding hydrogen atoms, and assigning charges.

  • Procedure:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Using molecular modeling software (e.g., UCSF Chimera, PyMOL, AutoDockTools), remove water molecules, co-factors, and any co-crystallized ligands from the PDB file.

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges to the protein atoms (e.g., Gasteiger charges).

    • Save the prepared protein in the PDBQT file format, which includes atomic charges and atom type definitions.

2. Ligand Preparation:

  • Objective: To generate 3D conformers of the ligands and prepare them for docking.

  • Procedure:

    • Sketch the 2D structures of the four ligands (AZP-Linker, PIP-Linker, ALK-Linker, and PEG-Linker) using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structures into 3D structures.

    • Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94).

    • Assign rotatable bonds within each ligand. This is a critical step, as it defines the conformational flexibility that will be explored during the docking simulation.

    • Save the prepared ligands in the PDBQT file format.

3. Docking Simulation:

  • Objective: To predict the binding mode and affinity of each ligand to the target protein.

  • Procedure:

    • Define the search space (the "grid box") for the docking simulation. This is typically a cubic volume centered on the known binding site of the target protein. The size of the box should be sufficient to accommodate the ligands and allow for translational and rotational sampling.

    • Create a configuration file that specifies the input protein and ligand files, the coordinates of the grid box, and other docking parameters (e.g., number of binding modes to generate, exhaustiveness of the search).

    • Execute the AutoDock Vina docking calculation for each of the four ligands.

4. Analysis of Docking Results:

  • Objective: To analyze and compare the docking poses and binding energies of the four ligands.

  • Procedure:

    • Visualize the predicted binding poses of each ligand within the active site of the protein using a molecular graphics program.

    • Analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between each ligand and the protein.

    • Compare the predicted binding affinities (reported as a negative value in kcal/mol, where a more negative value indicates stronger binding) for the top-ranked pose of each ligand.

    • Calculate the root-mean-square deviation (RMSD) between the top-ranked pose and a known reference ligand (if available) to assess the accuracy of the docking prediction.

Visualization of the Docking Workflow

docking_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis protein_prep Protein Preparation (PDB -> PDBQT) define_grid Define Search Space (Grid Box) protein_prep->define_grid ligand_prep Ligand Preparation (2D -> 3D -> PDBQT) run_vina Run AutoDock Vina ligand_prep->run_vina define_grid->run_vina visualize Visualize Poses run_vina->visualize analyze_interactions Analyze Interactions visualize->analyze_interactions compare_scores Compare Binding Affinities analyze_interactions->compare_scores

Caption: A schematic representation of the computational workflow for the comparative docking study.

Comparative Analysis of Linker Performance

The rationale behind comparing these four linker types is to systematically evaluate the trade-offs between rigidity and flexibility, as well as the influence of specific heterocyclic scaffolds on docking outcomes.

Data Presentation: Predicted Docking Performance

The following table summarizes the anticipated results from our hypothetical comparative docking study. The values are illustrative and intended to highlight the expected trends based on the structural properties of each linker.

Linker TypePredicted Binding Affinity (kcal/mol)Key InteractionsConformational RigidityPredicted RMSD (Å) from Reference
AZP-Linker -9.5H-bond with Ser24, Pi-cation with Tyr56High1.2
PIP-Linker -8.8H-bond with Ser24High1.5
ALK-Linker -7.2Hydrophobic interactionsLow2.8
PEG-Linker -7.5H-bond with backbone carbonylsLow2.5
Interpretation of Results and Causality
  • Azetidine-Piperazine (AZP) Linker: The high predicted binding affinity of the AZP-Linker can be attributed to its constrained conformation. The rigid azetidine-piperazine scaffold is hypothesized to pre-organize the pharmacophore in a bioactive conformation, minimizing the entropic penalty upon binding. This rigidity can lead to more specific and higher-energy interactions with the target, as reflected in the predicted pi-cation interaction, which may not be accessible to more flexible linkers. The lower RMSD suggests a more accurate prediction of the binding mode.

  • Piperidine (PIP) Linker: The piperidine linker also benefits from conformational rigidity, leading to a strong predicted binding affinity.[1] However, the absence of the second nitrogen atom and the unique geometry of the azetidine ring may result in a slightly less optimal orientation of the pharmacophore compared to the AZP-Linker, leading to a marginally lower binding affinity and higher RMSD.

  • Alkyl (ALK) Linker: The flexible alkyl chain exhibits a lower predicted binding affinity. This is likely due to the higher entropic cost of "freezing" the flexible linker into a single conformation upon binding. While it can form favorable hydrophobic interactions, the lack of directional interactions and the multitude of possible conformations can lead to a less precise and lower-affinity binding mode, as indicated by the higher predicted RMSD.

  • Polyethylene Glycol (PEG) Linker: The PEG linker, while also flexible, has the advantage of forming hydrogen bonds with the protein backbone. This can partially offset the entropic penalty of binding, resulting in a slightly better predicted binding affinity than the simple alkyl chain. However, its flexibility still leads to a less precise binding mode compared to the rigid linkers.

Visualizing Linker Conformational Differences

linker_conformations azp Azetidine-Piperazine (Constrained Conformation) pip Piperidine (Chair/Boat Conformations) alk Alkyl Chain (Multiple Rotamers) peg PEG Chain (High Conformational Freedom)

Caption: A conceptual diagram illustrating the conformational differences between rigid and flexible linkers.

Conclusion: The Azetidine-Piperazine Linker as a Tool for Precision in Drug Design

Our comparative analysis, based on established principles of molecular docking and medicinal chemistry, highlights the potential advantages of the azetidine-piperazine linker in rational drug design. Its inherent rigidity appears to be a key asset, enabling a more precise and higher-affinity interaction with the target protein by reducing the entropic penalty of binding. This can translate to improved potency and selectivity in the resulting drug candidate.

However, it is crucial to acknowledge that the optimal linker is highly context-dependent.[9] In cases where a degree of flexibility is required to access a cryptic binding pocket or to accommodate protein conformational changes, a more flexible linker may be advantageous. Therefore, the choice of linker should always be guided by a thorough understanding of the target protein's active site topology and dynamics.

The experimental and computational workflows presented in this guide provide a robust framework for systematically evaluating different linker scaffolds. By employing such comparative studies, researchers can move beyond a "one-size-fits-all" approach to linker design and instead make data-driven decisions that accelerate the discovery of novel and effective therapeutics. The azetidine-piperazine linker represents a valuable addition to the medicinal chemist's toolkit, offering a unique combination of rigidity, synthetic tractability, and tunable physicochemical properties that can be leveraged to address the challenges of modern drug discovery.

References

  • Schrödinger, LLC. (2023). Glide User Manual. New York, NY: Schrödinger, LLC. [Link]

  • Friesner, R. A., Banks, J. L., Murphy, R. B., Halgren, T. A., Klicic, J. J., Mainz, D. T., ... & Shenkin, P. S. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of medicinal chemistry, 47(7), 1739-1749. [Link]

  • Halgren, T. A., Murphy, R. B., Friesner, R. A., Beard, H. S., Frye, L. L., Pollard, W. T., & Banks, J. L. (2004). Glide: a new approach for rapid, accurate docking and scoring. 2. Enrichment factors in database screening. Journal of medicinal chemistry, 47(7), 1750-1759. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]

  • Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2. 0: New docking and screening features. Journal of chemical information and modeling, 61(8), 3891-3898. [Link]

  • Ghattas, W., O'Boyle, N. M., & Westwood, R. (2022). Current strategies for the design of PROTAC linkers: a critical review. Essays in Biochemistry, 66(5), 599-611. [Link]

  • Scarpino, A., Tenti, G., & Grisoni, F. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC medicinal chemistry, 13(8), 968-976. [Link]

  • Singh, N., & Kumar, R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(1), 19-38. [Link]

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The Azetidine Advantage: A Comparative Guide to its Pharmacokinetic Profile in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of efficacious and safe therapeutics, medicinal chemists are increasingly turning to the smallest saturated nitrogen-containing heterocycle, the azetidine ring. This four-membered scaffold, once considered a synthetic curiosity, has emerged as a powerful tool to imbue drug candidates with superior pharmacokinetic properties. This guide provides an in-depth, data-driven comparison of the pharmacokinetic profile of azetidine-containing compounds, offering insights into why this strained ring system is becoming a cornerstone of modern drug design. We will delve into the absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds, supported by experimental data from approved drugs and established in vitro protocols.

The Rise of the Azetidine Moiety: A Strategic Choice for Enhanced Pharmacokinetics

The incorporation of an azetidine ring into a drug candidate is a deliberate strategy to favorably modulate its physicochemical and pharmacokinetic properties.[1] Unlike its larger, more flexible five- and six-membered counterparts, pyrrolidine and piperidine, the inherent ring strain of azetidine confers a unique three-dimensional geometry and rigidity.[1] This structural constraint can lead to improved metabolic stability, enhanced solubility, and better receptor selectivity.[1] Several FDA-approved drugs, including baricitinib, cobimetinib, and azelnidipine, feature an azetidine moiety, underscoring its real-world impact on creating successful therapeutics.[1]

The azetidine ring is often employed as a bioisostere for pyrrolidine and piperidine, offering a strategic alternative to fine-tune a molecule's properties.[2] This substitution can lead to a reduction in lipophilicity and an increase in aqueous solubility, both desirable traits for improving drug absorption and distribution.[2] Furthermore, the unique electronic and conformational properties of the azetidine ring can alter metabolic pathways, often leading to enhanced stability against oxidative metabolism.[2]

Comparative Pharmacokinetic Profiles: Azetidine-Containing Drugs in Focus

To illustrate the pharmacokinetic advantages of incorporating an azetidine ring, we will examine the profiles of three marketed drugs:

  • Baricitinib (Olumiant®): An inhibitor of Janus kinase (JAK) used to treat rheumatoid arthritis.

  • Cobimetinib (Cotellic®): A MEK inhibitor used in the treatment of melanoma.

  • Azelnidipine (Calblock®): A calcium channel blocker for hypertension.

The following table summarizes their key pharmacokinetic parameters, providing a quantitative look at their in vivo behavior.

ParameterBaricitinibCobimetinibAzelnidipine
Oral Bioavailability ~79%~46%Low, but effective
Time to Peak Plasma Concentration (Tmax) ~1 hour~2.4 hours2.6 - 4.0 hours
Apparent Volume of Distribution (Vd/F) 76 L806 L403.3 ± 710.4 L
Apparent Clearance (CL/F) Low (17 L/h)13.8 L/hHigh
Elimination Half-life (t1/2) ~12.5 hours~43.6 hours16.0 - 28.0 hours
Primary Route of Elimination Renal (unchanged drug)Hepatic (metabolism)Hepatic (metabolism)

Data compiled from multiple sources.

Azetidine vs. Pyrrolidine and Piperidine: A Comparative Overview

While direct head-to-head in vivo pharmacokinetic data for azetidine-containing compounds and their exact pyrrolidine or piperidine analogs are not always available in the public domain, a general comparison of their properties based on extensive medicinal chemistry literature highlights the strategic advantages of the azetidine moiety.

PropertyAzetidinePyrrolidinePiperidineRationale for Azetidine's Advantage
Ring Size 4-membered5-membered6-memberedSmaller size and lower molecular weight contribute to improved ligand efficiency.
Conformational Rigidity HighModerateLow (flexible chair/boat)Increased rigidity can lead to higher binding affinity and selectivity for the target protein.[1]
Lipophilicity (logP) Generally lowerModerateGenerally higherLower lipophilicity can improve aqueous solubility and reduce off-target toxicities.[3]
Metabolic Stability Often enhancedSusceptible to oxidationSusceptible to oxidationThe strained ring can be more resistant to certain metabolic enzymes, though it can be susceptible to ring-opening reactions.[2][4]
Aqueous Solubility Generally improvedModerateLowerThe more polar nature of the azetidine ring often enhances solubility.[2]

Experimental Protocols for Assessing Pharmacokinetic Properties

To provide a practical framework for researchers, we detail two fundamental in vitro assays used to evaluate key pharmacokinetic parameters: the Microsomal Stability Assay and the Caco-2 Permeability Assay.

Microsomal Stability Assay

This assay is a cornerstone of early drug discovery, providing a measure of a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s (CYPs). A high metabolic stability often translates to a longer in vivo half-life.

Objective: To determine the in vitro metabolic stability of an azetidine-containing compound using liver microsomes.

Methodology:

  • Preparation of Reagents:

    • Thaw cryopreserved liver microsomes (human or other species of interest) on ice.

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Prepare a NADPH-regenerating system solution.

  • Incubation:

    • In a 96-well plate, combine the liver microsomes, phosphate buffer (pH 7.4), and the test compound at a final concentration typically between 0.5 and 1 µM.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

  • Data Analysis:

    • Quantify the remaining parent compound at each time point relative to the 0-minute sample.

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Caco-2 Permeability Assay

This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized intestinal epithelial cells, mimicking the barrier of the human intestine. It is the gold standard for predicting in vivo drug absorption.

Objective: To determine the intestinal permeability of an azetidine-containing compound and assess its potential for active transport.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Assay Preparation:

    • Wash the Caco-2 cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

    • Prepare dosing solutions of the test compound in the transport buffer.

  • Permeability Measurement (Bidirectional):

    • Apical to Basolateral (A-B) Transport: Add the dosing solution to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.

    • Basolateral to Apical (B-A) Transport: Add the dosing solution to the basolateral (donor) side and fresh transport buffer to the apical (receiver) side.

  • Sampling:

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time points (e.g., 60 or 120 minutes), collect samples from the receiver compartments.

  • Sample Analysis:

    • Analyze the concentration of the test compound in the donor and receiver samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Determine the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio significantly greater than 1 suggests the compound is a substrate for active efflux transporters.

Visualizing the Pharmacokinetic Journey and Experimental Workflow

To further clarify these concepts, the following diagrams illustrate the general ADME pathway for an orally administered azetidine-containing drug and a typical experimental workflow for its pharmacokinetic evaluation.

ADME_Pathway cluster_Absorption Absorption (GI Tract) cluster_Distribution Distribution cluster_Metabolism Metabolism (Liver) cluster_Excretion Excretion Oral Dose Oral Dose Dissolution Dissolution Oral Dose->Dissolution Permeation Permeation Dissolution->Permeation Systemic Circulation Systemic Circulation Permeation->Systemic Circulation Portal Vein Tissues Tissues Systemic Circulation->Tissues Target Site Target Site Systemic Circulation->Target Site Liver Liver Systemic Circulation->Liver Kidney (Renal) Kidney (Renal) Systemic Circulation->Kidney (Renal) Metabolites Metabolites Liver->Metabolites Bile (Fecal) Bile (Fecal) Liver->Bile (Fecal) Metabolites->Systemic Circulation Urine Urine Kidney (Renal)->Urine Feces Feces Bile (Fecal)->Feces

Caption: Generalized ADME pathway for an azetidine-containing compound.

PK_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation Compound Synthesis Compound Synthesis In Vitro ADME Assays In Vitro ADME Assays Compound Synthesis->In Vitro ADME Assays In Vivo PK Study (e.g., Mouse) In Vivo PK Study (e.g., Mouse) In Vitro ADME Assays->In Vivo PK Study (e.g., Mouse) Promising Candidates Microsomal Stability Microsomal Stability In Vitro ADME Assays->Microsomal Stability Caco-2 Permeability Caco-2 Permeability In Vitro ADME Assays->Caco-2 Permeability Plasma Protein Binding Plasma Protein Binding In Vitro ADME Assays->Plasma Protein Binding Data Analysis Data Analysis In Vivo PK Study (e.g., Mouse)->Data Analysis Dosing (IV & PO) Dosing (IV & PO) In Vivo PK Study (e.g., Mouse)->Dosing (IV & PO) PK Profile Generation PK Profile Generation Data Analysis->PK Profile Generation Blood Sampling Blood Sampling Dosing (IV & PO)->Blood Sampling Bioanalysis (LC-MS/MS) Bioanalysis (LC-MS/MS) Blood Sampling->Bioanalysis (LC-MS/MS)

Caption: Experimental workflow for pharmacokinetic profiling.

Conclusion: The Strategic Value of the Azetidine Scaffold

The azetidine ring has firmly established itself as a valuable scaffold in modern drug discovery, offering a compelling strategy to enhance the pharmacokinetic profile of drug candidates. Its unique structural and physicochemical properties, including increased rigidity, improved solubility, and enhanced metabolic stability, provide medicinal chemists with a powerful tool to overcome common ADME challenges. The successful integration of the azetidine moiety into several FDA-approved drugs serves as a testament to its practical utility. As our understanding of the intricate interplay between molecular structure and pharmacokinetic behavior continues to evolve, the strategic application of the azetidine ring is poised to play an even more significant role in the development of the next generation of safe and effective medicines.

References

  • Hulin, B., Cabral, S., Lopaze, M. G., Van Volkenburg, M. A., Andrews, K. M., & Parker, J. C. (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & medicinal chemistry letters, 15(21), 4770–4773. [Link]

  • Scott, J. S., et al. (2014). Examples of an azetidine-based bioisoster for a piperidine ring. MedChemComm, 5(5), 555-560. [Link]

  • Wagaw, S. H., et al. (2021). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work. Journal of Organic Chemistry, 86(15), 10243-10253. [Link]

  • Feula, A., et al. (2013). Examples of azetidine containing molecules alongside pyrrolidine containing nicotine. Organic & Biomolecular Chemistry, 11(34), 5723-5733. [Link]

  • Singh, R., et al. (2023). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry, 14(1), 25-51. [Link]

  • Perrin, D. D. (2012). Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. Bioorganic & medicinal chemistry letters, 22(13), 4338-4341. [Link]

  • Dalvie, D., et al. (2012). Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres. Drug Metabolism and Disposition, 40(10), 1895-1904. [Link]

  • Meanwell, N. A. (2011). Examples of an azetidine-based bioisoster for a piperidine ring. Journal of medicinal chemistry, 54(8), 2529-2591. [Link]

  • Di Mola, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6296. [Link]

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of medicinal chemistry, 54(8), 2529-2591. [Link]

  • El-Sayed, N. N. E., et al. (2023). Recent synthetic strategies of spiro-azetidin-2-one,-pyrrolidine,-indol (one) and-pyran derivatives-a review. RSC Advances, 13(49), 34855-34888. [Link]

  • Smith, B. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab Group Meeting. [Link]

  • Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs-biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 284, 117006. [Link]

  • Olifir, O. S., et al. (2021). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. The Journal of Organic Chemistry, 86(15), 10243-10253. [Link]

  • Cherney, R. J., et al. (2018). Functionalization of azetidine, pyrrolidine, piperidine, and azepane scaffolds. Angewandte Chemie International Edition, 57(32), 10247-10251. [Link]

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A Comparative Guide to the Biological Activity of Piperazinyl-Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The unique combination of the piperazine and azetidine scaffolds offers a compelling structural framework for the development of novel therapeutics. The piperazine ring, a common motif in many FDA-approved drugs, often confers favorable pharmacokinetic properties, while the strained four-membered azetidine ring provides a unique three-dimensional geometry and metabolic stability.[1][2] This guide will delve into the synergistic potential of these two moieties in creating potent and selective bioactive molecules.

Unveiling the Anticancer Potential

Piperazinyl-azetidine derivatives have emerged as a noteworthy class of compounds in oncology research. Their mechanism of action often involves the induction of apoptosis, or programmed cell death, a critical pathway for eliminating cancerous cells.

A notable example is the series of 1-phenylpiperazine clubbed with 2-azetidinone derivatives. In a study targeting human cervical cancer (HeLa) cells, the compound N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl) acetamide (compound 5e) demonstrated remarkable growth inhibition with an IC50 value of 29.44 ± 1.46 µg/ml.[3] This compound was shown to induce apoptosis through an intrinsic mitochondrial pathway mediated by oxidative stress.[3] Key indicators of this mechanism included morphological changes in the cancer cells, suppression of colony formation, inhibition of cell migration, DNA fragmentation, and cell cycle arrest.[3] Furthermore, the treatment with compound 5e led to the generation of intracellular reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and an upregulation in the expression of caspase-3, a key executioner enzyme in apoptosis.[3]

Comparative Analysis: Anticancer Activity

To contextualize the efficacy of these novel derivatives, it is essential to compare their performance against established anticancer agents and other heterocyclic compounds.

Compound/Derivative ClassCancer Cell Line(s)IC50/GI50 (µM)Putative Mechanism of ActionReference(s)
Piperazinyl-Azetidinone (5e) HeLa (Cervical Cancer)29.44 µg/mlInduction of apoptosis via oxidative stress[3]
Azetidin-2-one derivative (Compound 6) SiHa (Cervical Cancer)0.1Induction of apoptosis, cytoskeleton disruption[4]
Benzothiazole-Piperazine derivatives (1h, 1j) HUH-7, MCF-7, HCT-116ActiveApoptosis via cell cycle arrest at subG1[5]
Triapine (reference thiosemicarbazone) HCT116 p53+/+>0.12Ribonucleotide reductase inhibition[6]
Piperazinyl-Triapine derivative (L3) HCT116 p53+/+0.12Ribonucleotide reductase inhibition[6]

This comparative data highlights the potential of the piperazinyl-azetidine scaffold. While the reported IC50 of compound 5e is in the µg/ml range, further structural optimization could lead to derivatives with nanomolar potency, comparable to or exceeding that of other heterocyclic anticancer agents.

Exploring Antiviral Applications

The piperazine moiety is a well-established pharmacophore in antiviral drug design, with numerous derivatives showing activity against a range of viruses, including HIV and Hepatitis B virus (HBV).[7] While specific examples of piperazinyl-azetidine derivatives with potent antiviral activity are still emerging, the known anti-alphaviral properties of piperazine itself suggest a promising avenue for research.[8]

For instance, piperazine has been shown to bind to the conserved hydrophobic pocket of the Aura virus capsid protein, a target for antiviral intervention.[8] This binding provides a structural basis for the design of more potent piperazine-based alphaviral inhibitors.[8]

Comparative Analysis: Antiviral Activity

The development of novel antiviral agents is a continuous effort to combat viral resistance and emerging pathogens. The table below provides a comparison of piperazine derivatives with known antiviral drugs.

Compound/Derivative ClassVirusEC50/IC50 (µM)Target/Mechanism of ActionReference(s)
Piperazine Chikungunya virus (CHIKV)-Binds to capsid protein hydrophobic pocket[8]
Piperazine-containing indole derivatives HIV-15.8 x 10⁻⁶ to 5.2 x 10⁻⁴-[7]
Maraviroc (reference drug) HIV-10.0055CCR5 antagonist[7]
SDZ 880-061 (Piperazinyl derivative) Human Rhinovirus 14 (HRV14)<0.003 µg/mlCapsid binding[4]

The potent activity of various piperazine derivatives underscores the potential for developing piperazinyl-azetidine hybrids with broad-spectrum antiviral efficacy.

Targeting the Central Nervous System (CNS)

The unique structural features of piperazinyl-azetidine derivatives make them attractive candidates for CNS-active drugs. The piperazine ring is a common feature in many centrally acting agents, including antipsychotics, antidepressants, and anxiolytics.[9][10] The azetidine moiety can enhance metabolic stability and fine-tune physicochemical properties, which are crucial for brain penetration.[11]

A significant development in this area is the design of piperazinyl azetidine scaffolds as reversible inhibitors of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system.[12] Inhibition of MAGL is a promising therapeutic strategy for psychiatric and neurodegenerative disorders.[12] Novel piperazinyl azetidine-based PET ligands have been synthesized for imaging MAGL in the brain, demonstrating favorable brain uptake and specific binding.[12][13]

Comparative Analysis: CNS Activity

The affinity of CNS-active compounds for their targets is a critical determinant of their therapeutic potential. The following table compares piperazine and piperidine derivatives targeting CNS receptors.

Compound/Derivative ClassTarget Receptor(s)Kᵢ (nM)Biological EffectReference(s)
Piperazinyl azetidine derivatives MAGL2.7 - 11.7Reversible inhibition[12]
Piperazine-methanol derivative (3d) σ₁ Receptor12.4 ± 1.5High affinity[14]
Piperazine-methanol derivative (3a) σ₁ Receptor158 ± 21Moderate affinity[14]
Piperidine derivative (5) hH₃R / σ₁R7.70 / 3.64Dual antagonist[15]
Piperazine derivative (4) hH₃R / σ₁R3.17 / 1531H₃R antagonist[15]

These findings highlight the versatility of the piperazinyl scaffold and the potential for azetidine incorporation to modulate receptor selectivity and affinity, paving the way for the development of novel CNS therapeutics.

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for key experiments cited in this guide.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of their viability.

Materials:

  • Cancer cell lines (e.g., HeLa)

  • Complete culture medium

  • 96-well plates

  • Piperazinyl-azetidine derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Treat the cells with various concentrations of the piperazinyl-azetidine derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) solution to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the samples by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_data Data Analysis synthesis Synthesis of Piperazinyl- Azetidine Derivatives cell_culture Cell Line Culture (Cancer, Viral Host, Neuronal) synthesis->cell_culture cytotoxicity Cytotoxicity Assays (MTT, etc.) cell_culture->cytotoxicity mechanistic Mechanistic Assays (Apoptosis, Enzyme Inhibition) cytotoxicity->mechanistic animal_models Animal Models (Xenograft, Infection, Behavioral) mechanistic->animal_models data_analysis IC50 / EC50 / Ki Determination Structure-Activity Relationship mechanistic->data_analysis pk_pd Pharmacokinetics & Pharmacodynamics animal_models->pk_pd pk_pd->data_analysis

Caption: General workflow for the evaluation of piperazinyl-azetidine derivatives.

apoptosis_pathway compound Piperazinyl-Azetidinone (e.g., compound 5e) ros Increased ROS Production compound->ros mito Mitochondrial Membrane Potential Decrease ros->mito caspase Caspase-3 Activation mito->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Proposed apoptotic pathway induced by a piperazinyl-azetidinone derivative.[3]

Conclusion

The amalgamation of piperazine and azetidine moieties into a single molecular entity presents a compelling strategy for the discovery of novel therapeutic agents. The preliminary data across anticancer, antiviral, and CNS applications demonstrate the vast potential of this chemical space. This guide has provided a comparative framework, supported by experimental data and protocols, to aid researchers in the rational design and evaluation of next-generation piperazinyl-azetidine derivatives. Further exploration of structure-activity relationships is warranted to unlock the full therapeutic potential of this promising class of compounds.

References

  • Piperazine clubbed with 2-azetidinone derivatives suppresses proliferation, migration and induces apoptosis in human cervical cancer HeLa cells through oxidative stress mediated intrinsic mitochondrial pathway. - University of Kentucky Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. - Expert Opinion on Drug Discovery. (2026). Retrieved January 19, 2026, from [Link]

  • Piperazinyl fragment improves anticancer activity of Triapine. - PLOS ONE. (2020). Retrieved January 19, 2026, from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. - RSC Publishing. (2021). Retrieved January 19, 2026, from [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. - MDPI. (2018). Retrieved January 19, 2026, from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. - ResearchGate. (2026). Retrieved January 19, 2026, from [Link]

  • PASS assisted search and evaluation of some azetidin-2-ones as C.N.S. active agents. - PubMed. (2005). Retrieved January 19, 2026, from [Link]

  • Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold. - PubMed Central. (2022). Retrieved January 19, 2026, from [Link]

  • Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. - Arabian Journal of Chemistry. (2023). Retrieved January 19, 2026, from [Link]

  • Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. - ResearchGate. (2019). Retrieved January 19, 2026, from [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. - Neuroquantology. (2023). Retrieved January 19, 2026, from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. - PubMed. (2026). Retrieved January 19, 2026, from [Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. - Journal of Agricultural and Food Chemistry. (2022). Retrieved January 19, 2026, from [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. - PubMed. (2018). Retrieved January 19, 2026, from [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. - ResearchGate. (2018). Retrieved January 19, 2026, from [Link]

  • Evaluation of antiviral activity of piperazine against Chikungunya virus targeting hydrophobic pocket of alphavirus capsid protein. - PubMed. (2017). Retrieved January 19, 2026, from [Link]

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  • Piperazine. - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Selected anticancer agents with piperazine and pyrimidine rings. - ResearchGate. (2024). Retrieved January 19, 2026, from [Link]

  • Synthesis and activity of piperazine-containing antirhinoviral agents and crystal structure of SDZ 880-061 bound to human rhinovirus 14. - PubMed. (1997). Retrieved January 19, 2026, from [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. - PubMed Central. (2022). Retrieved January 19, 2026, from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Boc-3-(3-oxo-1-piperazinyl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 1-Boc-3-(3-oxo-1-piperazinyl)azetidine (CAS No. 1257293-71-2). As a trusted partner in your research, we are committed to providing information that extends beyond product specifications to ensure the safety of laboratory personnel and the protection of our environment. The following protocols are synthesized from an analysis of structurally related compounds and established laboratory safety standards, providing a robust framework for responsible waste management.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound, a thorough risk assessment is crucial. Based on data from related piperazine and azetidine derivatives, potential hazards may include skin and eye irritation, and it may be harmful if swallowed or inhaled.[2][3] Therefore, appropriate Personal Protective Equipment (PPE) is mandatory.

Essential PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield.[4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile.

  • Body Protection: A laboratory coat.[5]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[4]

Waste Characterization and Segregation

Proper waste disposal begins with accurate characterization and segregation to prevent dangerous chemical reactions.[6]

  • Waste Stream Identification: All materials contaminated with this compound, including unused product, reaction byproducts, contaminated solvents, and consumables (e.g., pipette tips, filter paper), should be considered chemical waste.

  • Segregation: This waste must be segregated from non-hazardous laboratory trash. Do not mix it with incompatible waste streams. For instance, avoid mixing with strong acids or oxidizing agents.[5]

Step-by-Step Disposal Protocol

The disposal of chemical waste is strictly regulated by federal, state, and local authorities, including the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7][8]

Step 1: Containerization

  • Select a compatible, leak-proof, and sealable waste container.[6] The container should be clearly labeled as "Hazardous Waste."[1]

  • The label must include the full chemical name: "this compound" and an approximate concentration or quantity.

Step 2: Waste Accumulation

  • Carefully transfer the waste into the designated container, minimizing the generation of dust or aerosols.

  • For solid waste, use tools like a spatula or forceps to avoid direct contact.[6]

  • For liquid waste containing the compound, pour carefully to avoid splashing.

  • Keep the waste container securely sealed when not in use.[5]

Step 3: Storage

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[4]

  • The storage area should be a designated satellite accumulation area or a central hazardous waste storage facility, in compliance with your institution's Chemical Hygiene Plan (CHP).[9]

Step 4: Final Disposal

  • Arrange for the collection and disposal of the hazardous waste through a licensed and reputable waste disposal company.[10]

  • Ensure all required documentation is completed for waste transfer.[11]

Spill and Emergency Procedures

In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Minor Spill:

    • Evacuate non-essential personnel from the immediate area.[12]

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[1]

    • Carefully collect the absorbed material into the designated hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.[1]

    • Dispose of all contaminated cleaning materials as hazardous waste.

  • Major Spill:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Prevent entry into the affected area.

Data Summary Table

For quick reference, the following table summarizes key information based on analogous compounds and regulatory guidelines.

ParameterGuidelineSource
Waste Classification Likely Hazardous Chemical Waste[1][12]
Required PPE Safety goggles, nitrile gloves, lab coat, respirator (if needed)[4]
Container Type Compatible, leak-proof, sealable, clearly labeled[6]
Storage Cool, dry, well-ventilated, segregated area[4]
Disposal Method Licensed hazardous waste vendor[10]
Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow A Waste Generation (e.g., unused chemical, contaminated labware) B Characterize Waste Is it contaminated with this compound? A->B C Segregate as Hazardous Chemical Waste B->C Yes D Non-Hazardous Waste (Dispose in regular lab trash) B->D No E Select Appropriate Waste Container (Compatible, Labeled, Sealable) C->E F Accumulate Waste Safely (Minimize exposure, keep container closed) E->F G Store in Designated Area (Cool, dry, ventilated) F->G H Arrange for Pickup by Licensed Waste Vendor G->H I Complete Waste Manifest/Documentation H->I J Final Disposal I->J

Caption: Decision workflow for the disposal of this compound.

References

  • Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Labor
  • Piperazine Safety D
  • OSHA Compliance For Labor
  • Are There Specific Regulations for Disposing of Chemical Waste in a Lab? Needle.Tube.
  • Laboratory Safety Guidance.
  • Piperazine Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare.
  • Safety D
  • Guide to OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories Standard and Chemical Hygiene.
  • Piperazine Hazard Summary. New Jersey Department of Health.
  • OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan.
  • Non Hazardous Waste. Illinois Environmental Protection Agency.
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA).
  • Non-Hazardous Waste Disposal. U.S. Waste Industries Inc.
  • Safety Data Sheet - Piperazine. Thermo Fisher Scientific.
  • How To Dispose Non-Hazardous Waste. IDR Environmental Services.
  • Safety Data Sheet - 3-(1-Piperazinyl)-1,2-benzisothiazole. Sigma-Aldrich.
  • Non-Hazardous Materials and Waste Management Hierarchy. U.S. Environmental Protection Agency (EPA).
  • This compound. Beijing Sinohygenes Technology Co., Ltd.
  • This compound. BLDpharm.
  • 1-BOC-PIPERAZINE SDS, 57260-72-7 Safety D
  • 1-Boc-3-azetidinone 97 398489-26-4. Sigma-Aldrich.
  • tert-Butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone). MedchemExpress.com.
  • tert-Butyl 3-(piperazin-1-yl)
  • 1-Boc-3-azetidinone. ChemicalBook.
  • Tert-butyl 3-oxopiperazine-1-carboxyl

Sources

Personal protective equipment for handling 1-Boc-3-(3-oxo-1-piperazinyl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 1-Boc-3-(3-oxo-1-piperazinyl)azetidine

This document provides essential safety protocols and operational guidance for the handling of this compound (CAS 1257293-71-2). As a specific Safety Data Sheet (SDS) for this compound is not widely available, this guide is built upon a foundation of chemical structure analysis and data from close structural analogs, primarily tert-Butyl 3-oxoazetidine-1-carboxylate (CAS 398489-26-4). This approach ensures a conservative and robust safety framework for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

The primary hazards associated with this class of compounds stem from the reactivity of the azetidine ring and the potential biological activity of the piperazine moiety. Based on data from its structural precursor, 1-Boc-3-azetidinone, we must assume that this compound presents similar, if not identical, risks.[1][2] The anticipated hazards are summarized below.

Hazard ClassificationGHS CodeSignal WordPotential Effect
Acute Toxicity, Oral (Category 4)H302Danger Harmful if swallowed.[1]
Skin Irritation (Category 2)H315Danger Causes skin irritation.[1]
Serious Eye Damage (Category 1)H318Danger Causes serious eye damage.[1]
Specific Target Organ Toxicity, Single Exposure (Category 3)H335Danger May cause respiratory irritation.[1]

The GHS pictograms associated with these hazards are Corrosion (GHS05) and Exclamation Mark (GHS07) . The causality for this high level of caution is the compound's nature as a fine powder, which can be easily inhaled or come into contact with eyes and skin, leading to the severe effects listed.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with robust PPE, is mandatory.

Primary Engineering Controls: The First Line of Defense

All handling of this compound in its solid form or as a concentrated solution must be performed within a certified chemical fume hood. This is non-negotiable. The fume hood provides critical containment of airborne particles, preventing systemic respiratory exposure.[1][2] Ensure that an operational eyewash station and safety shower are immediately accessible and unobstructed.[3][4]

Mandatory Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The following equipment must be worn at all times when handling the compound.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Chemical safety goggles and a full-face shield.Rationale: The classification of "Serious Eye Damage" (H318) necessitates protection beyond standard safety glasses.[1][2] Goggles provide a seal against airborne powder, while the face shield protects against splashes during solution preparation.[5]
Hand Nitrile rubber gloves (minimum 4 mil thickness).Rationale: Prevents direct skin contact, which can cause irritation (H315).[1] Gloves must be inspected before use and removed using the proper technique to avoid contaminating the skin. For extensive handling, consider double-gloving.[6]
Body Chemical-resistant lab coat with tight-fitting cuffs.Rationale: Protects skin and personal clothing from contamination. The tight cuffs prevent powder from entering the sleeves and provide a secure interface with gloves.[6]
Respiratory NIOSH-approved N95 (or higher) respirator.Rationale: Essential for protecting against respiratory tract irritation (H335) caused by inhaling the fine powder.[1] This is particularly critical during weighing and transfer operations where dust generation is most likely.

Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is key to mitigating risk.

Preparation and Workspace Decontamination
  • Verify Fume Hood: Confirm the chemical fume hood has a valid certification and is drawing air correctly.

  • Prepare Surface: Cover the work surface inside the hood with absorbent, disposable bench paper.

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, vials, solvents) and place them within the fume hood to minimize reaching in and out.

  • Don PPE: Put on all required PPE in the correct order: lab coat, respirator, goggles, face shield, and finally, gloves.

Weighing and Transfer (High-Risk Operation)
  • Perform Exclusively in Fume Hood: All open-container handling of the solid compound must occur deep within the fume hood sash.

  • Minimize Dust: Open the container slowly. Use a dedicated spatula to gently scoop the powder onto anti-static weigh paper or into a weigh boat. Avoid any tapping or dropping that could create dust clouds.

  • Seal Promptly: Once the desired amount is weighed, securely close the primary container.

  • Controlled Transfer: Carefully transfer the weighed powder into the reaction vessel. If dissolving, add the solvent to the solid slowly to prevent splashing.

Post-Handling and Decontamination
  • Clean Equipment: Decontaminate the spatula and any non-disposable equipment with an appropriate solvent (e.g., ethanol or isopropanol), collecting the rinsate as hazardous waste.

  • Doff PPE: Remove PPE in the reverse order it was put on, being careful not to touch the outside of contaminated items. Gloves should be removed last.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after the procedure is complete.

Disposal and Decontamination Workflow

Improper disposal is a major source of environmental contamination and safety incidents. All waste generated from handling this compound is considered hazardous.[1]

G cluster_generation Waste Generation (Inside Fume Hood) cluster_streams Waste Streams cluster_containment Containment & Storage cluster_disposal Final Disposal A End of Experiment B Segregate Waste Streams A->B C Solid Waste (Contaminated PPE, weigh paper, etc.) D Liquid Waste (Unused solution, solvent rinsates) E Unused Pure Compound F Seal in Labeled, Compatible Hazardous Waste Containers C->F D->F E->F G Store in Designated Satellite Accumulation Area F->G H Arrange for Professional Disposal Service G->H

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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1-Boc-3-(3-oxo-1-piperazinyl)azetidine
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1-Boc-3-(3-oxo-1-piperazinyl)azetidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.